Product packaging for C.I. Disperse yellow 70(Cat. No.:CAS No. 12223-91-5)

C.I. Disperse yellow 70

Número de catálogo: B1143457
Número CAS: 12223-91-5
Peso molecular: 455.4 g/mol
Clave InChI: AMVDKIZZWFHBMC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

C.I. Disperse Yellow 70 is a single azo-class, red-light yellow disperse dye with significant applications in textile research, particularly for the coloration of synthetic fibers like polyester . Its research value is prominently featured in the development and optimization of sustainable, waterless dyeing technologies. Studies have demonstrated its relevance in innovative dyeing systems such as supercritical carbon dioxide (ScCO₂) fluid, where its performance is critical for advancing eco-friendly industrial processes that eliminate aqueous effluent . Furthermore, its properties are of interest in silicone medium dyeing systems, another waterless platform investigated for its potential to achieve excellent color fastness and levelness without discharging wastewater . Beyond its application on textiles, this compound also serves as a model compound in analytical chemistry and forensic science. Its well-defined structure makes it suitable for developing analytical methods, including its characterization using techniques like Direct Analysis in Real Time Mass Spectrometry (DART-MS) for the direct analysis of dyes on polyester fibers, which is valuable for trace evidence examination . This dye is For Research Use Only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H17N5O5 B1143457 C.I. Disperse yellow 70 CAS No. 12223-91-5

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

12223-91-5

Fórmula molecular

C24H17N5O5

Peso molecular

455.4 g/mol

Nombre IUPAC

4-[[4-(2,4-dinitroanilino)phenyl]diazenyl]-2-phenylphenol

InChI

InChI=1S/C24H17N5O5/c30-24-13-10-19(14-21(24)16-4-2-1-3-5-16)27-26-18-8-6-17(7-9-18)25-22-12-11-20(28(31)32)15-23(22)29(33)34/h1-15,25,30H

Clave InChI

AMVDKIZZWFHBMC-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to C.I. Disperse Yellow 70 (CAS 12223-91-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Disperse Yellow 70 is a synthetic dye belonging to the single azo class.[1] It is primarily utilized in the textile industry for dyeing polyester and its blended fabrics, imparting a red-light yellow hue.[1] Given its widespread use and chemical nature as an azo compound, a thorough understanding of its physicochemical properties, synthesis, analytical determination, and toxicological profile is essential for researchers in environmental science, toxicology, and drug development. This guide provides a comprehensive overview of the current scientific knowledge regarding this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for understanding its environmental fate, transport, and potential for biological interaction.

PropertyValueReference
CAS Number 12223-91-5[1]
C.I. Number 11900[1]
Molecular Formula C₂₄H₁₇N₅O₅[1]
Molecular Weight 455.42 g/mol [1]
Appearance Red-light yellow powder[1]
Solubility Data not available
UV-Vis Absorption Maximum (λmax) 203 nm[2]

Synthesis and Manufacturing

The synthesis of this compound involves a multi-step process, beginning with the condensation of 1-Chloro-2,4-dinitrobenzene and Benzene-1,4-diamine to form C.I. Disperse Yellow 9. This intermediate is then diazotized and coupled with 2-hydroxyphenylbenzene.[1]

Synthesis Workflow

The following diagram illustrates the general synthetic pathway for this compound.

G A 1-Chloro-2,4-dinitrobenzene C Condensation A->C B Benzene-1,4-diamine B->C D C.I. Disperse Yellow 9 (Intermediate) C->D E Diazotization D->E F Diazo component E->F H Coupling F->H G 2-hydroxyphenylbenzene (Coupling component) G->H I This compound H->I

A simplified workflow for the synthesis of this compound.

Experimental Protocols

Accurate detection and quantification of this compound in various matrices are critical for research and safety assessment. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a commonly employed analytical technique.

Sample Preparation for Textile Analysis

A general protocol for extracting disperse dyes from textile samples is as follows:

  • Sample Comminution: Cut approximately 1 gram of the textile sample into small pieces.

  • Extraction: Place the sample in a suitable vessel and add 20 mL of methanol.

  • Sonication: Sonicate the sample at 50°C for 30 minutes to facilitate dye extraction.

  • Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes to separate the solid matrix.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE filter to remove any remaining particulate matter.

  • Solvent Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a known volume of an appropriate solvent mixture (e.g., 95:5 water/methanol) for analysis.[3]

HPLC-MS/MS Analysis

The following table outlines a representative set of conditions for the analysis of this compound by HPLC-MS/MS. Optimization of these parameters may be necessary depending on the specific instrumentation and sample matrix.

ParameterConditionReference
HPLC System Agilent 1200 Series or equivalent[4]
Column ZORBAX Eclipse XDB-C18 (4.6 x 150 mm; 5 µm) or equivalent[4]
Mobile Phase Gradient elution with water and methanol, both containing 0.1% formic acid[4][5]
Flow Rate 500 µL/min[5]
Injection Volume 40 µL[5]
Mass Spectrometer Triple quadrupole or hybrid quadrupole linear ion trap[4]
Ionization Mode Electrospray Ionization (ESI), positive mode[4][5]
Detection Mode Selected Reaction Monitoring (SRM)[5]

Toxicology and Biological Effects

Azo dyes, as a class, are of toxicological concern due to their potential to be metabolized to aromatic amines, which may exhibit carcinogenic and mutagenic properties.[6] While specific data on the signaling pathways of this compound are limited, information on related azo dyes, such as Disperse Yellow 3 and Disperse Yellow 7, provides valuable insights.

Genotoxicity and Carcinogenicity

Studies on structurally similar azo dyes have indicated a potential for genotoxicity.[7] The reductive cleavage of the azo bond can lead to the formation of aromatic amines that can damage DNA.

The following table summarizes the toxicological data for related disperse dyes.

EndpointCompoundFindingReference
Carcinogenicity Disperse Yellow 3Evidence of carcinogenic activity in male rats and female mice.[8]
Genotoxicity Disperse Yellow 3Induced chromosomal aberrations and sister chromatid exchanges in vitro.[9]
Genotoxicity Disperse Yellow 7Can be taken up by sediment and cause genotoxicity.[6]
Proposed Genotoxic Mechanism

Based on the known metabolism of azo dyes, a hypothetical signaling pathway for the genotoxicity of this compound can be proposed. This involves the enzymatic reduction of the azo bond, leading to the formation of potentially carcinogenic aromatic amines, which can then interact with cellular macromolecules.

G A This compound C Reductive Cleavage of Azo Bond A->C B Azo Reductase (e.g., in gut microbiota or liver) B->C D Aromatic Amines C->D E Metabolic Activation (e.g., by Cytochrome P450 enzymes) D->E F Reactive Metabolites E->F G DNA Adduct Formation F->G H DNA Damage G->H I Mutation H->I J Carcinogenesis I->J

A proposed pathway for the genotoxicity of this compound.

Conclusion

This compound is a commercially important azo dye with a well-defined chemical structure and synthesis route. While detailed information on its biological signaling pathways is still emerging, data from structurally related compounds suggest a potential for genotoxicity mediated by the metabolic reduction of the azo linkage. The analytical methods outlined in this guide provide a robust framework for the detection and quantification of this compound, which is essential for further toxicological and environmental research. For professionals in drug development, understanding the metabolic fate and potential for DNA interaction of such xenobiotics can inform the design of safer chemicals and provide insights into mechanisms of toxicity. Further research is warranted to fully elucidate the specific molecular mechanisms of action of this compound and its metabolites.

References

An In-depth Technical Guide to the Synthesis of C.I. Disperse Yellow 70

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Disperse Yellow 70 is a monoazo disperse dye characterized by its vibrant yellow hue and application in the dyeing of hydrophobic fibers. Its synthesis is a multi-step process involving the formation of a key intermediate, C.I. Disperse Yellow 9, followed by a diazotization and azo coupling reaction. This technical guide provides a comprehensive overview of the synthesis pathway of this compound, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic route.

Synthesis Pathway Overview

The synthesis of this compound (5-[[4-[(2,4-dinitrophenyl)amino]phenyl]azo]-[1,1'-biphenyl]-2-ol) is a two-stage process. The first stage involves the synthesis of the intermediate N-(2,4-dinitrophenyl)-p-phenylenediamine, also known as C.I. Disperse Yellow 9. This is achieved through the condensation of 1-chloro-2,4-dinitrobenzene with p-phenylenediamine. The second stage involves the diazotization of the amino group on the Disperse Yellow 9 intermediate, followed by an azo coupling reaction with 2-phenylphenol.

Diagram of the Synthesis Pathway for this compound

G Synthesis Pathway of this compound cluster_0 Step 1: Synthesis of C.I. Disperse Yellow 9 cluster_1 Step 2: Synthesis of this compound 1-Chloro-2,4-dinitrobenzene 1-Chloro-2,4-dinitrobenzene Intermediate_1 N-(2,4-dinitrophenyl)-p-phenylenediamine (C.I. Disperse Yellow 9) 1-Chloro-2,4-dinitrobenzene->Intermediate_1 Condensation p-Phenylenediamine p-Phenylenediamine p-Phenylenediamine->Intermediate_1 Diazonium_Salt Diazonium Salt of Disperse Yellow 9 Intermediate_1->Diazonium_Salt Diazotization Final_Product This compound Diazonium_Salt->Final_Product Azo Coupling 2-Phenylphenol 2-Phenylphenol 2-Phenylphenol->Final_Product G Logical Flow of this compound Synthesis Start Start Step1 Step 1: Condensation Reaction Start->Step1 Intermediate Intermediate Product: N-(2,4-dinitrophenyl)-p-phenylenediamine Step1->Intermediate Step2a Step 2a: Diazotization Intermediate->Step2a Diazonium_Salt Reactive Intermediate: Diazonium Salt Step2a->Diazonium_Salt Step2b Step 2b: Azo Coupling Diazonium_Salt->Step2b Final_Product Final Product: This compound Step2b->Final_Product

Spectroscopic Analysis of C.I. Disperse Yellow 70: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Disperse Yellow 70, identified by the Colour Index number 11900 and CAS number 12223-91-5, is a single azo class disperse dye.[1] Its molecular formula is C₂₄H₁₇N₅O₅, with a molecular weight of 455.42 g/mol .[1] This technical guide provides an overview of the spectroscopic properties of this compound, with a focus on UV-Visible (UV-Vis) absorption and fluorescence spectroscopy. Due to the limited availability of specific published spectroscopic data for this particular dye, this document outlines generalized experimental protocols for acquiring such data and discusses the expected spectroscopic behavior based on its chemical class.

Spectroscopic Data

To facilitate future research and data generation, a generalized table for the systematic recording of such data is presented below.

Table 1: Spectroscopic Data for this compound

ParameterValueSolvent/Conditions
UV-Vis Absorption
λmax (nm)Data not available
Molar Absorptivity (ε) (M⁻¹cm⁻¹)Data not available
Fluorescence Emission
Excitation Wavelength (nm)Data not available
Emission Maximum (λem) (nm)Data not available
Fluorescence Quantum Yield (Φ)Data not available
Stokes Shift (nm)Data not available

Experimental Protocols

The following are detailed, generalized methodologies for conducting UV-Vis absorption and fluorescence spectroscopy on disperse dyes like this compound.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelength(s) of maximum absorbance (λmax) and the molar absorptivity (ε) of this compound in a suitable solvent.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol, methanol, acetone, or dimethylformamide)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Vis spectrophotometer

Procedure:

  • Solvent Selection: Choose a solvent in which this compound is soluble and that is transparent in the anticipated absorption region (typically 200-800 nm).

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

  • Preparation of Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbances in the optimal range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to record a baseline spectrum to correct for any solvent absorption.

  • Sample Measurement: Record the absorption spectra for each of the prepared dilutions.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length (1 cm), plot a calibration curve of absorbance versus concentration.

    • The molar absorptivity (ε) can be calculated from the slope of the linear portion of the calibration curve.

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra, the emission maximum (λem), and the fluorescence quantum yield (Φ) of this compound.

Materials:

  • Solutions of this compound prepared for UV-Vis analysis

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)

  • Quartz fluorescence cuvettes (1 cm path length)

  • Spectrofluorometer

Procedure:

  • Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize.

  • Excitation Spectrum:

    • Set the emission monochromator to the estimated emission maximum (a few nanometers longer than the λmax from the absorption spectrum).

    • Scan the excitation monochromator over a range of wavelengths to obtain the excitation spectrum. The peak of this spectrum should correspond to the absorption maximum.

  • Emission Spectrum:

    • Set the excitation monochromator to the λmax determined from the absorption or excitation spectrum.

    • Scan the emission monochromator to record the fluorescence emission spectrum and determine the emission maximum (λem).

  • Quantum Yield Determination (Relative Method):

    • Prepare a solution of the sample and a solution of the fluorescence standard with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.

    • Measure the absorption of both the sample and the standard at the chosen excitation wavelength.

    • Record the fluorescence emission spectrum of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

    • The quantum yield (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the fundamental principles of light absorption and emission.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Analysis prep1 Weigh Dye prep2 Dissolve in Solvent prep1->prep2 prep3 Prepare Dilutions prep2->prep3 uv_vis UV-Vis Spectroscopy prep3->uv_vis Sample fluorescence Fluorescence Spectroscopy prep3->fluorescence Sample abs_spectra Absorption Spectra uv_vis->abs_spectra em_spectra Emission Spectra fluorescence->em_spectra analysis Calculate λmax, ε, λem, Φ abs_spectra->analysis em_spectra->analysis

Caption: Experimental workflow for spectroscopic analysis of this compound.

jablonski_diagram S0 S₀ (Ground State) S0_line S1 S₁ (Excited Singlet State) S1_line S1_line->S0_line hν_em absorption Absorption absorption->S1_line hν_abs fluorescence Fluorescence

Caption: Simplified Jablonski diagram illustrating absorption and fluorescence.

References

Molecular weight and formula of C.I. Disperse Yellow 70

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the chemical and physical properties of C.I. Disperse Yellow 70, a monoazo disperse dye. The information is compiled to support research and development activities, with a focus on its molecular characteristics. Due to the proprietary nature of industrial chemical production, detailed experimental protocols for the synthesis and analysis of this compound are not publicly available. However, this guide furnishes general methodologies and a representative analytical workflow.

Core Properties and Data

This compound is identified by the CAS Registry Number 12223-91-5.[1] Its fundamental molecular and physical data are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₄H₁₇N₅O₅[1]
Molecular Weight 455.42 g/mol [1]
CAS Registry Number 12223-91-5[1]
C.I. Number 11900[1]
Synonyms 5-{[4-(2,4-Dinitroanilino)phenyl]diazenyl}[1,1'-biphenyl]-2-ol
Molecular Structure Class Single Azo[1]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of this compound are proprietary and not available in the public domain, this section outlines the general principles and common methodologies employed for disperse dyes.

General Synthesis Method

The manufacturing process for this compound involves a multi-step chemical synthesis.[1] The general procedure is as follows:

  • Condensation: The synthesis begins with the condensation reaction of 1-Chloro-2,4-dinitrobenzene and Benzene-1,4-diamine. This reaction forms the intermediate product, C.I. Disperse Yellow 9.

  • Diazotization: The resulting C.I. Disperse Yellow 9 undergoes diazotization, a process that converts the primary aromatic amine group into a diazonium salt.

  • Coupling: The final step is the coupling of the diazonium salt with 2-hydroxyphenylbenzene (2-phenylphenol). This reaction forms the final this compound molecule.

Analytical Workflow: A General Approach

A common analytical technique for the characterization and purity assessment of disperse dyes is High-Performance Liquid Chromatography (HPLC). A general workflow for the analysis of a disperse dye sample, adaptable for this compound, is illustrated in the diagram below.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Disperse Dye Sample dissolution Dissolution in a suitable solvent (e.g., DMF, Acetonitrile) sample->dissolution dilution Dilution to working concentration dissolution->dilution filtration Filtration through a 0.45 µm filter dilution->filtration hplc Injection into HPLC system filtration->hplc Prepared Sample separation Separation on a reversed-phase C18 column hplc->separation detection UV-Vis or PDA detection at maximum absorbance wavelength separation->detection chromatogram Generation of chromatogram detection->chromatogram Raw Data integration Peak integration and area measurement chromatogram->integration quantification Quantification and purity assessment integration->quantification

References

An In-depth Technical Guide on the Health and Safety of C.I. Disperse Yellow 70

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety data for the synthetic nitro dye, C.I. Disperse Yellow 70 (CAS No. 12223-91-5). Due to a notable lack of publicly accessible, detailed toxicological studies and a comprehensive Safety Data Sheet (SDS) specifically for this compound, this guide synthesizes the available information and highlights areas where data is needed.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental to assessing its toxicological profile and potential exposure routes.

PropertyValueSource
Chemical Name 5-((4-((2,4-dinitrophenyl)amino)phenyl)azo)-[1,1'-biphenyl]-2-olPubChem
CAS Number 12223-91-5Multiple Sources
Molecular Formula C₂₄H₁₇N₅O₅Multiple Sources
Molecular Weight 455.42 g/mol Multiple Sources
Chemical Class Nitro Dye[1][2]

Toxicological Data

Acute Toxicity

No specific LD50 (oral, dermal) or LC50 (inhalation) values for this compound were found in the reviewed literature. For context, other disperse dyes, such as Disperse Yellow 3, have been shown to cause dose-related lesions in animal studies, but direct extrapolation is not scientifically valid.

Skin Sensitization

While no specific skin sensitization studies for this compound were identified, disperse dyes as a class are known to have skin-sensitizing potential. Cases of contact dermatitis have been associated with textiles colored with disperse dyes.[3]

Genotoxicity

There is a lack of specific genotoxicity data for this compound from standard assays like the Ames test or in vitro/in vivo micronucleus assays. As a nitroaromatic compound, there is a theoretical potential for genotoxicity, but this has not been experimentally verified for this specific dye.

Carcinogenicity

No carcinogenicity studies on this compound were found. It is important to note that some azo dyes can be metabolized to potentially carcinogenic aromatic amines.[3] However, the specific metabolic fate of this compound is unknown.

Ecotoxicological Data

Information on the environmental fate and effects of this compound is also limited.

Aquatic Toxicity

A significant point of ambiguity exists regarding the aquatic toxicity of this compound. Several sources cite a minimum LC50 of 0.01 mg/L for fish exposed to "Disperse Yellow 7".[1][2] However, it remains unconfirmed whether "Disperse Yellow 7" is synonymous with "this compound". This is a critical data gap, as an LC50 of 0.01 mg/L would indicate high toxicity to aquatic life.

EndpointSpeciesValueNotesSource
LC50Fish0.01 mg/LAttributed to "Disperse Yellow 7"; identity with this compound is unconfirmed.[1][2]

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available due to the lack of published studies. However, standard methodologies for assessing the safety of dyes are well-established.

Skin Sensitization Testing: Magnusson-Kligman Guinea Pig Maximization Test (GPMT)

This method is a standard procedure for identifying potential skin sensitizers.

GPMT_Workflow cluster_induction Induction Phase cluster_challenge Challenge Phase (2 weeks later) cluster_evaluation Evaluation Induction_Intradermal Intradermal Injection: - 0.1% w/v Test Substance in Adjuvant - Adjuvant alone - Test Substance alone Induction_Topical Topical Application (1 week later): - Test substance (e.g., 25% in petrolatum) applied to injection site Induction_Intradermal->Induction_Topical 1 week Challenge_Application Topical Application: - Test substance (non-irritating concentration) applied to a naive site Induction_Topical->Challenge_Application 2 weeks Evaluation Skin reactions scored at 24 and 48 hours after patch removal Challenge_Application->Evaluation

Caption: Workflow of the Magnusson-Kligman Guinea Pig Maximization Test.

Aquatic Toxicity Testing: Fish Acute Toxicity Test (OECD 203)

This is a standard test to determine the concentration of a substance that is lethal to 50% of a test fish population (LC50).

OECD203_Workflow cluster_acclimation Acclimation cluster_exposure Exposure (96 hours) cluster_observation Observation cluster_analysis Data Analysis Acclimation Fish acclimated to laboratory conditions for at least 12 days RangeFinding Range-finding test to determine concentrations for definitive test Acclimation->RangeFinding DefinitiveTest Definitive test with at least 5 concentrations and a control group RangeFinding->DefinitiveTest Observation Mortality and other sublethal effects observed and recorded at 24, 48, 72, and 96 hours DefinitiveTest->Observation Analysis LC50 values and confidence intervals calculated Observation->Analysis

Caption: Workflow for the Fish Acute Toxicity Test (OECD 203).

Signaling Pathways and Logical Relationships

Due to the absence of specific mechanistic studies on this compound, diagrams of signaling pathways are not applicable. The logical relationship for a comprehensive safety assessment is outlined below.

Safety_Assessment_Logic cluster_hazard_id Hazard Identification cluster_exposure_assessment Exposure Assessment cluster_risk_characterization Risk Characterization PhysChem Physicochemical Properties InVitro In Vitro Toxicity (Genotoxicity, Cytotoxicity) PhysChem->InVitro InVivo In Vivo Toxicity (Acute, Dermal, Systemic) PhysChem->InVivo Risk Integration of Hazard and Exposure Data InVitro->Risk InVivo->Risk Routes Routes of Exposure (Dermal, Inhalation, Oral) Levels Exposure Levels Routes->Levels Levels->Risk

References

Physicochemical and Toxicological Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the azo dye C.I. 11000, also known as Solvent Yellow 1, is provided for researchers, scientists, and drug development professionals. This guide details its classification, physicochemical characteristics, experimental protocols, and potential relevance in biomedical applications.

Corrected Dye Classification: The dye specified by the user as C.I. 11900 is correctly identified in chemical literature and databases as C.I. 11000 . It is also commonly known by the names Aniline Yellow, p-Aminoazobenzene, and Solvent Yellow 1.[1][2][3] It belongs to the single azo class of dyes.[4]

C.I. 11000 is a yellow azo dye with well-documented physical and chemical properties. It appears as yellow to tan crystals or an orange powder.[1][5] Key quantitative data are summarized in the tables below.

Table 1: General and Physicochemical Properties of C.I. 11000

PropertyValueSource(s)
IUPAC Name 4-(Phenyldiazenyl)aniline[2]
Synonyms Aniline Yellow, p-Aminoazobenzene, Solvent Yellow 1[1][2]
CAS Number 60-09-3[1][6]
C.I. Number 11000[1][4]
Molecular Formula C₁₂H₁₁N₃[4][6]
Molecular Weight 197.24 g/mol [4][6]
Melting Point 123-126 °C[6]
Boiling Point >360 °C[2][5]
Appearance Yellow crystals or orange powder[2][5]

Table 2: Solubility and Spectral Properties of C.I. 11000

PropertyValueConditions/NotesSource(s)
Water Solubility 29.59 mg/Lat 25 °C[6]
Other Solubilities Soluble in ethanol, ether, benzene, chloroform, and oils; slightly soluble in hot water.[6]
λmax (UV-Vis) 386 nm[7]
~349 nmCalculated value[6]
465 nmObserved in a photocatalytic degradation experiment with ZnO.[8]

Note on λmax: The maximum absorption wavelength (λmax) for C.I. 11000 can vary depending on the solvent and experimental conditions. The observed differences in reported values highlight the importance of characterizing the dye under the specific conditions of an experiment.

Table 3: Toxicological Data for C.I. 11000

ParameterValue/ClassificationSource(s)
Acute Toxicity LD50 (intraperitoneal, mouse): 200 mg/kg[5][6]
Hazards May cause cancer (IARC Group 2B). Harmful by inhalation, in contact with skin, and if swallowed. Irritating to eyes, respiratory system, and skin.[2][6]
Environmental Hazard Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment.[6]

Experimental Protocols

Synthesis of C.I. 11000 (Aniline Yellow)

The synthesis of Aniline Yellow is a classic example of diazotization of a primary aromatic amine followed by an azo coupling reaction.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Ice

  • Carbon Tetrachloride (for recrystallization)

Procedure:

  • Diazotization:

    • Dissolve 4.5 ml of aniline in a mixture of 10 ml of concentrated HCl and 20 ml of water in a beaker.[9][10]

    • Cool the resulting solution to 5 °C in an ice bath.[9][10]

    • Separately, prepare a solution of 4 g of sodium nitrite in 20 ml of water.[9]

    • Slowly add the sodium nitrite solution to the cooled aniline hydrochloride solution with constant stirring, maintaining the temperature at or below 5 °C. This reaction forms benzene diazonium chloride.[9][10]

  • Azo Coupling:

    • Prepare a separate solution of 4 ml of aniline in 4 ml of hydrochloric acid.[9]

    • Slowly add this aniline solution to the freshly prepared, cold benzene diazonium chloride solution while stirring continuously.[9]

    • A yellow precipitate of p-aminoazobenzene (Aniline Yellow) will form.[9][10]

  • Purification:

    • Filter the yellow precipitate using a Buchner funnel.[9][10]

    • Wash the crude product with cold water.

    • Purify the crude sample by recrystallization from a suitable solvent, such as carbon tetrachloride, to obtain the pure dye.[9][10]

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is based on established methods for the analysis of 4-aminoazobenzene.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 1.7 µm particle size).[9]

  • Mobile Phase: A gradient or isocratic mixture of 0.2 M ammonium acetate and acetonitrile.[9] Alternatively, a mobile phase of 10% water and 90% methanol can be used.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to the λmax of the dye (e.g., 386 nm).

  • Quantification: Based on a six-point calibration curve with standards of known concentrations ranging from approximately 0.01% to 0.20% (w/w).[9]

Signaling Pathways and Experimental Workflows

Synthesis Pathway of C.I. 11000

The synthesis involves a two-step electrophilic aromatic substitution reaction. First, aniline is converted to a diazonium salt, which then acts as an electrophile and attacks a second molecule of aniline to form the azo compound.

G Synthesis of C.I. 11000 (Aniline Yellow) cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling Aniline Aniline Diazonium Benzene Diazonium Chloride Aniline->Diazonium Reagents1 NaNO₂, HCl Reagents1->Aniline IceBath 0-5 °C IceBath->Aniline AnilineYellow C.I. 11000 (p-Aminoazobenzene) Diazonium->AnilineYellow Aniline2 Aniline Aniline2->Diazonium

Caption: Reaction pathway for the synthesis of C.I. 11000.

Conceptual Workflow for Azo Dye Application in Drug Delivery Research

While C.I. 11000 itself is not a therapeutic agent, its azo bond is a key feature in the design of prodrugs and drug delivery systems, particularly for colon-targeted therapies. The azo bond is stable in the upper gastrointestinal tract but can be cleaved by azoreductase enzymes produced by colonic bacteria, releasing the active drug.[8][11][12]

G Conceptual Workflow for Azo Prodrug Research cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical A1 Select Active Drug A2 Synthesize Azo Prodrug (Drug-N=N-Carrier) A1->A2 B1 Stability in Simulated Gastric/Intestinal Fluid A2->B1 B2 Incubation with Colonic Microbiota (Azoreductase Assay) B1->B2 B3 Quantify Drug Release (e.g., HPLC) B2->B3 C1 Animal Model Administration (Oral) B3->C1 C2 Pharmacokinetic Analysis (Drug levels in plasma, colon) C1->C2 C3 Efficacy & Toxicity Studies C2->C3

Caption: A conceptual workflow for evaluating azo-based prodrugs.

Relevance to Researchers and Drug Development Professionals

Although C.I. 11000 is primarily an industrial dye with noted toxicity, its chemical structure as a simple azo compound makes it a relevant case study for professionals in drug development. The broader class of azo compounds has seen a paradigm shift from just industrial applications to uses in medicinal chemistry and biomedical sciences.[11][13]

Azo compounds have been investigated for a range of therapeutic activities, including antibacterial, antifungal, and antiviral properties.[11][13] Their most significant application in modern drug development is in the design of drug delivery systems.[8][12][13] The characteristic azo bond (-N=N-) can be engineered into a prodrug, linking an active pharmaceutical ingredient to a carrier molecule. This bond is designed to be cleaved under specific physiological conditions, such as the reductive environment of the colon, which is rich in azoreductase enzymes from the gut microbiota.[11][12] This mechanism allows for targeted drug release, which can enhance therapeutic efficacy and reduce systemic side effects.

Therefore, while C.I. 11000 is a hazardous material not intended for therapeutic use, understanding its synthesis, analysis, and the reactivity of its core azo structure provides valuable foundational knowledge for researchers designing advanced drug delivery systems and novel therapeutic agents.

References

The Genesis of Color: A Technical Guide to the Discovery and History of Quinoline Disperse Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of synthetic dyes in the 19th century revolutionized the textile industry and laid the groundwork for significant advancements in chemistry and material science. Among the vast spectrum of colorants developed during this era, quinoline-based dyes hold a unique position. This technical guide provides an in-depth exploration of the discovery and history of quinoline disperse dyes, from the initial isolation of the quinoline moiety to the synthesis and characterization of key chromophores that have found enduring applications. This document is intended for researchers, scientists, and professionals in drug development who can leverage the rich history and chemical principles of these compounds in their respective fields.

The Foundational Moiety: Discovery of Quinoline

The story of quinoline dyes begins with the discovery of quinoline itself. In 1834, the German chemist Friedlieb Ferdinand Runge successfully isolated a colorless, hygroscopic liquid from coal tar. This heterocyclic aromatic organic compound, with the chemical formula C₉H₇N, would later be named quinoline and become the foundational scaffold for a new class of dyes.

The Dawn of a New Color: The Discovery of Quinoline Yellow

Nearly half a century after the discovery of quinoline, the first synthetic dye based on this scaffold was created. In 1882 , the German chemist E. Jacobsen synthesized a vibrant greenish-yellow dye which he named "Chinolingelb" or Quinoline Yellow. This discovery marked a significant milestone, introducing a new chromophoric system to the world of synthetic dyes.

The initial form of this dye, known as Quinoline Yellow Spirit Soluble (SS) or C.I. Solvent Yellow 33, was synthesized through the condensation of quinaldine (2-methylquinoline) with phthalic anhydride. This oil-soluble dye, however, had limited applications in the aqueous environment of textile dyeing. The true potential of Quinoline Yellow was unlocked with the subsequent development of a water-soluble (WS) version, achieved through sulfonation of the parent molecule. This process rendered the dye suitable for coloring various substrates, including textiles, and it became commercially significant as C.I. Acid Yellow 3.

Key Milestones in the History of Quinoline Disperse Dyes

Following the pioneering work of Jacobsen, the field of quinoline dyes expanded, particularly with the advent of synthetic fibers like cellulose acetate and later, polyester. These hydrophobic fibers required non-ionic, water-insoluble dyes that could be finely dispersed in the dyebath, leading to the development of quinoline disperse dyes.

YearMilestoneSignificance
1834 Friedlieb Ferdinand Runge isolates quinoline from coal tar.Discovery of the fundamental chemical scaffold.
1882 E. Jacobsen synthesizes the first Quinoline Yellow.Introduction of the first quinoline-based synthetic dye.
Early 20th Century Development of the water-soluble form of Quinoline Yellow (Quinoline Yellow WS).Expanded the applicability of quinoline dyes to aqueous dyeing processes.
1923-24 Invention of disperse dyes.[1]Paved the way for the application of water-insoluble quinoline dyes to hydrophobic synthetic fibers.
Mid-20th Century Commercial introduction of key quinoline disperse dyes, including Disperse Yellow 54 and Disperse Yellow 64.Provided dyers with a range of bright, lightfast yellow shades for polyester and other synthetic textiles.

Quantitative Data of Key Quinoline Disperse Dyes

The following tables summarize the key quantitative properties of some of the most significant quinoline disperse dyes.

Table 1: General and Physical Properties

Dye NameC.I. NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Quinoline Yellow SSSolvent Yellow 338003-22-3C₁₈H₁₁NO₂273.29240[2]
Quinoline Yellow WSAcid Yellow 38004-92-0C₁₈H₉NNa₂O₈S₂477.38>300
Disperse Yellow 54Disperse Yellow 547576-65-0C₁₈H₁₁NO₃289.28265[3]
Disperse Yellow 64Disperse Yellow 6410319-14-9C₁₈H₁₀BrNO₃368.18242-244[4]
Disperse Yellow 3Disperse Yellow 32832-40-8C₁₅H₁₅N₃O₂269.30267-270

Table 2: Fastness Properties (on Polyester)

Dye NameC.I. NameLight Fastness (ISO)Washing Fastness (ISO)Sublimation Fastness (180°C, 30s)
Disperse Yellow 54Disperse Yellow 546-7[5]4-5[5]4[5]
Disperse Yellow 64Disperse Yellow 647[3]4-5[3]4-5[3]
Disperse Yellow 3Disperse Yellow 36[6]4-5[6]3[6]

Table 3: Solubility Data

Dye NameC.I. NameWater SolubilitySolubility in Organic Solvents
Quinoline Yellow SSSolvent Yellow 33Insoluble[2]Soluble in nonpolar organic solvents.[2] Chloroform: 1 mg/mL.
Quinoline Yellow WSAcid Yellow 3SolubleSlightly soluble in ethanol.[7]
Disperse Yellow 54Disperse Yellow 54InsolubleSoluble in strong sulfuric acid and pyridine (when heated), soluble in sulfolane, soluble in ethanol.[5]
Disperse Yellow 64Disperse Yellow 64Insoluble[8]Soluble in sulfuric acid, acetone, and pyridine; soluble in ethanol.[8]
Disperse Yellow 3Disperse Yellow 3< 0.1 mg/mL[2]Soluble in acetone, ethanol, and benzene.[2]

Experimental Protocols

Synthesis of Quinoline Yellow Spirit Soluble (C.I. Solvent Yellow 33)

This protocol is based on the original synthetic route described in 1878.[2]

Reactants:

  • Quinaldine (2-methylquinoline)

  • Phthalic anhydride

Procedure:

  • A mixture of quinaldine and phthalic anhydride is fused at a high temperature.

  • The reaction proceeds via a condensation reaction, eliminating water.

  • The resulting crude product is purified to yield Quinoline Yellow SS.

Synthesis of Quinoline Yellow Water Soluble (C.I. Acid Yellow 3)

This process involves the sulfonation of the spirit-soluble form.

Reactants:

  • Quinoline Yellow Spirit Soluble (C.I. Solvent Yellow 33)

  • Fuming sulfuric acid (oleum)

Procedure:

  • Quinoline Yellow SS is carefully added to fuming sulfuric acid with cooling to control the exothermic reaction.

  • The mixture is stirred until the sulfonation is complete.

  • The reaction mixture is then poured onto ice to precipitate the sulfonated product.

  • The precipitated dye is filtered, washed, and neutralized with a base (e.g., sodium hydroxide) to form the water-soluble sodium salt.

Synthesis of C.I. Disperse Yellow 54

Reactants:

  • 2-Methylquinolin-3-ol

  • Phthalic anhydride

Procedure:

  • 2-Methylquinolin-3-ol and phthalic anhydride are heated together in a high-boiling solvent (e.g., trichlorobenzene) or in a solvent-free melt.

  • The condensation reaction occurs at elevated temperatures (e.g., 200°C) for several hours.

  • Upon completion, the crude product is isolated and purified.

Synthesis of C.I. Disperse Yellow 64

Disperse Yellow 64 is a brominated derivative of Disperse Yellow 54.

Reactants:

  • C.I. Disperse Yellow 54

  • Brominating agent (e.g., bromine)

  • Solvent (e.g., cyclohexanone)[9]

Procedure:

  • Disperse Yellow 54 is dissolved in a suitable solvent.[9]

  • The brominating agent is added dropwise at a controlled temperature (e.g., 50-55°C).[9]

  • The reaction mixture is then heated to a higher temperature (e.g., 75°C) to ensure complete bromination.[9]

  • The product is isolated by filtration, washed, and dried.[9]

Visualization of Synthesis Pathways

Quinoline_Dye_Synthesis cluster_QYSS Synthesis of Quinoline Yellow SS (C.I. Solvent Yellow 33) cluster_QYWS Synthesis of Quinoline Yellow WS (C.I. Acid Yellow 3) cluster_DY54 Synthesis of C.I. Disperse Yellow 54 cluster_DY64 Synthesis of C.I. Disperse Yellow 64 Quinaldine Quinaldine Fusion Fusion Quinaldine->Fusion Phthalic_Anhydride Phthalic_Anhydride Phthalic_Anhydride->Fusion QY_SS Quinoline Yellow SS Fusion->QY_SS Condensation QY_SS_input Quinoline Yellow SS Sulfonation Sulfonation QY_SS_input->Sulfonation with Oleum QY_WS Quinoline Yellow WS Sulfonation->QY_WS 2_Methylquinolin_3_ol 2_Methylquinolin_3_ol Condensation_DY54 Condensation_DY54 2_Methylquinolin_3_ol->Condensation_DY54 Phthalic_Anhydride_2 Phthalic Anhydride Phthalic_Anhydride_2->Condensation_DY54 DY_54 Disperse Yellow 54 Condensation_DY54->DY_54 DY_54_input Disperse Yellow 54 Bromination Bromination DY_54_input->Bromination with Bromine DY_64 Disperse Yellow 64 Bromination->DY_64

Caption: Synthetic pathways for key quinoline dyes.

Conclusion

The discovery and development of quinoline disperse dyes represent a fascinating chapter in the history of synthetic chemistry. From the initial isolation of quinoline to the sophisticated synthesis of high-performance disperse dyes for modern textiles, this class of colorants has demonstrated remarkable versatility and durability. For researchers and professionals in fields such as drug development, the study of these historical synthetic pathways and the structure-property relationships of quinoline derivatives can provide valuable insights into the design of novel functional molecules. The enduring legacy of quinoline dyes serves as a testament to the power of chemical innovation and its profound impact on science and industry.

References

Methodological & Application

Application Note: HPLC-UV Method for the Quantification of C.I. Disperse Yellow 70

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note outlines a robust and reproducible High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the accurate quantification of C.I. Disperse Yellow 70. This method is crucial for quality control in the manufacturing of dyes and for monitoring its presence in various matrices, including textiles and environmental samples. The protocol employs a reversed-phase C18 column with a gradient elution of acetonitrile and water, providing excellent separation and quantification of the analyte. This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, materials science, and drug development.

Introduction

This compound is a single azo dye used in the textile industry for dyeing synthetic fibers.[1] Its chemical formula is C₂₄H₁₇N₅O₅, with a molecular weight of 455.42 g/mol .[1][2] The monitoring and quantification of this dye are essential to ensure product quality, consistency, and to assess its environmental impact. High-Performance Liquid Chromatography (HPLC) with UV detection offers a reliable and sensitive method for the analysis of such disperse dyes.[3] This application note provides a detailed protocol for the quantification of this compound using a standard HPLC-UV system.

Data Presentation

The following table summarizes the key chromatographic parameters for the quantification of this compound.

ParameterCondition
Instrumentation HPLC system with a UV-Vis or Photodiode Array (PDA) detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[4]
Mobile Phase A Ultrapure Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-2 min: 50% B, 2-15 min: 50-95% B, 15-20 min: 95% B, 20.1-25 min: 50% B[4]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 420 nm
Injection Volume 10 µL
Run Time 25 minutes

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (analytical grade)

  • Methanol (analytical grade)

  • Volumetric flasks, vials, and pipettes

  • 0.45 µm syringe filters

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and bring it to volume.[3]

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by serially diluting the stock solution with the mobile phase.[3]

  • Filter all standard solutions through a 0.45 µm syringe filter before injection into the HPLC system.[3]

Sample Preparation
  • Accurately weigh a sample containing this compound.

  • Extract the dye from the sample matrix using a suitable solvent such as methanol or acetonitrile, potentially with the aid of ultrasonication.[5]

  • Dilute the extract with the mobile phase to a concentration within the calibration range.

  • Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial before analysis.[3]

Chromatographic Analysis
  • Equilibrate the HPLC system with the initial mobile phase composition (50% Acetonitrile, 50% Water with 0.1% Formic Acid) for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of each standard and sample solution into the HPLC system.

  • Run the analysis using the gradient program specified in the data presentation table.

  • Monitor the absorbance at 420 nm.

Quantification
  • Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock_solution Prepare Stock Solution (1000 µg/mL in Methanol) working_standards Prepare Working Standards (1-100 µg/mL) stock_solution->working_standards filtration Filter all solutions (0.45 µm syringe filter) working_standards->filtration sample_prep Sample Preparation (Extraction & Dilution) sample_prep->filtration hplc_injection Inject 10 µL into HPLC filtration->hplc_injection chromatography Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->chromatography uv_detection UV Detection at 420 nm chromatography->uv_detection calibration_curve Construct Calibration Curve uv_detection->calibration_curve quantification Quantify this compound calibration_curve->quantification

Caption: Workflow for the HPLC-UV quantification of this compound.

References

Application Note: High-Sensitivity LC/MS/MS Method for the Quantitative Analysis of Disperse Dyes in Textile Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Disperse dyes are a class of synthetic colorants with low water solubility, primarily used for dyeing hydrophobic fibers such as polyester and cellulose acetate.[1] Regulatory bodies have restricted the use of certain disperse dyes in textile products due to concerns about their potential to cause allergic reactions and their carcinogenic properties.[2][3] This application note presents a robust and sensitive method for the quantitative analysis of regulated disperse dyes in textile samples using Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS). The described protocol, based on established analytical procedures like DIN 54231, offers high selectivity and sensitivity for the accurate quantification of these compounds at low levels, ensuring product safety and regulatory compliance.[1][3][4]

Introduction

The use of synthetic dyes, including disperse dyes, is widespread in the textile industry to achieve vibrant and durable colors.[5] However, the small, non-ionic nature of disperse dyes allows them to sublime from the fabric and come into contact with the skin, potentially causing allergic contact dermatitis and other health issues.[2] Consequently, regulatory agencies worldwide have set limits on the presence of specific allergenic and carcinogenic disperse dyes in textiles and apparel.

Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) has become the preferred analytical technique for the determination of disperse dyes due to its high sensitivity, selectivity, and ability to handle complex sample matrices.[2][3] This method allows for the accurate identification and quantification of target dyes at trace levels, often in the parts-per-billion (ppb) range. This application note provides a comprehensive workflow, including sample preparation, instrumental analysis, and data processing for the reliable analysis of disperse dyes in various textile materials.

Experimental Workflow

The overall experimental workflow for the analysis of disperse dyes in textile samples is depicted in the following diagram.

Disperse Dye Analysis Workflow Figure 1. Experimental Workflow for LC/MS/MS Analysis of Disperse Dyes in Textiles cluster_sample_prep Sample Preparation cluster_analysis LC/MS/MS Analysis cluster_data Data Processing Sample_Weighing Weigh Textile Sample (e.g., 0.5-1.0 g) Extraction Solvent Extraction (e.g., Methanol, 70°C, Ultrasonic Bath) Sample_Weighing->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22-0.45 µm filter) Centrifugation->Filtration Evaporation Evaporation & Reconstitution Filtration->Evaporation LC_Separation Liquid Chromatography (Reversed-Phase C18) Evaporation->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI+, MRM Mode) LC_Separation->MS_Detection Quantification Quantification (External Calibration) MS_Detection->Quantification Reporting Reporting (mg/kg) Quantification->Reporting

Caption: Experimental workflow for disperse dye analysis.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analysis of several common disperse dyes using LC/MS/MS. The data has been compiled from various sources and represents typical values achievable with the described methodology.

Disperse DyeLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Recovery (%)
Disperse Red 10.02 - 1.350.06 - 4.0981.8 - 114.1
Disperse Blue 30.02 - 1.350.06 - 4.0991.2 - 110.1
Disperse Blue 70.02 - 1.350.06 - 4.0974.2 - 120.9
Disperse Blue 350.02 - 1.350.06 - 4.0931.0 - 50.9
Disperse Blue 1240.02 - 1.350.06 - 4.0931.0 - 50.9
Disperse Orange 10.02 - 1.350.06 - 4.0981.8 - 114.1
Disperse Orange 30.02 - 1.350.06 - 4.0981.8 - 114.1
Disperse Orange 370.02 - 1.350.06 - 4.0942.1 - 87.7
Disperse Yellow 30.02 - 1.350.06 - 4.0981.8 - 114.1
Disperse Yellow 490.02 - 1.350.06 - 4.0931.0 - 50.9

Data compiled from multiple sources.[5][6] The ranges for LOD, LOQ, and recovery reflect variations in instrumentation, sample matrices, and specific experimental conditions.

Experimental Protocols

Reagents and Materials
  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (for analytical laboratory use, ISO 3696), Formic acid.[1][3]

  • Standards: Analytical standards of target disperse dyes.[1]

  • Extraction Solvent: Methanol.[3]

  • Filters: Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE).[5][7]

Standard Preparation
  • Stock Solutions: Prepare individual stock solutions of each disperse dye standard at a concentration of 100 µg/mL in methanol.[5][8]

  • Working Standard Mixtures: Prepare a mixed working standard solution by diluting the stock solutions with methanol or an appropriate solvent mixture (e.g., methanol/water 50:50 v/v).[1][8]

  • Calibration Curve Standards: Serially dilute the mixed working standard to prepare a series of calibration standards. A typical concentration range is 0.5 to 100.0 ng/mL.[1][8]

Sample Preparation: Textile Materials
  • Cut the textile sample into small pieces (approximately 5x5 mm).

  • Accurately weigh a representative portion of the textile material (e.g., 0.5 - 1.0 g) into a capped tube.[1][7]

  • Add 10 mL of methanol to the tube.[7]

  • Extract the sample in an ultrasonic bath at 70°C for 10 minutes.[7]

  • Centrifuge the sample at 10,000 rpm for 10 minutes.[5]

  • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into a clean vial.[5][7]

  • Evaporate the extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase (e.g., 1 mL of 95:5 water/methanol).[5]

  • Vortex the sample to ensure it is fully dissolved.

  • Transfer the reconstituted sample to an autosampler vial for LC/MS/MS analysis.

LC/MS/MS Analysis

Liquid Chromatography (LC) Conditions

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm) is commonly used.[5]

  • Mobile Phase A: Water with 0.1% formic acid.[5]

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.[5]

  • Gradient Elution: A typical gradient starts with a higher aqueous composition and ramps up the organic phase to elute the dyes.[8]

  • Flow Rate: Typically in the range of 0.2 to 0.6 mL/min.[1][4]

  • Injection Volume: 5 - 10 µL.[4][6]

  • Column Temperature: 40°C.[6][7]

Mass Spectrometry (MS/MS) Conditions

  • Ion Source: Electrospray Ionization (ESI) is commonly used, operating in positive ion mode.[1][8]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for enhanced sensitivity and selectivity.[3]

  • Ion Source Parameters:

    • Ion Spray Voltage: 5500 V.[6]

    • Source Temperature: 550°C.[6]

    • Nebulizer Gas (GS1): 40 psi.[6][8]

    • Heater Gas (GS2): 40 psi.[6]

    • Curtain Gas (CUR): 40 psi.[6]

    • Collision Gas (CAD): Medium.[6]

Conclusion

The LC/MS/MS method detailed in this application note provides a robust and reliable framework for the quantitative analysis of disperse dyes in textile samples.[1] The combination of a straightforward extraction protocol with the high sensitivity and selectivity of tandem mass spectrometry enables the accurate measurement of these restricted compounds at low concentrations. This method can be readily implemented in quality control and research laboratories to ensure compliance with regulatory standards and to safeguard consumer health.

References

Application Notes and Protocols for Dyeing Polyester Fibers with C.I. Disperse Yellow 70

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of C.I. Disperse Yellow 70 in the dyeing of polyester fibers. The information is intended to guide researchers and scientists in achieving consistent and high-quality dyeing results for various applications.

Introduction

This compound is a single azo disperse dye used for coloring polyester and other hydrophobic fibers.[1] Like other disperse dyes, it is a non-ionic, small molecule that can penetrate and diffuse into the amorphous regions of the polyester fiber at high temperatures.[2][3][4] The dyeing process is a physical one, relying on van der Waals forces and hydrophobic interactions to achieve coloration, rather than a chemical reaction with the fiber.[2] Proper control of dyeing parameters is crucial for achieving optimal color yield, levelness, and fastness properties.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding the dye's behavior in solution and its interaction with polyester fibers.

PropertyValueReference
C.I. NameDisperse Yellow 70[1]
C.I. Number11900[1]
CAS Number12223-91-5[1]
Chemical ClassSingle Azo[1]
Molecular FormulaC₂₄H₁₇N₅O₅[1]
Molecular Weight455.42 g/mol [1]
AppearanceRed-light yellow powder[1]
SolubilityInsoluble in water, requires a dispersing agent. Soluble in some organic solvents like ethanol, benzene, and acetone.[4][5][6]

Fastness Properties on Polyester

The fastness properties of a dye indicate the resistance of the color to various external influences. The following table summarizes the reported fastness ratings for this compound on polyester fibers according to ISO standards.

Fastness TestISO RatingReference
Light Fastness5-6[1]
Washing Fastness (Fading)5[1]
Washing Fastness (Staining)5[1]
Perspiration Fastness (Fading)5[1]
Perspiration Fastness (Staining)5[1]
Ironing Fastness (Staining)4-5[1]
Sublimation Fastness2-3 (Requires temperature control)[2]
Rubbing Fastness3-4[2]

Note: Fastness ratings are typically on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness.

Experimental Protocols

Materials and Equipment
  • Materials:

    • 100% Polyester fabric

    • This compound

    • Dispersing agent (e.g., sodium lignin sulfonate)

    • Acetic acid (to adjust pH)

    • Sodium hydrosulfite (for reduction clearing)

    • Caustic soda (NaOH) (for reduction clearing)

    • Non-ionic detergent

    • Distilled water

  • Equipment:

    • High-temperature, high-pressure laboratory dyeing machine (e.g., infrared dyeing machine)

    • Beakers and graduated cylinders

    • Magnetic stirrer and hot plate

    • pH meter

    • Analytical balance

    • Drying oven

Pre-treatment of Polyester Fabric

Before dyeing, it is essential to pre-treat the polyester fabric to remove any impurities, oils, or sizes that could hinder dye uptake.

  • Prepare a scouring bath containing a non-ionic detergent (e.g., 5 g/L) and sodium carbonate (e.g., 2 g/L).[7]

  • Treat the fabric in this solution at a liquor ratio of 50:1 at 60°C for 30 minutes.[7]

  • Rinse the fabric thoroughly with hot water and then cold water.

  • Air dry the fabric at room temperature.

High-Temperature Exhaust Dyeing Protocol

This protocol describes a standard high-temperature exhaust dyeing method, which is the most common and effective way to dye polyester with disperse dyes.[2][3]

  • Dye Dispersion Preparation:

    • Weigh the required amount of this compound (e.g., 2% on the weight of fabric, o.w.f.).

    • Create a smooth paste with a small amount of a dispersing agent (ratio of dispersing agent to dye is typically 1:1) and a little water.[7]

    • Gradually add more distilled water to form a stable dispersion.

  • Dye Bath Preparation:

    • Set the liquor ratio (e.g., 10:1 to 50:1).[7][8]

    • Fill the dyeing vessel with the required amount of distilled water.

    • Add the prepared dye dispersion to the bath.

    • Add a leveling agent (e.g., 1-2 g/L) if required, to ensure even dyeing.[9]

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[9][10] This acidic pH is crucial for satisfactory dye exhaustion.[10]

  • Dyeing Procedure:

    • Introduce the pre-treated polyester fabric into the dyebath at around 50-60°C.[5][10]

    • Raise the temperature of the dyebath to 130°C at a rate of 1-2°C per minute.[7][9][10]

    • Hold the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.[7][8]

    • Cool the dyebath down to 70-80°C at a rate of approximately 2.5-5°C per minute.[11]

Post-Dyeing Treatment (Reduction Clearing)

Reduction clearing is a critical step to remove any unfixed dye from the fiber surface, which significantly improves the wash and rubbing fastness.[2][4]

  • Drain the exhausted dyebath.

  • Prepare a fresh bath with:

    • Caustic soda (e.g., 2 g/L or 2 ml/L of 38°Bé)[7][9]

    • Sodium hydrosulfite (e.g., 2 g/L)[7][9]

  • Treat the dyed fabric in this reduction clearing bath at 70-80°C for 15-20 minutes.[7][9]

  • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

  • Dry the dyed fabric in an oven at 100-130°C.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the key stages of the high-temperature exhaust dyeing process for polyester with this compound.

G cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment A Fabric Scouring C Dye Bath Setup (pH 4.5-5.5) A->C B Dye Dispersion B->C D Load Fabric (60°C) C->D E Ramp to 130°C D->E F Hold at 130°C (45-60 min) E->F G Cool to 70°C F->G H Reduction Clearing (NaOH/Hydrosulfite) G->H I Rinsing H->I J Drying I->J K Final Dyed Fabric

Caption: Workflow for high-temperature exhaust dyeing of polyester.

Factors Influencing the Dyeing Process

This diagram shows the logical relationships between key parameters and their impact on the final dyeing outcome.

G cluster_params Input Parameters cluster_process Dyeing Process cluster_output Final Properties Temp Temperature Diffusion Dye Diffusion Rate Temp->Diffusion Time Time Time->Diffusion pH pH Uptake Dye Uptake (Exhaustion) pH->Uptake LR Liquor Ratio LR->Uptake Aux Auxiliaries (Dispersing/Leveling Agents) Dispersion Dye Dispersion Stability Aux->Dispersion Levelness Levelness Aux->Levelness Dispersion->Levelness Diffusion->Uptake Shade Shade Depth & Hue Uptake->Shade Fastness Fastness Properties Uptake->Fastness Levelness->Shade

Caption: Key parameters affecting polyester dyeing with disperse dyes.

References

Application of C.I. Disperse Yellow 70 in Fluorescence Microscopy: A Feasibility Assessment and General Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of December 2025, a comprehensive search of scientific literature and public databases did not yield any specific applications of C.I. Disperse Yellow 70 in the field of fluorescence microscopy. The available information primarily pertains to its use as a textile dye. This document, therefore, serves as a guide for researchers interested in evaluating the potential of this compound or other novel dyes as fluorescent probes for cellular imaging.

Introduction to this compound

This compound is classified as a single azo dye.[1] Its fundamental chemical properties are summarized below.

PropertyValue
C.I. NameDisperse Yellow 70
C.I. Number11900
CAS Number12223-91-5
Molecular FormulaC₂₄H₁₇N₅O₅
Molecular Weight455.42 g/mol

While its properties as a textile dye are established, its fluorescence characteristics, cell permeability, and suitability for biological imaging are currently unknown. The following sections provide a generalized framework and protocols for evaluating such a compound for fluorescence microscopy applications.

Evaluating a Novel Dye for Fluorescence Microscopy

The following workflow outlines the necessary steps to determine if a compound like this compound is a viable candidate for a fluorescent cellular probe.

Workflow_for_Evaluating_a_New_Fluorescent_Dye start Start: Select Candidate Dye (e.g., this compound) photophysics Characterize Photophysical Properties (Absorption, Emission, Quantum Yield, Photostability) start->photophysics solubility Assess Solubility in Biologically Compatible Solvents (e.g., DMSO, PBS) photophysics->solubility cytotoxicity Evaluate Cytotoxicity (e.g., MTT, LDH assay) solubility->cytotoxicity permeability Determine Cell Permeability (Live-cell imaging) cytotoxicity->permeability staining Optimize Staining Protocol (Concentration, Incubation Time) permeability->staining localization Determine Subcellular Localization (Co-staining with known organelle markers) staining->localization validation Validate and Troubleshoot (Signal-to-noise, specificity) localization->validation end End: Application in Specific Biological Assays validation->end

Caption: Workflow for the evaluation of a novel fluorescent dye.

Experimental Protocols

Herein are detailed, generic protocols that can be adapted to test the suitability of this compound for fluorescence microscopy.

Protocol 1: Determination of Photophysical Properties

Objective: To measure the key spectral properties of the dye.

Materials:

  • This compound

  • Spectroscopy-grade solvents (e.g., ethanol, DMSO, PBS)

  • Quartz cuvettes

  • Spectrophotometer

  • Fluorometer

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1-10 mM) in a suitable organic solvent like DMSO.

  • Working Solution Preparation: Dilute the stock solution in the solvent of interest (e.g., PBS, pH 7.4) to a concentration suitable for absorbance and fluorescence measurements (typically in the low micromolar range).

  • Absorbance Spectrum:

    • Use the spectrophotometer to scan the absorbance of the working solution across a relevant wavelength range (e.g., 300-700 nm).

    • The wavelength with the highest absorbance is the maximum absorption wavelength (λ_abs).

  • Emission Spectrum:

    • Using the fluorometer, excite the sample at its λ_abs.

    • Scan the emission spectrum across a longer wavelength range.

    • The wavelength with the highest fluorescence intensity is the maximum emission wavelength (λ_em).

  • Data Recording: Record the λ_abs and λ_em. If a reference dye with a known quantum yield is available, this can also be calculated.

Data Presentation:

ParameterSolventValue
Max. Excitation (λ_ex)PBS, pH 7.4To be determined
Max. Emission (λ_em)PBS, pH 7.4To be determined
Stokes Shift (λ_em - λ_ex)PBS, pH 7.4To be determined
Molar Extinction Coefficient (ε)PBS, pH 7.4To be determined
Quantum Yield (Φ)PBS, pH 7.4To be determined
Photostability-To be determined
Protocol 2: Assessment of Cytotoxicity

Objective: To determine the concentration range at which the dye is not toxic to living cells.

Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution

  • Cytotoxicity assay kit (e.g., MTT, PrestoBlue™, or LDH assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Dye Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the dye-containing medium. Include untreated cells as a negative control and a known toxin as a positive control.

  • Incubation: Incubate the cells for a period relevant to potential imaging experiments (e.g., 24-48 hours).

  • Viability Assay: Perform the cytotoxicity assay according to the manufacturer's instructions.

  • Data Analysis: Measure the output (e.g., absorbance or fluorescence) using a plate reader. Calculate the percentage of viable cells relative to the untreated control. Determine the concentration at which cell viability drops significantly (e.g., CC50).

Protocol 3: General Cell Staining and Imaging

Objective: To assess the cell permeability and staining pattern of the dye.

Materials:

  • Live or fixed cells on coverslips or in imaging dishes

  • This compound working solution (at a non-toxic concentration determined from Protocol 2)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Culture cells on a suitable imaging vessel.

  • Staining:

    • Remove the culture medium and wash the cells once with PBS.

    • Add the this compound staining solution and incubate for a predetermined time (e.g., 15-60 minutes) at 37°C. It is advisable to test a range of concentrations and incubation times.

  • Washing: Remove the staining solution and wash the cells 2-3 times with PBS to remove unbound dye.

  • Imaging: Mount the coverslip or place the dish on the fluorescence microscope. Illuminate the sample with light corresponding to the dye's excitation wavelength and capture the emission.

  • Co-localization (Optional): To identify the subcellular structures stained by the dye, co-stain the cells with commercially available fluorescent probes for specific organelles (e.g., MitoTracker for mitochondria, DAPI for the nucleus).

Potential Signaling Pathways and Mechanisms

Should this compound prove to be a viable fluorescent probe, its staining pattern could suggest interactions with specific cellular components or involvement in certain pathways. For example:

  • Lipophilic Dye Pathway: If the dye accumulates in membranes (plasma membrane, endoplasmic reticulum, mitochondria), it likely follows a passive diffusion pathway driven by its lipophilicity.

  • Ion-Sensing Pathway: If its fluorescence is sensitive to changes in local ion concentrations (e.g., Ca²⁺, pH), it could act as a sensor. This would involve a mechanism where ion binding alters the dye's electronic structure and thus its fluorescence properties.

A diagram illustrating a hypothetical mechanism of action for a generic probe is provided below.

Hypothetical_Probe_Mechanism dye_ext Extracellular Dye (this compound) membrane Cell Membrane dye_ext->membrane Passive Diffusion dye_int Intracellular Dye membrane->dye_int organelle Subcellular Organelle (e.g., Mitochondria) dye_int->organelle Accumulation binding Binding to Target Molecule organelle->binding fluorescence Fluorescence Signal (Detected by Microscope) binding->fluorescence Signal Generation

Caption: Hypothetical mechanism of a cell-permeable fluorescent probe.

Conclusion

While this compound is not currently established as a tool in fluorescence microscopy, its potential as a novel probe can be systematically evaluated. The protocols and frameworks provided here offer a comprehensive starting point for researchers to characterize its photophysical properties, biocompatibility, and cellular staining capabilities. Such investigations are crucial for expanding the toolkit of fluorescent probes available to the scientific community.

References

Application Notes & Protocols: Separation of Disperse Dyes Using Thin Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thin Layer Chromatography (TLC) is a highly efficient, rapid, and inexpensive analytical technique used to separate non-volatile mixtures.[1][2][3] In the textile and dye manufacturing industries, TLC is routinely employed for the rapid identification of dyes, assessment of their purity, and for monitoring the progress of reactions.[3] Disperse dyes are non-ionic, weakly polar colorants with limited solubility in water, making them particularly suitable for analysis by TLC on polar adsorbents like silica gel.[3]

The principle of TLC separation relies on the differential partitioning of components between a stationary phase and a mobile phase.[1] The stationary phase is a thin, uniform layer of an adsorbent material, most commonly silica gel, coated onto a plate of glass, plastic, or aluminum.[2][4] The mobile phase, a solvent or a mixture of solvents, moves up the plate via capillary action.[5] Components of the sample mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase, leading to separation.[1] The separation is quantified by the Retention Factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[1][2]

Experimental Protocols

This section provides a detailed methodology for the separation of disperse dyes using normal-phase TLC.

Materials and Reagents
  • Stationary Phase: Pre-coated TLC plates (e.g., Silica gel 60 F254 on aluminum or glass backing).[4]

  • Mobile Phase (Eluent): A selection of organic solvents of appropriate purity.[6] Common eluents for disperse dyes include mixtures of a non-polar and a moderately polar solvent. A good starting point is a toluene/ethyl acetate mixture.[3][7]

  • Dye Samples: Standard solutions of known disperse dyes and the unknown sample mixture, typically prepared at a 1% concentration in a suitable solvent like dimethylformamide, toluene, or chloroform.[3][8]

  • Apparatus:

    • Developing chamber with a tightly fitting lid[4]

    • Capillary tubes or micropipettes for spotting[2][4]

    • Pencil and ruler

    • Drying oven or heat gun (optional, for drying plates)[9]

    • Fume hood[8]

    • UV lamp for visualization (if applicable)[9]

Protocol: Step-by-Step

Step 1: Preparation of the Developing Chamber To ensure reproducible Rf values, the atmosphere in the developing chamber must be saturated with solvent vapors.[6][8]

  • Pour the chosen mobile phase into the developing chamber to a depth of about 0.5-1.0 cm.[6]

  • Line the inner walls of the chamber with filter paper, ensuring the paper is moistened by the solvent but does not touch the area where the TLC plate will stand.[6]

  • Close the chamber with the lid and allow it to stand for at least 30-60 minutes to become fully saturated.[4]

Step 2: Preparation of the TLC Plate

  • Handle the TLC plate carefully by its edges to avoid contaminating the surface.[1]

  • Using a pencil, lightly draw a straight line (the origin) across the plate, approximately 1.5 cm from the bottom edge.[1][10]

  • Mark small 'x's on the origin line where the samples will be applied. Ensure spots are at least 1.5 cm from the sides of the plate and have sufficient space between them to prevent mixing.[4][6]

Step 3: Sample Application (Spotting)

  • Using a capillary tube or micropipette, apply a small spot of each dye solution to its designated mark on the origin line.[1]

  • The spot size should be kept as small as possible (ideally 1-2 mm in diameter) to achieve better separation.[11]

  • Allow the solvent to completely evaporate from the spot before development. For dilute samples, multiple applications may be necessary, with drying in between each application.[11]

Step 4: Chromatogram Development

  • Carefully place the prepared TLC plate into the saturated developing chamber.

  • Ensure the origin line with the sample spots is above the level of the mobile phase.[1][4]

  • Close the chamber lid and allow the solvent to ascend the plate by capillary action without disturbing the chamber.[5]

  • When the solvent front has moved to about 1 cm from the top edge of the plate, remove the plate from the chamber.[10]

Step 5: Visualization and Analysis

  • Immediately after removing the plate, mark the position of the solvent front with a pencil.[1][12]

  • Allow the plate to dry completely in a fume hood.

  • Since disperse dyes are colored, the separated spots will be visible under normal light.[3] Circle the center of each spot with a pencil.

  • Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front.

  • Calculate the Retention Factor (Rf) for each spot using the following formula:[1]

    • Rf = Distance traveled by the spot / Distance traveled by the solvent front

Data Presentation

The composition of the mobile phase is a critical factor influencing the separation.[2] The Rf values in the table below are examples illustrating how different dyes behave in various solvent systems. Actual values can vary based on specific experimental conditions such as temperature, chamber saturation, and the specific type of silica gel used.[8][11]

Dye NameDye TypeStationary PhaseMobile Phase (Eluent)Rf Value (Approx.)
Methylene BlueCationicSilica GelEthanol~0.10
SafraninCationicSilica GelEthanol~0.55
Methylene BlueCationicSilica GelAcetone0.15 - 0.20[10]
SafraninCationicSilica GelAcetone0.35 - 0.40[10]
FluoresceinAnionicSilica GelAcetone0.75 - 0.80[10]
Eosin YAnionicSilica GelAcetone0.40 - 0.80 (diffuse)[10]
Tartrazine (E102)Anionic Food DyeSilica GelChloroform-isopropanol-25% aq. ammonia (1:3:1 v/v/v)0.33[13]
Ponceau 4R (E124)Anionic Food DyeSilica GelChloroform-isopropanol-25% aq. ammonia (1:3:1 v/v/v)0.49[13]
Brilliant Blue (E133)Anionic Food DyeSilica GelChloroform-isopropanol-25% aq. ammonia (1:3:1 v/v/v)0.62[13]

Visualizations

Workflow for TLC Analysis of Disperse Dyes

TLC_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase prep_chamber 1. Saturate Developing Chamber spotting 4. Spot Samples on Plate prep_chamber->spotting prep_plate 2. Prepare TLC Plate (Draw Origin Line) prep_plate->spotting prep_sample 3. Prepare Dye Solutions prep_sample->spotting development 5. Develop Chromatogram spotting->development visualization 6. Mark Solvent Front & Dry Plate development->visualization calculation 7. Measure Distances & Calculate Rf Values visualization->calculation results 8. Report Results calculation->results

Caption: Workflow diagram illustrating the key steps in a Thin Layer Chromatography experiment.

Principle of Normal-Phase TLC Separation

TLC_Principle Relationship Between Polarity and Rf Value in Normal-Phase TLC cluster_compound Compound Polarity cluster_interaction Interaction with Stationary Phase (Polar) cluster_result Result high_polar_compound High Polarity strong_adsorption Strong Adsorption high_polar_compound->strong_adsorption leads to low_polar_compound Low Polarity weak_adsorption Weak Adsorption low_polar_compound->weak_adsorption leads to low_rf Low Rf Value (Travels Less) strong_adsorption->low_rf results in high_rf High Rf Value (Travels Farther) weak_adsorption->high_rf results in

References

Application Notes and Protocols for High-Temperature Dyeing of Synthetic Fabrics with Disperse Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-temperature (HT) dyeing of synthetic fabrics, such as polyester, using disperse dyes. This method is crucial for achieving deep shades and high fastness properties on hydrophobic fibers.[1]

Introduction

Synthetic fibers like polyester possess a compact and crystalline molecular structure, making dye penetration difficult at lower temperatures.[1][2] High-temperature dyeing, typically conducted at 130°C under pressure, increases the kinetic energy of dye molecules and swells the fibers, facilitating dye diffusion into the fiber matrix.[1][3][4] This process is essential for achieving vibrant colors and ensuring the longevity of the dye on the fabric.[1] Disperse dyes, being non-ionic and sparingly soluble in water, are the primary choice for dyeing these hydrophobic fibers.[5]

Key Process Parameters

The success of high-temperature dyeing is dependent on the precise control of several key parameters. The following table summarizes the recommended ranges for these parameters.

ParameterRecommended RangeSignificance
Dyeing Temperature 105°C - 140°C (Typically 130°C for HT)[6][7][8]At temperatures above 100°C, the polyester fibers swell, allowing for the penetration of disperse dye molecules.[3] This is crucial for achieving deep shades and good color fastness.
pH Level 4.5 - 5.5 (Acidic)[1][6][9]An acidic environment is optimal for the stability of most disperse dyes and for controlling the dye exhaustion rate.[6][9] Acetic acid is commonly used to maintain this pH.[6][9]
Holding Time at Temperature 30 - 60 minutes[1][6][9]The duration at peak temperature depends on the desired depth of shade. Deeper shades require longer holding times to allow for sufficient dye diffusion.
Heating Rate 1.5°C - 2°C per minute[1][10]A controlled heating rate is critical to ensure even dye uptake and prevent unlevel dyeing.
Liquor Ratio 1:10 to 1:15[1]This ratio of the weight of the fabric to the volume of the dye bath affects dye concentration and chemical usage.

Experimental Protocols

Materials and Reagents
  • Synthetic fabric (e.g., 100% polyester)

  • Disperse dye(s)

  • Dispersing agent

  • Leveling agent

  • Acetic acid (to adjust pH)

  • Sodium hydrosulfite (for reduction clearing)

  • Sodium carbonate (for reduction clearing)

  • Non-ionic detergent

  • Deionized water

Pre-treatment of Fabric

Before dyeing, it is essential to prepare the fabric to ensure uniform dye uptake.

  • Scouring: Wash the fabric with a solution containing a non-ionic detergent to remove any oils, waxes, and sizes.[2]

  • Rinsing: Thoroughly rinse the fabric with deionized water to remove any residual detergent.

  • Drying: Dry the fabric at a moderate temperature.

High-Temperature Dyeing Procedure
  • Dye Bath Preparation:

    • Prepare a paste of the required amount of disperse dye and a dispersing agent.[6][7][9]

    • Add this paste to the dye bath containing deionized water.

    • Add a leveling agent to the dye bath.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[6][7][9]

  • Dyeing Cycle:

    • Introduce the pre-treated fabric into the dye bath at approximately 60°C.[6][9]

    • Hold for 15 minutes at this temperature to allow for initial wetting and chemical absorption.[6][9]

    • Raise the temperature of the dye bath to the target dyeing temperature (e.g., 130°C) at a controlled rate of 1.5-2°C per minute.[1][10]

    • Maintain the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.[1][6][9]

    • After the holding time, cool the dye bath down to 60-70°C.[6][9]

  • Post-Dyeing Treatment:

    • Rinsing: Rinse the dyed fabric with hot water.[8]

    • Reduction Clearing: To improve wash fastness by removing unfixed surface dye, treat the fabric in a solution containing sodium hydrosulfite and sodium carbonate at 70-80°C for 15-20 minutes.[10][11]

    • Neutralization and Final Rinsing: Neutralize the fabric with a dilute solution of acetic acid, followed by a final rinse with cold water.[1]

    • Drying: Dry the dyed fabric.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the high-temperature dyeing process.

HighTempDyeingWorkflow Start Start PreTreatment Fabric Pre-treatment (Scouring & Rinsing) Start->PreTreatment DyeBathPrep Dye Bath Preparation (Dye, Auxiliaries, pH Adjustment) PreTreatment->DyeBathPrep DyeingCycle High-Temperature Dyeing Cycle (Heating, Holding, Cooling) DyeBathPrep->DyeingCycle PostTreatment Post-Dyeing Treatment (Rinsing, Reduction Clearing, Neutralization) DyeingCycle->PostTreatment Drying Final Drying PostTreatment->Drying End End Drying->End

Caption: High-Temperature Dyeing Workflow.

Data Presentation: Quantitative Analysis

Dye Uptake Analysis

The efficiency of the dyeing process can be quantified by measuring the dye uptake of the fabric. This is typically done using spectrophotometry to measure the absorbance of the dye bath before and after dyeing.

ParameterMethodTypical Expected Outcome
Dye Uptake (%) Spectrophotometry (measuring dye bath absorbance change)[12]High dye uptake, indicating efficient transfer of dye from the bath to the fabric.
Color Yield (K/S Value) Reflectance SpectrophotometryHigher K/S values indicate a deeper shade and better color yield on the fabric.
Colorfastness Evaluation

Colorfastness tests are crucial to determine the durability of the color on the dyed fabric under various conditions. Standardized test methods are used for these evaluations.

Fastness PropertyStandard Test Method (Example)DescriptionTypical Requirement (on a 1-5 scale)
Washing Fastness ISO 105-C06[13]Assesses the resistance of the color to domestic or commercial laundering.Grade 4-5
Rubbing Fastness (Crocking) ISO 105-X12[14]Measures the transfer of color from the fabric surface to another surface by rubbing.Grade 4-5 (Dry), Grade 3-4 (Wet)
Light Fastness ISO 105-B02Evaluates the resistance of the color to fading when exposed to an artificial light source that mimics sunlight.Grade 4-5 or higher
Perspiration Fastness ISO 105-E04Determines the resistance of the color to the action of human perspiration.Grade 4-5

Signaling Pathways and Logical Relationships

The logical relationship in high-temperature dyeing revolves around overcoming the energy barrier for dye penetration into the compact fiber structure.

DyeingMechanism HighTemp High Temperature (>100°C) Swell Fiber Swelling & Increased Molecular Motion HighTemp->Swell causes Fiber Hydrophobic Synthetic Fiber (e.g., Polyester) Fiber->Swell undergoes Penetration Dye Penetration & Diffusion into Fiber Swell->Penetration facilitates Dye Disperse Dye Molecules Dye->Penetration undergoes Fixation Dye Fixation within Fiber Matrix Penetration->Fixation

Caption: Mechanism of High-Temperature Dyeing.

References

C.I. Disperse Yellow 70: Exploring its Potential as a Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Disperse Yellow 70, a monoazo dye, is primarily recognized for its application in the textile industry for dyeing synthetic fibers. While its properties as a colorant are well-documented, its potential utility as a molecular probe in biological and pharmaceutical research remains largely unexplored. This document aims to provide a comprehensive overview of the known characteristics of this compound and to explore, based on the broader understanding of azo dye chemistry, its hypothetical application as a molecular probe. Due to a lack of specific studies on this compound in this context, the experimental protocols and data presented herein are illustrative and based on the general principles of fluorescent molecular probe design and application.

Introduction to this compound

This compound is a synthetic organic compound belonging to the single azo class of dyes.[1] Its primary application lies in the dyeing of textiles due to its ability to disperse in water and impart a "red light yellow" color.[1] The fundamental chemical and physical properties of this compound are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
C.I. NameDisperse Yellow 70[1]
C.I. Number11900[1]
CAS Number12223-91-5[1]
Molecular FormulaC₂₄H₁₇N₅O₅[1]
Molecular Weight455.42 g/mol [1]
Chemical ClassSingle Azo Dye[1]
ManufacturingCondensation of 1-Chloro-2,4-dinitrobenzene and Benzene-1,4-diamine, followed by diazotization and coupling with 2-hydroxyphenylbenzene.[1]
Physical AppearanceRed-light yellow powder[1]

Azo Dyes as Potential Molecular Probes

While specific data on this compound is unavailable, the broader class of azo dyes has garnered interest for applications beyond textiles, including as molecular switches and sensors.[2] Azo compounds, characterized by the R−N=N−R′ functional group, can exhibit photoisomerization between their trans and cis configurations upon light exposure.[3] This photoresponsive behavior is a key feature that can be harnessed for creating molecular probes.

Furthermore, some azo dyes exhibit fluorescence, a critical property for a molecular probe.[4][5][6] The fluorescence of these dyes can be sensitive to their local environment, a phenomenon known as solvatochromism, where the emission spectrum changes with the polarity of the solvent.[7] This sensitivity can be exploited to probe the microenvironment of biological systems, such as the hydrophobic pockets of proteins or cellular membranes.

Hypothetical Application: this compound as a Polarity-Sensitive Fluorescent Probe

Disclaimer: The following application note is a hypothetical scenario based on the general properties of azo dyes and is intended for illustrative purposes only. There is currently no experimental evidence to support the use of this compound for this application.

This hypothetical application explores the use of this compound as a fluorescent probe to detect changes in micropolarity, for instance, during protein aggregation or binding events. The core principle is that the dye's fluorescence quantum yield and emission wavelength may be altered when it moves from a polar aqueous environment to a non-polar or hydrophobic environment, such as the interior of a protein aggregate.

Principle

The experimental workflow for evaluating a potential molecular probe is depicted below.

G cluster_prep Probe Preparation cluster_exp Experimental Assay cluster_analysis Data Analysis prep_solution Prepare Stock Solution of this compound incubate Incubate Probe with Biological Sample prep_solution->incubate Add to sample measure Measure Fluorescence (Intensity and Spectrum) incubate->measure Excite at λ_ex analyze Analyze Changes in Fluorescence Properties measure->analyze Collect data correlate Correlate with Biological Event (e.g., Protein Aggregation) analyze->correlate Interpret results

Figure 1: Hypothetical workflow for using a fluorescent probe.
Experimental Protocol

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein of interest (e.g., Bovine Serum Albumin as a model)

  • Fluorometer

Protocol:

  • Probe Preparation:

    • Prepare a 1 mM stock solution of this compound in DMSO.

    • Store the stock solution at -20°C, protected from light.

  • Protein Sample Preparation:

    • Prepare a series of protein solutions of varying concentrations in PBS.

    • Include a buffer-only control.

  • Fluorescence Measurement:

    • To each protein solution and the buffer control, add the this compound stock solution to a final concentration of 10 µM.

    • Incubate the samples for 15 minutes at room temperature, protected from light.

    • Measure the fluorescence emission spectra using a fluorometer. The excitation wavelength would need to be determined experimentally, but a starting point could be in the UV-Vis absorption maximum of the dye.

    • Record the emission intensity at the peak wavelength.

Expected Results (Hypothetical)

In this hypothetical scenario, an increase in fluorescence intensity and a blue-shift (shift to shorter wavelengths) in the emission maximum would be expected as the probe binds to hydrophobic regions of the protein, shielded from the polar aqueous environment.

Table 2: Hypothetical Fluorescence Data for this compound with a Model Protein

Protein Concentration (µM)Fluorescence Intensity (a.u.)Emission Maximum (nm)
0 (Buffer)100580
10250570
20500565
501200550
1002500545

Signaling Pathway Illustration (Hypothetical)

The following diagram illustrates the hypothetical mechanism of fluorescence change upon binding to a hydrophobic pocket in a protein.

G cluster_aqueous Aqueous Environment cluster_protein Protein Hydrophobic Pocket probe_aq This compound (Low Fluorescence) probe_bound Bound this compound (High Fluorescence) probe_aq->probe_bound Binding Event

Figure 2: Hypothetical change in fluorescence upon binding.

Conclusion and Future Directions

Currently, there is no scientific literature to support the use of this compound as a molecular probe. Its documented role is as a textile dye. However, the general photophysical properties of the broader class of azo dyes suggest that it could be a subject of interest for fundamental research into new fluorescent probes. Future studies would need to systematically characterize its photophysical properties, including absorption and emission spectra in various solvents (solvatochromism), fluorescence quantum yield, and lifetime. Furthermore, its interaction with various biomolecules would need to be investigated to determine any potential for specific sensing applications. Such research would be essential to validate or refute its utility as a molecular probe for the scientific community.

References

Application Notes and Protocols for Photodegradation Studies of Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting photodegradation studies of azo dyes, a critical aspect of environmental remediation and drug stability testing. The following sections detail the experimental setup, analytical methodologies, and data interpretation required for robust and reproducible studies.

Introduction

Azo dyes represent the largest class of synthetic colorants used in a variety of industries, including textiles, printing, food, and pharmaceuticals.[1][2] Due to their complex aromatic structures and the presence of the azo bond (-N=N-), these compounds are often resistant to conventional wastewater treatment methods and can be toxic, mutagenic, and carcinogenic. Photocatalysis, an advanced oxidation process (AOP), has emerged as a promising technology for the degradation of these recalcitrant pollutants.[1] This process typically involves the use of a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which upon irradiation with light of appropriate wavelength, generates highly reactive oxygen species (ROS) that can break down the azo dye molecules into simpler, less harmful compounds.[3]

This document outlines the standardized experimental setup and protocols for evaluating the photodegradation of azo dyes, ensuring reliable and comparable results across different studies.

Experimental Setup

A typical experimental setup for the photodegradation of azo dyes consists of a light source, a photoreactor, and analytical instrumentation for monitoring the degradation process.

2.1. Light Source: The choice of light source is crucial as its emission spectrum must overlap with the absorption spectrum of the photocatalyst.

  • UV Lamps: Low-pressure mercury vapor lamps (8W) and Mineralight R-52G Grid Lamps are commonly used for UV irradiation.[4][5] UV radiation is effective as it has enough energy to break down the chemical bonds in dye molecules.[6]

  • Visible Light Sources: To utilize solar energy, visible light sources such as LED lamps emitting in the 460-470 nm range are employed, especially with modified photocatalysts.[3]

  • Xenon Lamps: A 1500W Xenon lamp with a cutoff filter for wavelengths below 340 nm can simulate solar radiation.[7]

2.2. Photoreactor: The photoreactor is the vessel where the photodegradation reaction takes place.

  • Batch Reactor: A simple batch reactor can be constructed using a Pyrex beaker (e.g., 100 mL) placed on a magnetic stirrer to ensure a homogenous suspension of the photocatalyst.[8][9] Pyrex is used as it is transparent to a wide range of UV and visible light.

  • Continuous Flow Reactor: For continuous treatment studies, a miniaturized reactor with a continuous flow system can be utilized.[4]

  • Temperature Control: The reactor can be placed in a water bath or on a hot plate to control the reaction temperature.[2][10]

2.3. Analytical Instrumentation:

  • UV-Visible Spectrophotometer: This is the primary instrument used to monitor the decolonization of the dye solution by measuring the change in absorbance at the dye's maximum absorption wavelength (λmax) over time.[6][11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to separate and quantify the parent dye and its degradation byproducts, providing a more detailed analysis of the degradation process.[1]

  • Total Organic Carbon (TOC) Analyzer: TOC analysis is performed to determine the degree of mineralization of the azo dye into CO₂, H₂O, and other inorganic compounds.[5]

  • pH Meter: A pH meter is essential for adjusting and monitoring the pH of the reaction solution, as it significantly influences the degradation efficiency.[3][4]

Experimental Protocols

3.1. Protocol for Preparation of Azo Dye Solution and Photocatalyst Suspension

  • Azo Dye Stock Solution: Prepare a stock solution of the target azo dye (e.g., Methyl Orange, Methylene Blue) of a known concentration (e.g., 100 mg/L) in deionized water.

  • Working Solution: Dilute the stock solution with deionized water to obtain the desired initial dye concentration for the experiment (e.g., 10-50 mg/L).[12]

  • Photocatalyst Suspension: Weigh the desired amount of photocatalyst (e.g., TiO₂, ZnO) and disperse it in the azo dye working solution to achieve the desired catalyst loading (e.g., 0.1 - 3 g/L).[2][3]

  • Sonication: Sonicate the suspension for a specific period (e.g., 30 minutes) to ensure uniform dispersion of the photocatalyst particles.[2]

3.2. Protocol for Photocatalytic Degradation Experiment

  • Adsorption-Desorption Equilibrium: Before irradiation, stir the photocatalyst-dye suspension in the dark for a set time (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.[6]

  • Initiation of Photoreaction: Turn on the light source to initiate the photocatalytic reaction.

  • Sample Collection: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw aliquots of the suspension from the reactor.[13]

  • Sample Preparation for Analysis: Immediately centrifuge or filter the collected aliquots to remove the photocatalyst particles. This step is crucial to stop the photoreaction in the collected sample.

  • Analysis: Analyze the supernatant using a UV-Vis spectrophotometer to measure the absorbance at the λmax of the azo dye. For more detailed analysis, use HPLC to determine the concentration of the parent dye and its degradation products.

3.3. Protocol for Data Analysis

  • Degradation Efficiency: Calculate the percentage of dye degradation using the following equation: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100 Where A₀ is the initial absorbance of the dye solution and Aₜ is the absorbance at time t.[13]

  • Kinetic Study: The photodegradation of many azo dyes follows pseudo-first-order kinetics.[2][14] The rate constant (k) can be determined from the slope of the linear plot of ln(A₀/Aₜ) versus irradiation time. ln(A₀/Aₜ) = kt

Data Presentation

Quantitative data from photodegradation studies should be summarized in tables for clear comparison of different experimental conditions.

Table 1: Effect of pH on the Photodegradation of Various Azo Dyes

Azo DyeOptimal pHDegradation Efficiency (%)Reference
Novacron Red7~20-30% improvement at neutral pH[4]
Reactive Violet 510Complete degradation[3]
Amido Black 10B9Highest efficiency[3]
Acid Orange 73Maximum degradation[3]
Metanil Yellow1~90% degradation[12]
Orange II1~98% degradation[12]

Table 2: Effect of Catalyst Loading on Degradation Efficiency

Azo DyePhotocatalystCatalyst Loading (mg/L)Degradation Efficiency (%)Time (h)Reference
Metanil YellowIron Oxide Nanoparticles2587[12]
Metanil YellowIron Oxide Nanoparticles8957[12]
Orange IIIron Oxide Nanoparticles2587[12]
Orange IIIron Oxide Nanoparticles8677[12]
Reactive Violet 5Fe-doped TiO₂3000Complete degradation9[3]

Table 3: Pseudo-First-Order Rate Constants for Azo Dye Degradation

Azo DyePhotocatalystRate Constant (k) (min⁻¹)Reference
Methylene BlueZnO Nanoparticles1.49 x 10⁻²0.981[13]
Methyl OrangeZnO Nanoparticles1.77 x 10⁻²0.982[13]
Novacron RedTiO₂ NanofilmVaries with flow rate-[4]
Methyl OrangeCu-Ni/TiO₂Follows pseudo-first-order-[14]

Visualizations

Diagrams of Experimental Workflow and Signaling Pathways

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_dye Azo Dye Stock Solution Preparation prep_suspension Photocatalyst Suspension Preparation prep_dye->prep_suspension sonication Sonication for Uniform Dispersion prep_suspension->sonication equilibrium Adsorption-Desorption Equilibrium (in dark) sonication->equilibrium irradiation Initiate Photoreaction (Light On) equilibrium->irradiation sampling Sample Collection at Intervals irradiation->sampling separation Catalyst Separation (Centrifugation/Filtration) sampling->separation uv_vis UV-Vis Spectrophotometry (Absorbance Measurement) separation->uv_vis hplc HPLC Analysis (Degradation Products) separation->hplc data_analysis Data Analysis (Degradation %, Kinetics) uv_vis->data_analysis hplc->data_analysis Photodegradation_Mechanism cluster_catalyst Photocatalyst Surface cluster_ros Reactive Oxygen Species (ROS) Generation cluster_degradation Degradation Pathway catalyst Semiconductor (e.g., TiO₂) vb Valence Band (h⁺) cb Conduction Band (e⁻) oh_radical •OH (Hydroxyl Radical) vb->oh_radical H₂O → •OH + H⁺ o2_radical •O₂⁻ (Superoxide Radical) cb->o2_radical O₂ → •O₂⁻ azo_dye Azo Dye Molecule oh_radical->azo_dye Oxidation o2_radical->azo_dye Oxidation intermediates Degradation Intermediates azo_dye->intermediates end_products End Products (CO₂, H₂O, mineral acids) intermediates->end_products light Light (hν ≥ Eg) light->catalyst h2o H₂O o2 O₂

References

Troubleshooting & Optimization

Improving the dispersion stability of C.I. Disperse Yellow 54 in dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for improving the dispersion stability of C.I. Disperse Yellow 54 in dyeing experiments.

Frequently Asked Questions (FAQs)

Q1: What is C.I. Disperse Yellow 54 and why is its dispersion stability important?

A1: C.I. Disperse Yellow 54 (also known as C.I. 47020) is a quinophthalone-based disperse dye used for dyeing hydrophobic synthetic fibers like polyester.[1] As a disperse dye, it has low water solubility and is applied as a fine aqueous dispersion. The stability of this dispersion is critical for achieving uniform and consistent dyeing results. Poor dispersion stability can lead to particle aggregation and agglomeration, causing issues such as color spots, reduced color yield, and uneven dyeing.

Q2: What are the primary factors that influence the dispersion stability of C.I. Disperse Yellow 54?

A2: The key factors affecting the dispersion stability of C.I. Disperse Yellow 54 include:

  • Particle Size and Distribution: Smaller, more uniform particles (ideally under 1 micron) lead to a more stable dispersion.

  • pH of the Dyebath: The optimal pH range for most disperse dyes, including C.I. Disperse Yellow 54, is weakly acidic, typically between 4.5 and 5.5.

  • Dyeing Temperature: High temperatures (around 130°C) are necessary for dyeing polyester but can also promote particle growth and aggregation if the dispersion is not stable.

  • Type and Concentration of Dispersing Agent: Dispersants are crucial for preventing particle agglomeration.

  • Impurities and Water Hardness: Impurities in the dye and the presence of calcium and magnesium ions in the water can negatively impact dispersion stability.

  • Dye Crystal Structure: The crystalline form of the dye can affect its ease of dispersion.

Q3: What is the ideal particle size for a stable C.I. Disperse Yellow 54 dispersion?

A3: For a stable dispersion, the average particle size of C.I. Disperse Yellow 54 should ideally be less than 1 micron. In the preparation of ultrafine color pastes, a particle diameter of around 150 nanometers has been shown to result in good stability and prevents clogging during continuous printing processes.[2]

Q4: What is the recommended pH for a C.I. Disperse Yellow 54 dyebath?

A4: The recommended pH for a C.I. Disperse Yellow 54 dyebath is in the weakly acidic range of 4.5 to 5.5. This pH range ensures the stability of the dye and promotes optimal uptake by polyester fibers.

Troubleshooting Guide

This guide addresses common issues encountered during the dyeing process with C.I. Disperse Yellow 54.

Issue 1: Color Spots or Specks on the Fabric

  • Question: My dyed fabric has small, dark yellow spots. What is the cause and how can I prevent this?

  • Answer: This is likely due to dye agglomeration, where dye particles clump together and are filtered onto the fabric surface.

    • Troubleshooting Workflow:

      A Problem: Color Spots on Fabric B Check Dyebath pH (Is it 4.5-5.5?) A->B C Adjust pH with Acetic Acid B->C No D Verify Dispersant (Type & Concentration) B->D Yes C->D E Increase Dispersant Concentration or Change Type D->E Inadequate F Check Water Hardness (Use Softened Water) D->F Adequate E->F G Review Dye Quality (Perform Filter Test) F->G H Solution: Improved Dyeing Result G->H

      Caption: Troubleshooting workflow for color spots.

    • Corrective Actions:

      • Verify and Adjust pH: Ensure the dyebath pH is between 4.5 and 5.5 using acetic acid.

      • Optimize Dispersant: Check the concentration and type of your dispersing agent. Consider increasing the concentration or using a high-temperature stable dispersant like a methyl naphthalene sulfonic acid formaldehyde condensate (Dispersant MF).[3]

      • Improve Water Quality: Use softened or deionized water to avoid issues with water hardness.

      • Assess Dye Quality: Perform a filter paper test on the dye to check for coarse particles.

Issue 2: Uneven Dyeing and Poor Levelness

  • Question: The color of my dyed fabric is not uniform. What could be causing this?

  • Answer: Uneven dyeing can result from poor dye dispersion, a rapid heating rate, or improper selection of leveling agents.

    • Factors and Solutions:

FactorPotential CauseRecommended Solution
Heating Rate Too rapid temperature increase causes premature dye uptake.Control the heating rate to a gradual increase (e.g., 1-2°C per minute).
Dye Dispersion Agglomerated dye particles lead to uneven distribution.Ensure the dye is well-dispersed before starting. Perform a high-temperature stability test.
Circulation Inadequate movement of the dye liquor.Ensure proper circulation in the dyeing apparatus.
Leveling Agent Incorrect type or concentration of leveling agent.Use a suitable leveling agent to promote even dye migration.

Issue 3: Low Color Yield or Shade Instability

  • Question: The final color of my fabric is lighter than expected, or the shade seems to have changed. Why is this happening?

  • Answer: This can be caused by dye degradation due to incorrect pH, poor high-temperature stability, or thermomigration during post-dyeing heat treatments.

    • Troubleshooting Logic:

      A Problem: Low Color Yield / Shade Change B Check High-Temperature Stability A->B C Improve Dispersion with High-Temp Stable Dispersant B->C Poor D Verify Dyebath pH (Is it 4.5-5.5?) B->D Good C->D E Adjust pH to Optimal Range D->E Incorrect F Investigate Post-Dyeing Heat Treatment (Thermomigration) D->F Correct E->F G Optimize Heat Setting Conditions (Temp/Time) F->G H Solution: Consistent Shade and Yield G->H

      Caption: Troubleshooting logic for color yield issues.

    • Corrective Actions:

      • High-Temperature Stability: Use a high-temperature stable dispersing agent. Dispersant MF is known to have better performance than Dispersant NNO in this regard.[3]

      • pH Control: Strictly maintain the dyebath pH between 4.5 and 5.5.

      • Thermomigration: C.I. Disperse Yellow 54 can be prone to thermomigration. Optimize post-dyeing heat treatments (e.g., heat setting) by using the lowest possible temperature and shortest time that still achieves the desired fabric properties.

      • Reduction Clearing: Ensure a thorough reduction clearing process after dyeing to remove any unfixed dye from the fiber surface. A typical process involves treating the fabric with a solution of sodium hydrosulfite (2 g/L) and caustic soda (2 g/L) at 60-80°C for 10-20 minutes.[4][5]

Experimental Protocols

1. Filter Paper Test for Dispersion Quality

  • Objective: To visually assess the presence of coarse particles and agglomerates in the dye dispersion.

  • Methodology:

    • Prepare a 10 g/L dispersion of C.I. Disperse Yellow 54 in water.

    • Adjust the pH to the experimental value (e.g., 5.0) with acetic acid.

    • Set up a Büchner funnel with a piece of Whatman No. 2 filter paper.

    • Pour 500 mL of the dye dispersion through the filter paper under suction.

    • Observe the filter paper for any colored spots or residue. The absence of spots indicates a good initial dispersion.

2. High-Temperature Dispersion Stability Test

  • Objective: To evaluate the stability of the dye dispersion under high-temperature dyeing conditions.

  • Methodology:

    • Prepare the dye dispersion as described in the Filter Paper Test.

    • Place 400 mL of the dispersion in a high-temperature dyeing apparatus.

    • Heat the dispersion to 130°C and maintain this temperature for 60 minutes.

    • Allow the dispersion to cool to room temperature.

    • Filter the heat-treated dispersion through a fresh piece of filter paper as described above.

    • Compare the residue on the filter paper with the one from the initial test. An increase in color spots indicates poor high-temperature stability.

3. Particle Size and Zeta Potential Analysis

  • Objective: To quantitatively measure the particle size distribution and surface charge of the dye particles, which are key indicators of dispersion stability.

  • Methodology:

    • Particle Size Analysis (Dynamic Light Scattering - DLS):

      • Prepare a dilute suspension of the C.I. Disperse Yellow 54 dispersion in deionized water. The concentration should be optimized for the specific DLS instrument.

      • Place the sample in a cuvette and insert it into the DLS instrument.

      • Allow the sample to equilibrate to the desired temperature.

      • Perform the measurement to obtain the particle size distribution and average particle size (Z-average). A narrow distribution with a small average size is desirable.

    • Zeta Potential Analysis:

      • Prepare the sample as for DLS analysis.

      • Use an electrophoretic light scattering instrument to measure the zeta potential.

      • A highly negative zeta potential (e.g., -30 mV or more negative, such as -41.5 mV) indicates good electrostatic repulsion between particles and a more stable dispersion.[6]

Quantitative Data Summary

ParameterRecommended Value/RangeSignificance for Dispersion Stability
Dyebath pH 4.5 - 5.5Optimal for dye stability and polyester dyeing.
Dyeing Temperature 125°C - 135°CNecessary for dye penetration into polyester fibers.
Average Particle Size < 1 µm (ideally < 200 nm)Smaller particles are less prone to settling and aggregation.
Zeta Potential < -30 mVIndicates strong electrostatic repulsion, preventing agglomeration.
Dispersant Conc. (MF) 0.5 - 1.5 g/LEnsures adequate coating of dye particles.[7]
Reduction Clearing 2 g/L NaOH, 2 g/L Na₂S₂O₄Removes surface dye, improving fastness.[4][5]

References

Technical Support Center: C.I. Disperse Yellow 79 Dyeing Process

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the pH for the C.I. Disperse Yellow 79 dyeing process.

Troubleshooting Guide

This guide addresses common issues encountered during the dyeing process related to pH optimization.

Issue Potential Cause Recommended Solution
Pale or Weak Shade The pH of the dyebath is outside the optimal range, leading to poor dye exhaustion.Adjust the dyebath pH to the optimal range of 4.5-5.5 using acetic acid. Verify the pH using a calibrated pH meter before starting the dyeing process.[1]
Color Inconsistency / Shade Variation Fluctuation of pH during the dyeing process. The initial pH might be correct, but it can increase during heating.Use a buffer system, such as an acetic acid/sodium acetate buffer, to maintain a stable pH throughout the dyeing cycle. Regularly monitor the pH of the dyebath, especially during prolonged dyeing times.
Poor Wash Fastness Dye hydrolysis may occur at a pH above the recommended range, especially at high temperatures, leading to unfixed dye on the fiber surface.Strictly maintain the dyebath pH within the acidic range (ideally 4.5-5.5). After dyeing, perform a reduction clearing process to remove any loose dye particles.[2]
Dull or Altered Shade The presence of certain metal ions in the water can cause slight color changes. While C.I. Disperse Yellow 79 is largely stable in the presence of iron, calcium, and magnesium ions, copper ions can cause a slight change in color.[3][4]Use deionized or distilled water for the dyebath to minimize the impact of metal ions. If using tap water, consider using a chelating agent.
Irregular Dyeing or Stains Poor dye dispersion can be exacerbated by incorrect pH, leading to dye agglomeration.Ensure the dye is properly dispersed before adding it to the dyebath. Maintain the optimal pH of 4.5-5.5 to ensure the stability of the dispersion.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dyeing with C.I. Disperse Yellow 79?

A1: The suitable pH range for dyeing with C.I. Disperse Yellow 79 is between 3 and 8.[3] However, for optimal dye stability and exhaustion, a weakly acidic medium with a pH of 4.5 to 5.5 is recommended.[1][2]

Q2: How does pH affect the color yield of C.I. Disperse Yellow 79?

A2: The pH of the dyebath significantly influences the color yield (K/S value). Dyeing within the optimal acidic range of 4.5-5.5 generally results in the highest color strength. Deviating from this range can lead to a decrease in color yield due to factors like dye hydrolysis at higher pH values or reduced dye uptake at very low or high pH.

Q3: Can I dye at a neutral or alkaline pH with C.I. Disperse Yellow 79?

A3: While the dye can be used in a pH range up to 8, dyeing at neutral or alkaline pH is not recommended.[3] Alkaline conditions, especially at the high temperatures required for disperse dyeing, can lead to hydrolysis of the dye molecule, resulting in a loss of color and poor fastness properties.[2]

Q4: What should I use to adjust the pH of the dyebath?

A4: Acetic acid is commonly used to lower the pH of the dyebath to the desired acidic range.[1] For better pH control throughout the dyeing process, a buffer system, such as a mixture of acetic acid and sodium acetate, can be employed.

Q5: How can I measure and control the pH during the dyeing process?

A5: It is crucial to use a calibrated pH meter for accurate measurements. The pH should be checked before adding the fabric and monitored periodically during the dyeing cycle, as the pH can change upon heating.

Data Presentation

Table 1: Effect of Dyebath pH on the Color Yield (K/S) of C.I. Disperse Yellow 79 on Polyester

pHColor Yield (K/S Value)Visual AppearanceRemarks
3.0ModerateBright YellowLower exhaustion compared to optimal pH.
4.5HighVibrant YellowOptimal pH for color strength and dye stability.
5.5HighVibrant YellowOptimal pH for color strength and dye stability.
6.0Moderate-HighBright YellowSlight decrease in color yield compared to pH 4.5-5.5.
7.0ModerateYellowNoticeable decrease in color yield.
8.0LowPale YellowSignificant decrease in color yield, potential for dye hydrolysis.

Note: The K/S values are representative and may vary depending on the specific dyeing conditions (temperature, time, liquor ratio) and substrate.

Experimental Protocols

Protocol for Optimizing Dyebath pH for C.I. Disperse Yellow 79

This protocol outlines a systematic approach to determine the optimal pH for dyeing polyester fabric with C.I. Disperse Yellow 79.

1. Materials and Equipment:

  • C.I. Disperse Yellow 79

  • Polyester fabric

  • Dispersing agent

  • Acetic acid (to lower pH)

  • Sodium carbonate (to raise pH)

  • Sodium acetate (for buffer)

  • Laboratory dyeing machine (e.g., high-temperature beaker dyeing machine)

  • Spectrophotometer for color measurement

  • Calibrated pH meter

  • Beakers, pipettes, and other standard laboratory glassware

2. Preparation of Dyebaths:

  • Prepare a stock solution of the dispersed dye according to the manufacturer's instructions.

  • Prepare a series of dyebaths at different pH values (e.g., 3.0, 4.5, 5.5, 6.0, 7.0, 8.0).

  • For each dyebath, add the required amount of dye stock solution, dispersing agent, and deionized water.

  • Adjust the pH of each bath using acetic acid or sodium carbonate. For buffered solutions, add sodium acetate along with acetic acid.

3. Dyeing Procedure:

  • Introduce the polyester fabric samples into their respective dyebaths at room temperature.

  • Raise the temperature of the dyebaths to the target dyeing temperature (typically 130°C for high-temperature dyeing) at a controlled rate (e.g., 2°C/minute).

  • Maintain the dyeing temperature for a specific duration (e.g., 60 minutes).

  • Cool down the dyebaths to around 70°C.

  • Remove the fabric samples and rinse them thoroughly with cold water.

4. Reduction Clearing:

  • Prepare a reduction clearing bath containing sodium hydrosulfite and sodium hydroxide.

  • Treat the dyed fabric samples in this bath at a specified temperature and time (e.g., 70-80°C for 15-20 minutes) to remove unfixed surface dye.

  • Rinse the samples thoroughly and neutralize with a weak acetic acid solution if necessary.

  • Finally, rinse with cold water and air dry.

5. Colorimetric Analysis:

  • Measure the color strength (K/S value) of the dried samples using a spectrophotometer.

  • Compare the K/S values obtained at different pH levels to determine the optimal pH for maximum color yield.

Mandatory Visualizations

experimental_workflow cluster_prep Dyebath Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment & Analysis prep_dye Prepare Dye Stock Solution prep_baths Prepare Dyebaths at Various pH Values prep_dye->prep_baths adjust_ph Adjust pH with Acid/Base prep_baths->adjust_ph add_fabric Introduce Polyester Fabric adjust_ph->add_fabric heat Ramp Temperature to 130°C add_fabric->heat dye Dye for 60 minutes heat->dye cool Cool Down dye->cool rinse1 Rinse Fabric cool->rinse1 reduction Reduction Clearing rinse1->reduction rinse2 Rinse and Neutralize reduction->rinse2 dry Air Dry rinse2->dry analyze Colorimetric Analysis (K/S) dry->analyze

Caption: Experimental workflow for pH optimization of C.I. Disperse Yellow 79 dyeing.

troubleshooting_logic cluster_issues Problem Identification cluster_causes Potential pH-Related Causes cluster_solutions Solutions start Dyeing Issue Encountered pale_shade Pale Shade start->pale_shade inconsistent_color Inconsistent Color start->inconsistent_color poor_fastness Poor Fastness start->poor_fastness wrong_ph Incorrect Initial pH pale_shade->wrong_ph unstable_ph Unstable pH During Process inconsistent_color->unstable_ph high_ph pH Too High (Alkaline) poor_fastness->high_ph adjust_ph Adjust to pH 4.5-5.5 wrong_ph->adjust_ph use_buffer Use Buffer System unstable_ph->use_buffer high_ph->adjust_ph reduction_clear Perform Reduction Clearing high_ph->reduction_clear

Caption: Troubleshooting logic for pH-related issues in the dyeing process.

References

Technical Support Center: Mitigating Matrix Effects in LC/MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) analysis of synthetic dyes.

Frequently Asked Questions (FAQs)

Q1: What is a "matrix effect" in LC/MS/MS analysis?

A1: The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] The "matrix" refers to all components within a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds. This interference can lead to ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the signal), ultimately affecting the accuracy, precision, and sensitivity of quantitative analyses.[2][3] Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[4][5]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: There are several methods to assess matrix effects. The two most common approaches are:

  • Post-Extraction Spiking: This is a widely used quantitative method.[6] It involves comparing the analyte's signal response in a blank matrix extract that has been spiked with the analyte to the response of a standard solution prepared in a pure solvent at the same concentration.[5] A lower response in the matrix indicates ion suppression, while a higher response points to ion enhancement.[6]

  • Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where matrix effects occur.[5] A constant flow of the analyte solution is introduced into the mobile phase after the analytical column but before the mass spectrometer to establish a stable baseline signal. A blank matrix extract is then injected. Any dip or rise in the baseline signal indicates retention times where co-eluting matrix components cause ion suppression or enhancement.[1][5]

Q3: What are the primary strategies to reduce or compensate for matrix effects?

A3: A multi-faceted approach is often the most effective. Key strategies include:

  • Optimized Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[2][4] Techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT) are commonly used.[4]

  • Chromatographic Separation: Modifying chromatographic conditions (e.g., mobile phase, gradient, column chemistry) to separate the analyte from interfering matrix components can significantly reduce signal suppression or enhancement.[2]

  • Use of Internal Standards: This is a corrective calibration method. Using a stable isotope-labeled (SIL) internal standard is considered the gold standard for compensation.[2] The SIL internal standard co-elutes with the analyte and experiences similar matrix effects, allowing the ratio of the analyte to the internal standard to remain consistent for reliable quantification.[7]

  • Sample Dilution: A simple approach is to dilute the sample, which reduces the concentration of all matrix components.[2] This is only feasible if the analyte concentration is high enough to remain detectable after dilution.[2]

Q4: Why are Stable Isotope-Labeled (SIL) internal standards preferred?

A4: SIL internal standards are molecules where several atoms have been replaced by their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[7] They are considered the best choice for compensating for matrix effects because they have nearly identical chemical and physical properties to the analyte.[8][9] This ensures they co-elute chromatographically and have the same extraction efficiency and ionization response. By using the ratio of the analyte signal to the SIL-IS signal for quantification, variability caused by matrix effects can be effectively mitigated.[9]

Troubleshooting Guide

Problem: My quantitative results for synthetic dyes are inconsistent, inaccurate, or show poor reproducibility. I suspect matrix effects are the cause.

This workflow provides a systematic approach to identifying, minimizing, and compensating for matrix effects.

G cluster_workflow Troubleshooting Workflow for Matrix Effects A Problem Observed (Inaccurate/Irreproducible Results) B Step 1: Assess Matrix Effect (Post-Extraction Spike) A->B C Is Matrix Effect Significant? (e.g., >20% suppression/enhancement) B->C D Step 2: Optimize Sample Preparation (SPE, LLE, Dilution) C->D Yes G Method Validated (Accurate & Reproducible Results) C->G No E Step 3: Refine Chromatography (Improve Separation) D->E F Step 4: Implement Compensation (Use SIL Internal Standard) E->F F->B Re-assess F->G

Troubleshooting workflow for addressing matrix effects.

Data on Matrix Effects in Dye Analysis

The extent of matrix effects can vary significantly depending on the analyte, matrix, and analytical method. The following table summarizes quantitative data from studies on synthetic and pharmacologically active dyes. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Analyte TypeMatrixNo. of CompoundsMatrix Effect Range (%)Ionization ModeReference
Synthetic DyesTextiles4763.0 – 120.9ESI (+/-)[10]
Disperse Dyes (Red 17, Blue 124, Blue 35, Yellow 49)Textiles431.0 – 50.9 (Strong Suppression)ESI (+/-)[10]
Pharmacologically Active DyesEnvironmental Water2070.5 – 93.5 (Suppression)ESI (+)[11]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking

This protocol provides a step-by-step method to calculate the Matrix Factor (MF) and determine the extent of matrix effects.[6]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of the synthetic dye in a pure solvent (e.g., mobile phase) at a known concentration (e.g., low and high QC levels).

    • Set B (Post-Spiked Sample): Process a blank matrix sample (e.g., textile extract, water sample) through the entire sample preparation procedure. Spike the final, clean extract with the dye standard to achieve the same final concentration as Set A.

    • Set C (Pre-Spiked Sample): Spike the blank matrix with the dye standard before the sample preparation procedure begins. The target concentration should be the same as in Sets A and B. This set is used to determine recovery.

  • Analyze Samples: Inject multiple replicates (n≥3) of each sample set into the LC/MS/MS system and record the peak areas.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (%): MF = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

      • An MF < 80% or > 120% typically indicates a significant matrix effect.[12]

    • Recovery (%): RE = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

  • Calculate IS-Normalized Matrix Factor (if using an Internal Standard):

    • IS-Normalized MF = ((Analyte Peak Area in Set B / IS Peak Area in Set B) / (Analyte Peak Area in Set A / IS Peak Area in Set A)) * 100

Protocol 2: General Sample Preparation using Solid-Phase Extraction (SPE)

This protocol outlines a general workflow for cleaning up a sample matrix to reduce interferences before LC/MS/MS analysis.

  • Cartridge Selection: Choose an SPE cartridge with a sorbent that retains the analyte of interest while allowing matrix components to pass through (or vice versa). For many dyes, a reverse-phase (e.g., C18) sorbent is a suitable starting point.

  • Conditioning: Pass a strong solvent (e.g., methanol) through the cartridge to activate the sorbent, followed by an equilibration step with a solvent similar to the sample loading solution (e.g., reagent water).

  • Sample Loading: Load the pre-treated sample (e.g., textile extract diluted in loading buffer) onto the cartridge at a slow, controlled flow rate to ensure proper binding of the analyte to the sorbent.

  • Washing: Pass a weak solvent (e.g., 5% methanol in water) through the cartridge. This step is crucial for removing weakly bound, interfering matrix components without eluting the target analyte.

  • Elution: Elute the retained synthetic dye from the cartridge using a small volume of a strong organic solvent (e.g., acetonitrile or methanol).

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC/MS/MS analysis.

Visualizing Key Concepts

The following diagrams illustrate the relationships between different strategies for mitigating matrix effects and the workflow for their evaluation.

G cluster_mitigation Strategies to Mitigate Matrix Effects cluster_prep Techniques cluster_comp Techniques A Matrix Effect Mitigation B Sample Preparation (Removal of Interferences) A->B C Chromatographic Selectivity (Separation) A->C D Method Compensation (Correction) A->D B1 Solid-Phase Extraction (SPE) B2 Liquid-Liquid Extraction (LLE) B3 Sample Dilution D1 SIL Internal Standards D2 Standard Addition D3 Matrix-Matched Calibrants

Key strategies for reducing and compensating for matrix effects.

G cluster_eval Matrix Effect Evaluation Workflow A Prepare Sample Sets B Set A: Analyte in Pure Solvent A->B C Set B: Analyte in Post-Extraction Matrix A->C D Analyze all sets via LC/MS/MS B->D C->D E Calculate Matrix Factor MF = (Area B / Area A) * 100 D->E F Interpret Results E->F G Suppression (MF < 100%) F->G <100 H Enhancement (MF > 100%) F->H >100 I No Effect (MF ≈ 100%) F->I ≈100

Workflow for the quantitative evaluation of matrix effects.

References

Technical Support Center: Troubleshooting Poor Color Fastness in Disperse Dyed Textiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving common issues related to poor color fastness in disperse dyed textiles. The following guides and FAQs are designed to directly address specific problems encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main types of color fastness issues encountered with disperse dyes?

A1: The most common color fastness failures in disperse dyed textiles are poor wash fastness, poor light fastness, and poor crocking (rubbing) fastness. Each of these is influenced by different factors during and after the dyeing process.

Q2: Why is reduction clearing a critical step for dark shades?

A2: For medium to dark shades, a significant amount of unfixed dye can remain on the fiber surface after dyeing.[1][2] This surface dye is a primary cause of poor wash and crocking fastness.[1][2] Reduction clearing is an after-treatment process that chemically destroys and removes these unfixed dye particles, significantly improving the overall fastness properties of the textile.[1][3][4][5][6]

Q3: Can the choice of disperse dye itself affect color fastness?

A3: Absolutely. Disperse dyes are categorized by their energy level (low, medium, high), which correlates with their molecular size and sublimation fastness. High-energy disperse dyes generally have larger molecules and exhibit better sublimation and overall heat fastness. Furthermore, the chemical structure of the dye, such as azo or anthraquinone, significantly impacts its light fastness.[7]

Q4: What is thermal migration and how does it impact color fastness?

A4: Thermal migration is the movement of disperse dye from the inside of the polyester fiber to its surface during post-dyeing heat treatments like drying or finishing.[8][9][10][11] This phenomenon can lead to a significant decrease in crocking, washing, and perspiration fastness.[8][9] The presence of residual auxiliaries, such as softeners, on the fabric can exacerbate thermal migration.[8][9][12]

Troubleshooting Guides

Issue 1: Poor Wash Fastness

Symptoms:

  • Color bleeds into the wash water.

  • Staining of adjacent white or light-colored fabrics during washing.

  • Noticeable fading of the dyed textile after one or more washes.

Root Causes and Solutions:

Root Cause Explanation Recommended Solution(s)
Incomplete Removal of Surface Dye Unfixed dye molecules remaining on the fiber surface are easily washed off.[1][2] This is particularly problematic with medium to dark shades where higher concentrations of dye are used.[1][2][13]Implement a thorough reduction clearing process after dyeing using a reducing agent like sodium hydrosulfite and an alkali.[1][3][4][5][6] Ensure adequate rinsing after reduction clearing to remove all residues.
Improper Dye Selection Low-energy disperse dyes have lower wash fastness compared to high-energy types, especially at higher washing temperatures.Select disperse dyes with higher wash fastness ratings appropriate for the intended end-use of the textile. For applications requiring high wash durability, high-energy disperse dyes are preferable.
Dye Migration During Finishing Heat treatments in the presence of certain finishing agents (e.g., softeners) can cause dye to migrate to the fiber surface, making it susceptible to being washed off.[8][9][12]Carefully select finishing agents that are known to minimize thermal migration.[9] Optimize the curing temperature and time to be as low as possible while still achieving the desired finish.
Incorrect Dyeing pH Dyeing outside the optimal pH range (typically 4.5-5.5 for disperse dyes) can lead to poor dye fixation and stability.[14][15][16][17][18]Strictly control the dyebath pH using a suitable buffer system, such as an acetic acid/acetate buffer.[15][16]
Issue 2: Poor Light Fastness

Symptoms:

  • Fading or color change upon exposure to sunlight or artificial light sources.

  • More pronounced fading in lighter shades.[7][19]

Root Causes and Solutions:

Root Cause Explanation Recommended Solution(s)
Inherent Dye Structure The chemical structure of the dye is the primary determinant of its light fastness. Azo-based disperse dyes, for instance, generally have lower light fastness than anthraquinone-based dyes.[7]Select disperse dyes with high light fastness ratings (e.g., ≥ Grade 5 on the ISO 105-B02 scale).[7] Consult dye manufacturer's technical data for specific fastness properties.
Presence of Unfixed Dye Unfixed surface dyes have significantly lower light fastness than dyes properly diffused and fixed within the fiber.[20][21]Ensure thorough soaping and rinsing after dyeing to remove all residual unfixed dye.[22]
Finishing Agents Some finishing agents, particularly cationic softeners, can negatively impact the light fastness of the dyed fabric.[20]Select finishing agents that do not adversely affect light fastness. UV absorbers can be applied as a post-treatment to improve light fastness.[7][23]
Shade Depth Lighter shades have a lower concentration of dye, and the individual dye molecules are more exposed to light, leading to faster fading.[7][19]For light-colored textiles requiring high light fastness, it is crucial to use dyes with the highest possible light fastness rating.[19]
Issue 3: Poor Crocking (Rubbing) Fastness

Symptoms:

  • Color transfers from the dyed fabric to another surface upon rubbing.

  • This issue can occur under both dry and wet conditions but is often more severe when wet.[24]

Root Causes and Solutions:

Root Cause Explanation Recommended Solution(s)
Unfixed Surface Dye The most common cause of poor crocking fastness is the presence of unfixed dye on the fiber surface that is physically rubbed off.[25][26]A thorough reduction clearing process is essential to remove surface dyes.[4]
Rough Fabric Surface Fabrics with a rough or pile surface can exhibit poor crocking fastness due to the abrasion of colored fibers.[13][24][25][26]Proper preparation of the fabric, such as singeing, can create a smoother surface and reduce friction.[22]
Dye Migration Thermal migration during heat setting or finishing can bring dye molecules to the surface, leading to poor crocking fastness.[8][9][10][11]Optimize heat setting temperatures and times.[7] Select finishing auxiliaries that do not promote dye migration.[9]
Deep Shades Dyeing to deep shades increases the concentration of dye on the fiber surface, making complete removal of unfixed dye more challenging.[13]In addition to a robust reduction clearing process, the use of specialized fixing agents can help improve crocking fastness in dark shades.

Experimental Protocols

AATCC Test Method 8-2016: Colorfastness to Crocking (Crockmeter Method)

This test evaluates the amount of color transferred from a colored textile to other surfaces by rubbing.

Methodology:

  • Specimen Preparation: Cut a test specimen of at least 50 x 130 mm.

  • Dry Crocking:

    • Mount the specimen on the base of the Crockmeter.

    • Mount a square of standard white cotton crocking cloth on the rubbing finger.

    • Lower the covered finger onto the test specimen.

    • Turn the crank to slide the finger back and forth along the specimen 10 times at a rate of one turn per second.

    • Remove the white crocking cloth.

  • Wet Crocking:

    • Thoroughly wet a square of standard white cotton crocking cloth in deionized water.

    • Pass the wet cloth through a wringer to achieve a 65±5% wet pick-up.

    • Repeat the procedure described in step 2.

  • Evaluation:

    • Allow the crocking cloths to air dry.

    • Evaluate the degree of staining on the white cloths using the Gray Scale for Staining under standard lighting conditions.

ISO 105-C06:2010: Colour fastness to domestic and commercial laundering

This test is designed to determine the resistance of the color of textiles to laundering procedures.

Methodology:

  • Specimen Preparation: Prepare a 40 x 100 mm specimen of the dyed fabric.

  • Composite Specimen: Sew the test specimen together with a multi-fiber adjacent fabric.

  • Washing Procedure:

    • Place the composite specimen in a stainless steel container with the specified number of steel balls and the appropriate washing solution (e.g., ECE phosphate reference detergent).

    • Place the container in a laundering apparatus (e.g., a Launder-Ometer) and agitate for the specified time (e.g., 30 minutes) and temperature (e.g., 40°C, 50°C, or 60°C).

  • Rinsing and Drying:

    • Remove the composite specimen and rinse it twice in deionized water.

    • Squeeze out the excess water.

    • Dry the specimen by hanging it in the air at a temperature not exceeding 60°C.

  • Evaluation:

    • Assess the change in color of the test specimen using the Gray Scale for Color Change.

    • Evaluate the degree of staining on the multi-fiber adjacent fabric using the Gray Scale for Staining.

Visualized Troubleshooting Workflows

Caption: A troubleshooting workflow for diagnosing poor color fastness.

Caption: Key control points for optimizing color fastness in disperse dyeing.

References

Technical Support Center: Enhancing the Fluorescence Quantum Yield of Coumarin-Like Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with coumarin-based fluorescent dyes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges and enhance the fluorescence quantum yield of your dyes for more sensitive and reliable experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Q1: Why is the quantum yield of my coumarin dye unexpectedly low?

A diminished quantum yield in coumarin dyes can be attributed to several factors related to the dye's molecular structure and its immediate chemical environment. The most common causes include:

  • Solvent Effects: The polarity and viscosity of the solvent are critical.[1] For many coumarin derivatives, particularly those with flexible amino groups, an increase in solvent polarity can lead to a significant decrease in quantum yield.[1][2] This is often due to the stabilization of a non-emissive "twisted intramolecular charge-transfer" (TICT) state.[1][3]

  • Aggregation-Caused Quenching (ACQ): Coumarin derivatives, especially those with planar structures, tend to aggregate in solution. This self-quenching can cause a substantial drop in quantum yield.[1] Weak fluorescence in aqueous media is a common issue, often due to aggregation.[1]

  • Structural & Substituent Effects: The chemical groups attached to the coumarin core are crucial. Generally, electron-donating groups (e.g., -NH₂, -OCH₃) at the 7-position enhance fluorescence.[1][4][5] Conversely, electron-withdrawing groups (e.g., -NO₂) can quench it.[1]

  • pH of the Solution: The fluorescence of many coumarin derivatives is sensitive to pH changes, which can alter the electronic structure and, consequently, the quantum yield.[1]

  • Probe Purity: Impurities from synthesis or degradation can absorb excitation light or directly quench the fluorescence of your dye.[1]

Q2: How does the choice of solvent impact the quantum yield of my coumarin dye?

Solvent choice is a primary factor controlling the fluorescence quantum yield.

  • Polarity: For the large family of 7-aminocoumarins, increasing solvent polarity often leads to a sharp reduction in quantum yield and fluorescence lifetime.[2][3][6] This occurs because polar solvents can stabilize a non-fluorescent TICT state, which is formed by the rotation of the amino group in the excited state.[2][3] However, for other classes like 7-alkoxycoumarins, the fluorescence intensity can increase with solvent polarity due to a different mechanism involving the relative energies of excited singlet and triplet states.[3]

  • Viscosity: Increasing solvent viscosity can enhance the quantum yield by restricting the molecular motions, such as the rotation of an amino group, that lead to the formation of the non-radiative TICT state.[1][2]

  • Hydrogen Bonding: Hydrogen-bonding solvents can also influence the quantum yield.[3][7] For some coumarins, hydrogen bonding is a major factor controlling TICT formation and can lead to fluorescence quenching.[3][7]

Data Presentation: Effect of Solvent on Quantum Yield (Φ)

The following table summarizes the effect of solvent polarity on the fluorescence quantum yield (Φ) of representative coumarin derivatives.

Coumarin DerivativeSolventDielectric Constant (ε)Quantum Yield (Φ)Reference(s)
3-Hydroxycoumarin Dioxane2.20.65Hypothetical data reflecting general trends[8]
Ethyl Acetate6.00.72[8]
Acetonitrile37.50.25[8]
DMSO46.70.15[8]
Water80.10.05[8]
Coumarin with free amino group Non-polar SolventsLowHighGeneral Trend[2][9]
Polar SolventsHighLowGeneral Trend[2][9]
Q3: Which chemical modifications can enhance the quantum yield?

Structural modifications are a powerful way to improve fluorescence properties.

  • Add Electron-Donating Groups (EDGs): Introducing EDGs like dimethylamino (-N(CH₃)₂) or methoxy (-OCH₃) groups, particularly at the 7-position of the coumarin ring, generally increases the fluorescence quantum yield.[4][5] The fluorescence intensity increases with the electron-donating ability of the substituent.[4]

  • Add Electron-Withdrawing Groups (EWGs) at the 3-Position: The presence of EWGs at the 3-position, combined with EDGs at the 7-position, can enhance the intramolecular charge transfer (ICT) process, which often leads to higher fluorescence intensity.[10]

  • Structural Rigidification: This is one of the most effective strategies. By "locking" flexible parts of the molecule, such as a rotatable amino group, non-radiative decay pathways (like TICT formation) are inhibited.[2] Structurally rigid dyes maintain strong emission even in polar solvents.[2] This strategy has been shown to significantly improve quantum yields for bioimaging probes.[11][12][13]

Q4: My fluorescence signal is unstable and decreases over time. What could be the cause?

This issue is often due to photobleaching , which is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[1]

Troubleshooting Steps:

  • Reduce Excitation Power: Use the lowest possible light source intensity that still provides a good signal-to-noise ratio.[1]

  • Minimize Exposure Time: Limit the duration of light exposure by using shutters and acquiring data efficiently.[1][14]

  • Use Antifade Reagents: If compatible with your sample, consider adding a commercially available antifade agent to your medium.

  • Choose a More Photostable Dye: If photobleaching remains a significant problem, consider synthesizing or selecting a coumarin derivative with a more rigid structure, as these are often more photostable.[12]

Q5: What is Aggregation-Caused Quenching (ACQ) and how can I mitigate it?

ACQ occurs when dye molecules clump together (aggregate) in solution, which provides a pathway for non-radiative decay and leads to a decrease in fluorescence.[1] This is a common problem in aqueous or high-concentration solutions.

Troubleshooting Steps:

  • Lower the Concentration: The simplest solution is to try reducing the dye concentration.[1]

  • Add a Co-solvent: Introducing a less polar, water-miscible organic solvent like DMSO or ethanol can help break up aggregates and improve solubility.[1]

  • Incorporate Surfactants: Adding a surfactant like Tween-20 or Triton X-100 at a concentration above its critical micelle concentration can prevent aggregation by encapsulating the dye molecules in micelles.[1]

  • Modify the Dye Structure: For future experiments, consider synthesizing a derivative with improved water solubility by introducing charged groups (e.g., sulfonate) or polyethylene glycol (PEG) chains.[1]

Diagrams and Workflows

Logical Workflow for Troubleshooting Low Quantum Yield

This diagram outlines a systematic approach to diagnosing and solving the problem of low fluorescence quantum yield.

TroubleshootingWorkflow start Low Quantum Yield Observed check_purity 1. Check Dye Purity (e.g., HPLC, NMR) start->check_purity is_pure Is it pure? check_purity->is_pure purify Purify Dye is_pure->purify No check_env 2. Evaluate Environment is_pure->check_env Yes purify->check_purity check_solvent Change Solvent (Polarity, Viscosity) check_env->check_solvent check_conc Vary Concentration (Test for ACQ) check_env->check_conc check_ph Adjust pH check_env->check_ph is_improved Improvement? check_solvent->is_improved check_conc->is_improved check_ph->is_improved modify_structure 3. Consider Structural Modification is_improved->modify_structure No success Problem Solved is_improved->success Yes rigidify Increase Rigidity modify_structure->rigidify change_substituents Optimize Substituents (e.g., 7-EDG) modify_structure->change_substituents rigidify->success change_substituents->success

Caption: A step-by-step workflow for troubleshooting low fluorescence quantum yield.

Effect of Structural Rigidity on Quantum Yield

This diagram illustrates how increasing molecular rigidity can enhance fluorescence by suppressing non-radiative decay pathways.

Caption: Structural rigidification blocks non-radiative decay, boosting fluorescence.

Influence of Solvent Polarity on 7-Aminocoumarins

This diagram shows how solvent polarity affects the decay pathways of an excited 7-aminocoumarin dye.

SolventPolarity cluster_nonpolar Low Polarity Solvent cluster_polar High Polarity Solvent S0 Ground State (S0) S1 Excited State (S1) S0->S1 Light Absorption (Excitation) S1_NP S1 S1->S1_NP Environment S1_P S1 S1->S1_P Environment Fluorescence_NP High Fluorescence S1_NP->Fluorescence_NP TICT TICT State Stabilized Quenching Fluorescence Quenching TICT->Quenching S1_P->TICT Non-Radiative Decay Dominates

Caption: High solvent polarity can stabilize a non-emissive state, quenching fluorescence.

Experimental Protocols

Protocol 1: Measuring Relative Fluorescence Quantum Yield

This protocol uses a comparative method with a well-characterized standard. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.58) is a common standard for dyes emitting in the blue-green region.[15]

Materials:

  • Your coumarin dye sample ("unknown")

  • Fluorescence standard (e.g., quinine sulfate)

  • High-purity solvents

  • UV-Vis spectrophotometer

  • Spectrofluorometer

  • 1 cm pathlength quartz cuvettes

Methodology:

  • Prepare Solutions: Prepare a series of dilute solutions for both the standard and your unknown sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.

  • Measure Absorbance: Record the UV-Vis absorption spectra for all solutions. Note the absorbance value at the excitation wavelength you will use for fluorescence measurements.

  • Measure Fluorescence: Record the corrected fluorescence emission spectrum for each solution, ensuring you use the same excitation wavelength and instrument settings for the sample and standard.

  • Integrate Fluorescence Spectra: Calculate the integrated area under the fluorescence emission curve for each measurement.

  • Calculate Quantum Yield (Φ): Use the following equation to calculate the relative quantum yield of your sample (Φₓ):

    Φₓ = Φₛ * (Aₛ / Aₓ) * (Fₓ / Fₛ) * (nₓ² / nₛ²)

    Where:

    • Φ is the quantum yield

    • A is the absorbance at the excitation wavelength

    • F is the integrated area under the fluorescence curve

    • n is the refractive index of the solvent

    • Subscripts x and s refer to the unknown sample and the standard, respectively.[15]

Protocol 2: Testing for Aggregation-Caused Quenching (ACQ)

This protocol helps determine if aggregation is the cause of low quantum yield, particularly in aqueous solutions.[1]

Materials:

  • Stock solution of your coumarin dye in a "good" solvent where it is highly fluorescent (e.g., DMSO, ethanol).

  • A "poor" solvent in which aggregation is suspected (e.g., water).

  • Spectrofluorometer.

Methodology:

  • Prepare Stock Solution: Dissolve your dye in the "good" solvent at a concentration where it is fully dissolved and fluorescent.

  • Measure Initial Fluorescence: Record the fluorescence spectrum of this stock solution.

  • Titrate with "Poor" Solvent: Gradually add increasing volume fractions of the "poor" solvent to the solution (e.g., titrate the DMSO stock solution with water, increasing the water fraction from 0% to 90%).

  • Record Spectra: Measure the fluorescence spectrum after each addition of the poor solvent, allowing the solution to equilibrate.

  • Analyze Results: Plot the fluorescence intensity at the emission maximum against the volume fraction of the poor solvent.

    • ACQ Positive: If the fluorescence intensity decreases significantly as the fraction of the poor solvent increases, this indicates that aggregation is causing quenching.[1]

    • ACQ Negative: If the intensity remains stable or changes due to predictable solvent polarity effects, aggregation is likely not the primary issue.

References

Technical Support Center: Minimizing Dye Degradation in High-Temperature Exhaustion Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize dye degradation during high-temperature exhaustion dyeing experiments.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the primary causes of dye degradation during high-temperature exhaustion dyeing?

A1: The primary causes of dye degradation at high temperatures (typically above 100°C) are hydrolysis and reduction. Hydrolysis, the chemical breakdown of dye molecules by water, is a significant issue for reactive dyes, especially under alkaline conditions.[1] Reduction, the chemical breakdown in the absence of oxygen, often affects disperse dyes, particularly those with azo (-N=N-) groups.[2] Process parameters such as excessively high temperatures, prolonged dyeing times, and incorrect pH levels are major contributing factors.[3][4]

Q2: How does temperature influence dye degradation?

A2: Elevated temperatures accelerate the kinetic energy of molecules in the dye bath, which can lead to the breakdown of the dye's chemical structure.[5] For reactive dyes, higher temperatures significantly increase the rate of hydrolysis, where the dye reacts with water instead of the fiber.[5][6] For disperse dyes, while high temperatures are necessary for the dye to penetrate polyester fibers, excessive heat can cause some dyes to decompose or sublimate.[3][7]

Q3: What is the role of pH in dye stability at high temperatures?

A3: The pH of the dye bath is a critical factor in dye stability. For disperse dyeing of polyester, an acidic pH range of 4.5-5.5 is optimal for dye stability and exhaustion.[2][3][8] In alkaline conditions (pH > 6), many disperse dyes, especially those containing ester groups, can undergo hydrolysis, leading to a loss of color.[2][9] For reactive dyes, an alkaline pH is necessary for fixation to the fiber, but a pH that is too high will accelerate the hydrolysis of the dye in the dyebath, reducing the overall color yield.[10][11]

Troubleshooting: Disperse Dyes on Polyester

Q4: My polyester fabric has a weaker or different shade than expected after high-temperature dyeing. What could be the cause?

A4: This issue is often due to dye degradation. The most common causes are:

  • Incorrect pH: The dye bath may have become alkaline (pH > 6) during the process, causing hydrolysis of the disperse dye.[9] This can be due to alkaline residues on the fabric or in the water supply.

  • Thermal Degradation: The selected dye may not be stable at the dyeing temperature (typically 130°C). Using a dye with low thermal stability can lead to its decomposition.[7]

  • Reduction: The presence of reducing agents in the dye bath, either from impurities or certain auxiliaries, can break down azo-based disperse dyes.

Q5: How can I prevent the reduction of disperse dyes during the dyeing cycle?

A5: To prevent the reduction of disperse dyes, ensure that the dyeing system is free from contaminants that can act as reducing agents. Use high-quality auxiliaries and ensure thorough cleaning of dyeing equipment between batches. Avoid using auxiliaries that may have reducing properties at high temperatures.

Q6: What is the importance of selecting the right disperse dye for high-temperature applications?

A6: Selecting a disperse dye with high thermal stability is crucial for high-temperature dyeing. Dyes are classified by their energy level (low, medium, high), which corresponds to their sublimation fastness and ability to withstand high temperatures. For high-temperature exhaustion dyeing of polyester, high-energy disperse dyes are generally recommended as they are more resistant to sublimation and thermal degradation.[7]

Troubleshooting: Reactive Dyes on Cellulosic Fibers

Q7: I'm experiencing low color yield and poor wash fastness with reactive dyes at high temperatures. Why is this happening?

A7: This is a classic symptom of dye hydrolysis.[5] At high temperatures and alkaline pH, the reactive dye is more likely to react with the hydroxyl ions in the water (hydrolysis) rather than the hydroxyl groups on the cellulosic fiber.[6] This hydrolyzed dye has no affinity for the fiber and will be washed off, resulting in a lower color yield and poor wash fastness.[10]

Q8: How can I minimize the hydrolysis of reactive dyes during high-temperature dyeing?

A8: To minimize hydrolysis, consider the following:

  • Control Temperature and Time: Use the lowest possible temperature and shortest time necessary for dye fixation. As temperature and time increase, so does the rate of hydrolysis.[5]

  • Optimize pH: While an alkaline pH is needed for fixation, an excessively high pH will dramatically increase hydrolysis. The optimal pH is a balance between the rate of fixation and the rate of hydrolysis.[10][11]

  • Two-Stage Dyeing Process: Add the alkali in a separate step after the dye has been exhausted onto the fiber at a more neutral pH and lower temperature. This ensures that the dye is in close proximity to the fiber before the fixation (and hydrolysis) reaction is initiated.

Q9: Can dyeing auxiliaries help in preventing reactive dye hydrolysis?

A9: Yes, certain auxiliaries can help. Buffering agents can maintain the optimal pH for fixation without it becoming excessively alkaline.[12] Additionally, using a higher concentration of electrolyte (salt) can increase the exhaustion of the dye onto the fiber before the alkali is added, which can improve the fixation efficiency relative to hydrolysis.[5]

Data Presentation

The following tables summarize quantitative data on the effects of key process parameters on dye performance.

Table 1: Effect of pH on the Color Strength (K/S) of Disperse Dyes on Polyester at 130°C

pHRelative Color Strength (%)Remarks
4.5100Optimal pH for most disperse dyes
5.595-100Generally acceptable
6.580-90Noticeable decrease in color strength
7.560-75Significant risk of dye hydrolysis

Note: Data is generalized from multiple sources. Actual values may vary depending on the specific dye and dyeing conditions.[2][9]

Table 2: Effect of Temperature on the Color Strength (K/S) of High-Energy Disperse Dyes on Polyester

Temperature (°C)Relative Color Strength (%)Remarks
11060-70Suboptimal dye penetration
12085-95Good color yield, approaching optimal conditions
130100Optimal temperature for dye fixation and color strength
14090-95Risk of dye sublimation and potential thermal degradation

Note: Data is generalized from multiple sources. Optimal temperature can vary based on the specific dye's energy level.[3][13]

Table 3: Influence of Temperature and pH on the Rate of Reactive Dye Hydrolysis

Dye TypeTemperature (°C)pHRelative Hydrolysis Rate
Reactive Dyes6010.5Low
Reactive Dyes8010.5Moderate
Reactive Dyes6011.5Moderate to High
Reactive Dyes8011.5High

Note: This table illustrates the general trend. The rate of hydrolysis is significantly influenced by both temperature and pH.[5][6][14]

Table 4: Effect of Dispersing Agent Concentration on Color Yield (K/S) of Disperse Dyes

Dispersing Agent Conc. (g/L)Relative Color Yield (%)Remarks
0.585-90May be insufficient for optimal dispersion
1.095-100Typically in the optimal range for many systems
2.0100Often provides good dispersion stability
3.090-95Excessive concentration can sometimes have a retarding effect on dyeing

Note: The optimal concentration can vary depending on the specific dispersing agent, dye, and liquor ratio.[15][16]

Experimental Protocols

Protocol 1: Spectrophotometric Analysis of Dye Degradation

This protocol allows for the quantification of dye degradation by measuring the change in dye concentration in the dyebath over time.

Methodology:

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of the dye of known concentrations.

    • Using a UV-Vis spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Dyeing Procedure:

    • Set up the high-temperature exhaustion dyeing experiment with the desired parameters (temperature, pH, time, auxiliaries).

    • At regular intervals (e.g., every 15 minutes), carefully extract a small, known volume of the dyebath.

    • Immediately cool the extracted sample to stop any further reaction.

  • Analysis:

    • Dilute the extracted samples to a concentration that falls within the range of the calibration curve.

    • Measure the absorbance of the diluted samples at the λmax.

    • Use the calibration curve to determine the concentration of the dye in each sample.

  • Calculation of Degradation:

    • The percentage of dye degradation at each time point can be calculated using the following formula: % Degradation = [(Initial Concentration - Concentration at time t) / Initial Concentration] x 100

Protocol 2: Assessment of Colorfastness to Washing (ISO 105-C06)

This protocol is used to determine the resistance of the color of textiles to domestic or commercial laundering.[17]

Methodology:

  • Specimen Preparation:

    • Cut a specimen of the dyed fabric (typically 100 mm x 40 mm).

    • Prepare a multifiber adjacent fabric of the same dimensions.

    • Sew the dyed specimen and the multifiber fabric together along one of the shorter edges.

  • Washing Procedure:

    • Place the composite specimen in a stainless-steel container of a launder-ometer.

    • Add the specified amount of ECE reference detergent, sodium perborate (if required for the specific test procedure), and distilled water.

    • Add the required number of stainless-steel balls to provide mechanical action.[17]

    • Run the launder-ometer for the specified time and at the specified temperature (e.g., 40°C, 60°C).

  • Rinsing and Drying:

    • After the washing cycle, rinse the specimen twice in cold distilled water.

    • Squeeze out the excess water.

    • Separate the dyed specimen from the multifiber fabric (except at the stitched edge) and dry it in air at a temperature not exceeding 60°C.

  • Evaluation:

    • Assess the change in color of the dyed specimen using the Grey Scale for Color Change.

    • Assess the degree of staining on each of the fiber strips in the multifiber adjacent fabric using the Grey Scale for Staining.

Protocol 3: Assessment of Colorfastness to Dry Heat (AATCC Test Method 117)

This method evaluates the resistance of the color of textiles to the action of dry heat, excluding pressing.[5][15]

Methodology:

  • Apparatus:

    • A suitable heating device that can be controlled to within ±2°C of the specified temperature.

  • Specimen Preparation:

    • Prepare a specimen of the dyed textile.

    • Place it in contact with specified undyed fabrics.

  • Test Procedure:

    • Expose the composite specimen to dry heat by bringing it into close contact with the heating medium at the required temperature for a specified duration.

  • Evaluation:

    • After cooling, assess the change in color of the specimen using the Gray Scale for Color Change.

    • Assess the degree of staining of the undyed fabrics using the Gray Scale for Staining.[15]

Visualizations

Logical Relationships and Workflows

cluster_troubleshooting Troubleshooting Workflow for Dye Degradation start Observe Dye Degradation (e.g., Low Color Yield, Shade Change) check_dye_type Identify Dye Type start->check_dye_type disperse_path Disperse Dye check_dye_type->disperse_path Disperse reactive_path Reactive Dye check_dye_type->reactive_path Reactive check_ph_disperse Check Dyebath pH (Should be 4.5-5.5) disperse_path->check_ph_disperse check_ph_reactive Check Dyebath pH (Should be 10.5-11.5 for fixation) reactive_path->check_ph_reactive ph_ok_disperse pH is Correct check_ph_disperse->ph_ok_disperse Yes ph_high_disperse pH > 6.0 (Alkaline) check_ph_disperse->ph_high_disperse No check_temp_disperse Verify Dyeing Temperature and Dye Stability ph_ok_disperse->check_temp_disperse solution_ph_disperse Solution: Use pH Buffer (e.g., Acetic Acid/Acetate) ph_high_disperse->solution_ph_disperse temp_ok_disperse Temperature Correct for Dye Energy Level check_temp_disperse->temp_ok_disperse Yes temp_high_disperse Temperature Too High for Dye Energy Level check_temp_disperse->temp_high_disperse No check_reduction Investigate for Reducing Agents temp_ok_disperse->check_reduction solution_temp_disperse Solution: Select Higher Energy Dye or Optimize Temperature temp_high_disperse->solution_temp_disperse solution_reduction Solution: Use High-Purity Auxiliaries, Ensure Clean Equipment check_reduction->solution_reduction ph_ok_reactive pH is Correct check_ph_reactive->ph_ok_reactive Yes ph_high_reactive pH > 11.5 (Too Alkaline) check_ph_reactive->ph_high_reactive No check_temp_reactive Verify Dyeing Temperature and Time ph_ok_reactive->check_temp_reactive solution_ph_reactive Solution: Optimize Alkali Dosage and Use a Buffer ph_high_reactive->solution_ph_reactive temp_ok_reactive Temperature and Time are Optimized check_temp_reactive->temp_ok_reactive Yes temp_high_reactive Temperature or Time is Excessive check_temp_reactive->temp_high_reactive No solution_temp_reactive Solution: Reduce Temperature/Time, Optimize Fixation Step temp_high_reactive->solution_temp_reactive

Caption: Troubleshooting workflow for diagnosing dye degradation.

cluster_factors Key Factors Influencing Dye Degradation degradation Dye Degradation temp High Temperature temp->degradation ph Incorrect pH ph->degradation ph_alkaline Alkaline pH (Disperse Dyes) ph->ph_alkaline ph_too_alkaline Excessive Alkalinity (Reactive Dyes) ph->ph_too_alkaline time Prolonged Time time->degradation dye_selection Poor Dye Selection dye_selection->degradation dye_stability Low Thermal Stability dye_selection->dye_stability auxiliaries Improper Auxiliaries auxiliaries->degradation aux_reducing Reducing Agents auxiliaries->aux_reducing ph_alkaline->degradation ph_too_alkaline->degradation dye_stability->degradation aux_reducing->degradation

Caption: Factors influencing dye degradation in high-temperature dyeing.

cluster_reactions Simplified Dye Degradation Pathways cluster_hydrolysis Hydrolysis of Reactive Dyes cluster_reduction Reduction of Azo Disperse Dyes reactive_dye Reactive Dye (Dye-R-Cl) hydrolyzed_dye Hydrolyzed Dye (Dye-R-OH) (Inactive) reactive_dye->hydrolyzed_dye + H₂O water Water (H₂O) water->hydrolyzed_dye conditions_h High Temperature Alkaline pH conditions_h->hydrolyzed_dye disperse_dye Azo Disperse Dye (Ar-N=N-Ar') amines Colorless Amines (Ar-NH₂ + H₂N-Ar') disperse_dye->amines + [H] reducing_agent Reducing Agent reducing_agent->amines conditions_r High Temperature Anaerobic Conditions conditions_r->amines

Caption: Simplified chemical pathways of dye degradation.

References

Solving solubility issues with C.I. Disperse Yellow 70 in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with C.I. Disperse Yellow 70 in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it poorly soluble in water?

This compound is a single azo dye with the chemical formula C₂₄H₁₇N₅O₅ and a molecular weight of 455.42 (CAS No. 12223-91-5).[1] Like other disperse dyes, its molecular structure lacks strong hydrophilic (water-attracting) groups and is predominantly non-polar, leading to very low solubility in aqueous solutions.[2][3] These dyes are designed to be soluble in polymeric fibers at elevated temperatures rather than in water at ambient conditions.[3]

Q2: What are the common initial signs of solubility issues with this compound in my experiments?

Common indicators of poor solubility include:

  • Visible particulates: The dye does not fully dissolve and remains as a suspension of fine particles in the aqueous medium.

  • Color inconsistency: The intensity of the color in the solution is not uniform, suggesting uneven dispersion.

  • Precipitation: The dye settles out of the solution over time, forming a layer at the bottom of the container.

  • Low color yield in assays: Inconsistent or lower-than-expected colorimetric readings in experimental assays.

Q3: Can I improve the solubility of this compound by simply increasing the temperature?

Yes, increasing the temperature of the aqueous medium can significantly increase the solubility of disperse dyes.[2] For instance, the solubility of some disperse dyes in water at 80°C can be 18 to 37 times greater than at 25°C.[2] However, this approach may not be suitable for all experimental conditions, especially those involving temperature-sensitive biological samples.

Q4: What are the main strategies to enhance the aqueous solubility of this compound?

Several methods can be employed to improve the solubility of hydrophobic compounds like this compound:

  • Use of Surfactants: Surfactants form micelles that encapsulate the dye molecules, increasing their apparent solubility.[4][5]

  • Cyclodextrin Complexation: Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with the dye and enhance its water solubility.[6][7]

  • Nanosuspension Formulation: Reducing the particle size of the dye to the nanoscale increases its surface area, leading to a higher dissolution rate.[8][9]

  • Co-solvents: The addition of water-miscible organic solvents can increase the solubility of the dye.[2][10]

Troubleshooting Guide

This guide addresses specific issues you might encounter and provides step-by-step solutions.

Problem 1: this compound precipitates out of my aqueous buffer.
  • Cause: The concentration of the dye exceeds its solubility limit in the aqueous medium.

  • Solution Workflow:

A Precipitation Observed B Option 1: Reduce Concentration A->B C Option 2: Add Surfactant A->C D Option 3: Use Cyclodextrins A->D E Option 4: Prepare a Nanosuspension A->E F Is the new concentration sufficient? B->F G Select appropriate surfactant (non-ionic, anionic, cationic) C->G H Prepare cyclodextrin inclusion complex D->H I Follow nanosuspension protocol E->I J Problem Solved F->J Yes K Problem Persists F->K No G->J H->J I->J K->C K->D K->E

Caption: Troubleshooting workflow for dye precipitation.

Problem 2: The color intensity of my solution is inconsistent.
  • Cause: The dye is not uniformly dispersed, leading to localized areas of higher and lower concentration.

  • Solution:

    • Improve Mixing: Ensure vigorous and consistent mixing (e.g., using a vortex mixer or sonicator) when preparing the solution.

    • Use a Dispersing Agent: In addition to solubilization methods, a dispersing agent can help maintain a stable dispersion of any remaining undissolved particles.[2] Lignosulfonates are often effective for this purpose.[2]

    • Consider Nanosuspension: This technique is specifically designed to create a uniform dispersion of nanoparticles.[11]

Quantitative Data Summary

The following table summarizes the expected impact of different solubilization methods. Specific quantitative improvements will depend on the precise experimental conditions.

Solubilization MethodPrinciple of ActionExpected Solubility EnhancementKey Considerations
Surfactants Micellar encapsulation of the dye.[4]Moderate to HighSurfactant type (non-ionic, anionic, cationic) and concentration (must be above the Critical Micelle Concentration) are critical.[4] May interfere with some biological assays.
Cyclodextrins Formation of water-soluble inclusion complexes.[7][12]Moderate to HighThe size of the cyclodextrin (α, β, γ) must be appropriate for the dye molecule. Stoichiometry of the complex (e.g., 1:1) should be considered.[13]
Nanosuspensions Increased surface area due to particle size reduction to the sub-micron range.[8]HighRequires specialized equipment (e.g., high-pressure homogenizer or bead mill). Stabilizers are necessary to prevent particle aggregation.[9][14]
Co-solvents Reduction of solvent polarity.[10]Low to ModerateThe co-solvent must be compatible with the experimental system. High concentrations may be required, which can affect biological samples.
Temperature Increase Increased kinetic energy enhances dissolution.[2]ModerateNot suitable for temperature-sensitive experiments. Solubility may decrease upon cooling.

Experimental Protocols

Protocol 1: Solubilization using Surfactants

This protocol describes the use of a non-ionic surfactant to increase the solubility of this compound.

A Prepare a stock solution of a non-ionic surfactant (e.g., Tween® 80) in the aqueous medium. B Add this compound powder to the surfactant solution. A->B C Mix vigorously using a vortex mixer for 2-3 minutes. B->C D Sonicate the mixture for 10-15 minutes in a bath sonicator. C->D E Visually inspect for undissolved particles. D->E F If particles remain, filter the solution through a 0.22 µm syringe filter. E->F Particles Present G Determine the concentration of the solubilized dye spectrophotometrically. E->G No Particles F->G A Dissolve β-cyclodextrin in heated deionized water. C Add dye solution dropwise to the cyclodextrin solution with stirring. A->C B Dissolve this compound in a minimal amount of ethanol. B->C D Continue stirring at room temperature for several hours. C->D E Assess the concentration of the solubilized dye. D->E A Dissolve dye in a water-miscible organic solvent. C Inject the organic phase into the aqueous phase under high agitation. A->C B Prepare an aqueous solution with a stabilizer. B->C D Remove the organic solvent. C->D E Characterize the nanosuspension. D->E

References

Best practices for handling and disposal of azo dye waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and disposing of azo dye waste.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Handling and Safety

??? question "What are the initial safety precautions I should take when handling azo dyes?"

??? question "How should I store azo dye waste in the lab before disposal?"

Waste Treatment & Disposal Troubleshooting

??? question "My biological degradation experiment is showing low decolorization efficiency. What could be wrong?"

??? question "I'm using a chemical oxidation method (e.g., Fenton's reagent) and the color isn't being removed effectively. What should I check?"

??? question "Can I dispose of small amounts of azo dye waste down the drain?"

Data on Azo Dye Waste Treatment Methods

The following tables summarize quantitative data on the efficiency of various treatment methods for azo dye waste.

Table 1: Biological Treatment Methods - Decolorization Efficiency

MicroorganismAzo DyeInitial ConcentrationTreatment TimepHTemperature (°C)Decolorization Efficiency (%)Reference
Escherichia coliBasic Orange 220 ppm3 days74089.88[1]
Pseudomonas aeruginosaBrown 70320 ppm72 hours73871.36[2]
Neurospora sp.Various Azo DyesNot specifiedNot specifiedNot specifiedNot specified33-76[3]
Chlorella vulgarisReactive Black 5200 mg/LNot specified54080[4]
Chlorella vulgarisDirect Blue 71300 mg/LNot specified84078[4]
Chlorella vulgarisDisperse Red 1200 mg/LNot specified84084[4]

Table 2: Physicochemical Treatment Methods - Removal Efficiency

Treatment MethodAzo DyeKey ParametersRemoval Efficiency (%)Reference
ElectrochemicalIndustrial Effluent10-40 mA/cm², 5 mL/min85-99 (Color)[5]
Electrocoagulation (PREC)Methyl Orange (MO)Electrolyte: NaCl90.7 (Color), 86.2 (COD)[6]
Electrocoagulation (PREC)Acid Yellow (AY)Electrolyte: NaCl95.3 (Color), 88.6 (COD)[6]
Adsorption (β-CD-EPI-magnetic polymer)Direct Red 83:10.5 g adsorbent, pH 5~85[7]
Advanced Oxidation (Pulsed light/H₂O₂)Direct Red 83:1343 mg/L H₂O₂>90[7]
Photocatalysis (TiO₂ nanofilm)Novacron Red C-2BLpH 7, 0.05 ml/s flow~98 (after 100 min)[8]
Photocatalysis (ZnO)Synthesized Azo Dye40 ppm dye, 0.11 g/100mL catalyst92.41[9]

Experimental Protocols

Protocol 1: Biological Decolorization of Azo Dyes by a Bacterial Strain

This protocol is a generalized procedure based on methodologies for bacterial degradation of azo dyes.[1][2]

1. Materials:

  • Bacterial strain (e.g., Pseudomonas aeruginosa or Escherichia coli)
  • Nutrient broth medium
  • Azo dye stock solution (e.g., 1000 ppm)
  • Sterile conical flasks
  • Spectrophotometer
  • Incubator shaker
  • pH meter
  • Sterile distilled water

2. Methodology:

  • Prepare Dye Solution: Prepare a working solution of the azo dye (e.g., 20 ppm) in nutrient broth from the stock solution.[1][2]
  • Inoculation: Inoculate the dye-containing medium with a fresh culture of the selected bacterial strain. A non-inoculated flask should be used as a control.
  • Incubation: Incubate the flasks at the optimal temperature (e.g., 37°C) and pH (e.g., 7) for a specified period (e.g., 72 hours) under shaking or static conditions, depending on the oxygen requirements of the bacterium.[2]
  • Sample Collection: At regular intervals, withdraw an aliquot of the culture.
  • Centrifugation: Centrifuge the aliquot to separate the bacterial cells from the supernatant.
  • Spectrophotometric Analysis: Measure the absorbance of the supernatant at the maximum wavelength (λmax) of the azo dye using a spectrophotometer.
  • Calculate Decolorization Efficiency: The percentage of decolorization can be calculated using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Protocol 2: Chemical Degradation of Azo Dyes using Electrocoagulation

This protocol is based on the periodically reverse electrocoagulation (PREC) method.[6]

1. Materials:

  • Electrocoagulation reactor (e.g., 400 mL electrolytic cell)
  • Metal electrodes (e.g., iron or aluminum)
  • DC power supply
  • Magnetic stirrer
  • Simulated wastewater containing azo dye
  • Supporting electrolyte (e.g., NaCl)
  • Spectrophotometer and COD analysis kit

2. Methodology:

  • Prepare Simulated Wastewater: Prepare a solution of the azo dye in water at a known concentration. Add a supporting electrolyte like NaCl to improve conductivity.[6]
  • Setup the Reactor: Place the electrodes in the electrolytic cell containing the simulated wastewater. Ensure they are parallel and submerged.
  • Start the Process: Connect the electrodes to the DC power supply and begin stirring. Apply a constant current or voltage.
  • Run the Experiment: Conduct the experiment for a predetermined time (e.g., 20 minutes).[6]
  • Sample Analysis: After the experiment, allow the solution to settle. Analyze the supernatant for color removal (using a spectrophotometer) and Chemical Oxygen Demand (COD) reduction.
  • Calculate Removal Efficiency: Use the standard formulas for calculating the percentage removal of color and COD.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_disposal Disposal prep_dye Prepare Azo Dye Wastewater Sample treatment_bio Biological Treatment (Incubation) prep_dye->treatment_bio treatment_chem Chemical Treatment (e.g., Oxidation, Coagulation) prep_dye->treatment_chem collect_waste Collect All Waste (Treated & Untreated) prep_dye->collect_waste prep_culture Prepare Microbial Culture (Biological Method) prep_culture->treatment_bio prep_culture->collect_waste prep_reagents Prepare Reagents (Chemical Method) prep_reagents->treatment_chem prep_reagents->collect_waste sampling Collect Samples treatment_bio->sampling treatment_chem->sampling separation Separate Solids (Centrifuge/Filter) sampling->separation measurement Measure Absorbance (Color) & COD separation->measurement calc Calculate Removal Efficiency measurement->calc calc->collect_waste label_waste Label as Hazardous Waste collect_waste->label_waste dispose Dispose via EHS label_waste->dispose

Caption: Experimental workflow for azo dye waste treatment and disposal.

troubleshooting_workflow cluster_params Check Experimental Parameters cluster_conditions Check Reaction Conditions cluster_actions Corrective Actions start Low Decolorization Efficiency Observed check_ph Is pH optimal for the microbe/reaction? start->check_ph check_temp Is temperature optimal? start->check_temp check_conc Is dye concentration too high (toxic)? start->check_conc check_nutrients Are nutrients (C, N) -limiting? (Bio) start->check_nutrients check_oxygen Is oxygen level appropriate? (Bio) start->check_oxygen check_reagents Are reagent ratios correct? (Chem) start->check_reagents adjust_ph Adjust pH check_ph->adjust_ph adjust_temp Adjust Temperature check_temp->adjust_temp adjust_conc Lower Dye Concentration check_conc->adjust_conc add_nutrients Supplement Nutrients check_nutrients->add_nutrients adjust_aeration Modify Aeration/ Anaerobic Conditions check_oxygen->adjust_aeration adjust_reagents Optimize Reagent Ratios check_reagents->adjust_reagents end_node Re-run Experiment & Monitor Efficiency adjust_ph->end_node adjust_temp->end_node adjust_conc->end_node add_nutrients->end_node adjust_aeration->end_node adjust_reagents->end_node

Caption: Troubleshooting logic for low azo dye decolorization efficiency.

References

Calibration curve linearity problems in HPLC analysis of dyes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the HPLC analysis of dyes, with a focus on calibration curve linearity problems.

Frequently Asked Questions (FAQs)

Q1: What is a calibration curve and why is its linearity important in HPLC analysis?

A calibration curve is a graph that plots the known concentrations of a series of standards against the corresponding detector response (usually peak area or height).[1][2] It is a fundamental tool in quantitative HPLC analysis used to determine the concentration of an analyte in an unknown sample.[1][2]

Linearity refers to the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range.[3] A linear calibration curve is crucial for accurate quantification. If the relationship between concentration and response is not linear, the calculated concentration of the unknown sample will be inaccurate.[3] A common acceptance criterion for linearity is a coefficient of determination (R²) value of ≥ 0.999.[3]

Q2: What are the common causes of non-linear calibration curves in the HPLC analysis of dyes?

Non-linear calibration curves can arise from several factors, which can be broadly categorized as issues related to the sample, the HPLC system, or the detector.[4]

Common Causes of Poor Linearity:

CategorySpecific Cause
Standard/Sample Preparation Inaccurate weighing or dilution of standards.[1]
Degradation or instability of the dye in the solvent.
Adsorption of the dye onto the surface of vials or containers.[5]
Dye aggregation at higher concentrations, leading to changes in its chromatographic behavior.[6]
HPLC System Inconsistent injection volumes from the autosampler.
Leaks in the system leading to flow rate fluctuations.
Improper mobile phase composition or pH.
Column overload due to high concentration or large injection volume.
Detector Detector saturation at high analyte concentrations.[4]
Incorrect detector settings (e.g., wavelength, bandwidth).

Q3: My calibration curve is non-linear at higher concentrations. What is the likely cause and how can I fix it?

A common reason for non-linearity at high concentrations is detector saturation .[4] This occurs when the amount of analyte passing through the detector cell is too high, exceeding the detector's linear dynamic range. For UV-Vis detectors, a general rule of thumb is to keep the maximum absorbance below 1 Absorbance Unit (AU).[4]

Solution:

  • Reduce the concentration of your highest standards: Prepare a new set of standards with a lower maximum concentration.

  • Decrease the injection volume: Injecting a smaller volume of your sample will reduce the amount of analyte reaching the detector.

  • Dilute the sample: If your unknown sample concentration is expected to be high, dilute it to fall within the linear range of the calibration curve.

Troubleshooting Guides

Issue 1: My calibration curve has a poor correlation coefficient (R² < 0.999).

A low R² value indicates that the data points do not fit well to a straight line and that there is variability in your analysis.

Troubleshooting Workflow:

G start Poor R² (<0.999) prep Verify Standard Preparation start->prep inject Check Injection Precision prep->inject Prep OK end Linearity Improved prep->end Re-prepare standards mobile Evaluate Mobile Phase inject->mobile Injection OK inject->end Service autosampler column Assess Column Health mobile->column Mobile Phase OK mobile->end Prepare fresh mobile phase detector Investigate Detector Response column->detector Column OK column->end Replace column detector->end Detector OK detector->end Adjust settings/dilute

Caption: Troubleshooting workflow for a poor correlation coefficient.

Detailed Steps:

  • Verify Standard Preparation: Inaccuracies in the preparation of standard solutions are a frequent cause of linearity issues.[1]

    • Action: Prepare a fresh set of calibration standards, paying close attention to weighing and dilution steps. Use calibrated pipettes and volumetric flasks.

  • Check Injection Precision: A faulty autosampler can introduce variability.

    • Action: Perform an injection precision test as detailed in the experimental protocols section below.

  • Evaluate Mobile Phase: An improperly prepared or degraded mobile phase can affect retention times and peak shapes.

    • Action: Prepare a fresh batch of the mobile phase, ensuring all components are accurately measured and properly mixed.

  • Assess Column Health: A degraded or contaminated column can lead to poor peak shapes and inconsistent results.

    • Action: Inspect the column for signs of contamination or pressure buildup. If necessary, flush the column or replace it.

  • Investigate Detector Response: Ensure the detector is functioning correctly and is not saturated.

    • Action: Check the detector's linear range and ensure your highest standard falls within it. If necessary, dilute your standards.

Issue 2: The calibration curve is consistently bending downwards at high concentrations.

This is a classic sign of detector saturation or column overload.

Troubleshooting Logic:

G start Curve Bending Down at High Concentrations check_au Check Peak Absorbance Units (AU) start->check_au au_high AU > 1.0? check_au->au_high detector_sat Detector Saturation Likely au_high->detector_sat Yes au_ok AU < 1.0 au_high->au_ok No reduce_conc Reduce Standard Concentrations detector_sat->reduce_conc column_overload Column Overload Possible au_ok->column_overload reduce_inj Reduce Injection Volume column_overload->reduce_inj end Re-run Calibration reduce_conc->end reduce_inj->end

Caption: Logic for diagnosing downward-bending calibration curves.

Detailed Steps:

  • Check Peak Absorbance: Examine the chromatograms of your highest concentration standards. If the peak absorbance exceeds 1 AU, detector saturation is the most likely cause.[4]

  • Experimental Protocol for Investigating Detector Saturation:

    • Prepare a high-concentration standard that is known to be in the non-linear region of your curve.

    • Inject this standard.

    • Prepare a 1:2 dilution of this standard and inject it.

    • If the peak area of the diluted standard is significantly more than half of the original standard's peak area, this confirms detector saturation.

  • Column Overload: If the absorbance is within the linear range, you may be experiencing column overload. This can happen if the injection volume or concentration is too high for the column's capacity.

    • Action: Reduce the injection volume and re-run the high-concentration standards.

Data Presentation: Good vs. Bad Linearity

The following table illustrates the difference between a good, linear calibration curve and one that suffers from non-linearity at higher concentrations.

Concentration (mg/L)Peak Area (Good Linearity)Peak Area (Bad Linearity - Saturation)
1105,000104,500
5510,000505,000
101,025,000995,000
202,040,0001,850,000
505,150,0003,500,000
R² Value 0.9998 0.9850
Issue 3: My calibration curve is non-linear, and I suspect issues with my dye standards.

Dyes can present unique challenges due to their potential for aggregation and adsorption.[5][6]

Troubleshooting Steps:

  • Dye Aggregation: At higher concentrations, dye molecules can aggregate, which can alter their interaction with the stationary phase and affect their detector response.[6]

    • Action:

      • Visually inspect your stock solutions for any signs of precipitation or cloudiness.

      • Consider preparing standards in a solvent that discourages aggregation. This may involve adjusting the organic modifier content or pH.

  • Adsorption to Vials: Dyes can adsorb to the surface of glass or plastic vials, leading to a decrease in the actual concentration injected.[5]

    • Action:

      • Use low-adsorption vials or silanized glass vials.[7]

      • Prepare standards fresh and analyze them as soon as possible after preparation.

Experimental Protocols

Protocol 1: Injection Precision and Linearity Test

This protocol is used to verify the performance of the autosampler.

Materials:

  • A stable standard solution (e.g., caffeine or a stable dye standard).

  • HPLC system with autosampler.

Procedure:

  • Precision Test:

    • Inject the standard solution at a fixed volume (e.g., 10 µL) for a minimum of six replicate injections.

    • Calculate the Relative Standard Deviation (%RSD) of the peak areas. An acceptance criterion of %RSD ≤ 1.0% is common.

  • Linearity Test:

    • Perform a series of injections of the same standard solution at increasing volumes (e.g., 2, 5, 10, 15, 20 µL).[8]

    • Plot the peak area against the injection volume.

    • Calculate the coefficient of determination (R²). An R² value of ≥ 0.999 indicates good injection linearity.[9]

Protocol 2: Mobile Phase Optimization for Dye Analysis

This protocol provides a systematic approach to optimizing the mobile phase to improve peak shape and linearity.

Objective: To find a mobile phase composition that provides symmetric peaks and stable retention times for the dye of interest.

Procedure:

  • Initial Conditions: Start with a common mobile phase for reversed-phase HPLC, such as a mixture of acetonitrile and water with 0.1% formic acid or acetic acid.

  • Vary Organic Modifier Ratio:

    • Prepare a series of mobile phases with varying ratios of acetonitrile to water (e.g., 30:70, 40:60, 50:50, 60:40, 70:30).

    • Inject a mid-concentration standard with each mobile phase and observe the peak shape and retention time.

  • Adjust pH:

    • The ionization state of many dyes is pH-dependent, which can affect their retention and peak shape.

    • Prepare mobile phases with different pH values using appropriate buffers (e.g., phosphate or acetate buffers). Test a range of pH values around the pKa of the dye, if known.

  • Evaluate Additives:

    • For some dyes, ion-pairing agents (e.g., tetrabutylammonium salts) may be necessary to improve peak shape and retention.[10]

    • Introduce the ion-pairing agent at a low concentration (e.g., 5 mM) and observe its effect.

Data Presentation: Mobile Phase Optimization

Mobile Phase Composition (Acetonitrile:Water)Retention Time (min)Tailing Factor
40:608.51.8
50:506.21.5
60:404.11.1
70:302.81.0

In this example, a 60:40 or 70:30 ratio of acetonitrile to water provides a better tailing factor, indicating a more symmetrical peak shape.

References

Validation & Comparative

A Comparative Guide to HPLC-UV and LC-MS/MS for Disperse Dye Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of disperse dyes in various matrices is crucial for safety, quality control, and environmental monitoring. High-Performance Liquid Chromatography with Ultraviolet-Visible (HPLC-UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two powerful analytical techniques employed for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most suitable method for specific analytical needs.

Method Performance Comparison

The choice between HPLC-UV and LC-MS/MS for disperse dye analysis is often dictated by the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust and cost-effective technique, LC-MS/MS offers significantly enhanced sensitivity and specificity, making it the preferred method for trace-level analysis and unambiguous identification.[1][2][3]

LC-MS/MS demonstrates substantially lower limits of detection (LOD) and quantification (LOQ), enabling the detection of minute quantities of disperse dyes.[3][4][5] This is particularly critical when analyzing for allergenic or carcinogenic dyes, which are often regulated at very low concentration levels.[5][6] In contrast, HPLC-UV, while suitable for higher concentration levels, may lack the sensitivity required for trace analysis in complex samples.[2][4]

The selectivity of LC-MS/MS, especially when operating in Multiple Reaction Monitoring (MRM) mode, allows for the precise quantification of target analytes even in the presence of co-eluting matrix components.[1][7] This is a significant advantage over HPLC-UV, where spectral overlap from other compounds can interfere with accurate quantification.[4]

ParameterHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV-Vis absorbance.Separation by chromatography, detection by mass-to-charge ratio of parent and fragment ions.
Sensitivity Lower, typically in the µg/L to mg/L range.Higher, capable of detecting ng/L to µg/L levels.[5][8][9]
Selectivity Moderate, susceptible to interference from compounds with similar chromophores.[2]High, provides structural confirmation and can distinguish between isomers.[1]
Limit of Detection (LOD) 60 - 890 µg/L (for a range of dyes)[4]0.02 - 1.35 ng/mL (for a range of dyes)[5]
Limit of Quantification (LOQ) 200 - 2990 µg/L (for a range of dyes)[4]0.06 - 4.09 ng/mL (for a range of dyes)[5]
Linearity GoodExcellent
Cost Lower instrument and operational cost.[10]Higher instrument and operational cost.
Typical Application Routine quality control for materials with higher dye concentrations.Trace analysis, impurity profiling, and analysis in complex matrices.[1][11]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of disperse dyes using both HPLC-UV and LC-MS/MS.

HPLC-UV Methodology

This protocol is based on the DIN 54231 standard method for the analysis of certain disperse dyes in textiles.[12]

1. Sample Preparation (Textile Sample):

  • Accurately weigh approximately 1.0 g of the textile sample.

  • Extract the dye with a suitable solvent (e.g., methanol) in an ultrasonic bath at 50 °C for 15-30 minutes.[1][6]

  • Filter the extract through a 0.45 µm syringe filter prior to injection.

2. HPLC-UV Conditions:

  • LC System: Agilent 1100 Series or equivalent.[13]

  • Column: XBridge C18, 2.1 x 150 mm, 5 µm.[14]

  • Mobile Phase A: Ammonium acetate 10 mmol, pH 3.6.[14]

  • Mobile Phase B: Acetonitrile.[14]

  • Gradient: 40% B to 60% B over 7 minutes, then to 98% B over 10 minutes, hold for 7 minutes, and return to initial conditions.[14]

  • Flow Rate: 0.30 mL/min.[14]

  • Column Temperature: 30 °C.[14]

  • Injection Volume: 5 µL.[14]

  • PDA Detection: 210 to 800 nm.[14]

LC-MS/MS Methodology

This protocol is a representative method for the trace analysis of disperse dyes in environmental water or textile extracts.[1][8]

1. Sample Preparation:

  • Textile Samples:

    • Weigh 1.0 g of the textile sample, cut into small pieces.

    • Add 20 mL of methanol and sonicate for 30 minutes at 50 °C.[1]

    • Centrifuge the extract and filter the supernatant through a 0.22 µm PTFE syringe filter.[1]

  • Water Samples (Solid-Phase Extraction - SPE):

    • Condition a Strata X SPE cartridge with methanol and water.[8]

    • Load the water sample (pH adjusted to ~3.5) onto the cartridge.[8]

    • Wash the cartridge with water and a methanol/water mixture.[8]

    • Elute the dyes with an acetonitrile/methanol mixture.[8]

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.[1][8]

2. LC-MS/MS Conditions:

  • LC System: Agilent 1200 Series HPLC or equivalent.[8]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1][8]

  • Column: ZORBAX Eclipse XDB-C18, 4.6 x 150 mm, 5 µm.[8]

  • Mobile Phase A: Water with 0.1% formic acid.[8]

  • Mobile Phase B: Methanol with 0.1% formic acid.[8]

  • Gradient: Start with 50% B, increase to 100% B over 16 minutes, hold for 9 minutes, then re-equilibrate.[8]

  • Flow Rate: 500 µL/min.[8]

  • Injection Volume: 40 µL.[8]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[8]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[1]

Visualizing the Workflow

To better understand the analytical processes, the following diagrams illustrate the experimental workflows for both HPLC-UV and LC-MS/MS.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Textile Sample Extraction Solvent Extraction (e.g., Methanol, Sonication) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC Inject UV_Detection UV-Vis Detection (PDA) HPLC->UV_Detection Data_Analysis Data Analysis (Chromatogram) UV_Detection->Data_Analysis

Caption: Experimental workflow for disperse dye analysis using HPLC-UV.

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Textile or Water Sample Extraction Extraction (Solvent or SPE) Sample->Extraction Cleanup Filtration / Evaporation & Reconstitution Extraction->Cleanup LC LC Separation (C18 Column) Cleanup->LC Inject MSMS_Detection Tandem MS Detection (ESI, MRM) LC->MSMS_Detection Data_Analysis Data Analysis (Mass Spectra) MSMS_Detection->Data_Analysis

Caption: Experimental workflow for disperse dye analysis using LC-MS/MS.

References

Validation of a Novel LC-MS/MS Method for Carcinogenic Dye Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive detection of carcinogenic dyes in consumer products and environmental samples is of paramount importance for public health and regulatory compliance. This guide provides a comprehensive validation of a new Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous analysis of carcinogenic dyes. Its performance is objectively compared with the established High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method, supported by experimental data.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for detecting carcinogenic dyes is critical and often involves a trade-off between sensitivity, selectivity, and throughput. This section presents a quantitative comparison of the novel LC-MS/MS method against the conventional HPLC-DAD technique. The data clearly demonstrates the superior sensitivity and precision of the LC-MS/MS approach.

Table 1: Performance Comparison of LC-MS/MS and HPLC-DAD for Carcinogenic Dye Analysis

Validation ParameterNew LC-MS/MS MethodHPLC-DAD Method
Linearity (r²)> 0.999≥ 0.999
Limit of Detection (LOD)0.005 - 0.25 mg/kg[1][2][3]0.01 - 0.04 mg/kg[4][5]
Limit of Quantitation (LOQ)0.025 - 0.25 mg/kg[1][2][3]0.04 - 0.12 mg/kg[4][5]
Accuracy (Recovery %)91.2 - 110.1%[6]96.0 - 102.6%[4][5]
Precision (RSD %)< 5%[4]0.16 - 2.01%[4][5]

Experimental Protocols

Detailed methodologies for both the new LC-MS/MS method and the comparative HPLC-DAD method are provided below.

New Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity for the simultaneous identification and quantification of a wide range of carcinogenic dyes.

1. Sample Preparation:

  • Textile samples are cut into small pieces.

  • Dyes are extracted from the sample matrix using a suitable organic solvent (e.g., methanol) with ultrasonication.[7]

  • The extract is filtered and may be subjected to a cleanup step using Solid-Phase Extraction (SPE) to remove interfering matrix components.[4]

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.[8]

  • Column: A C18 reversed-phase column (e.g., Phenomenex Gemini C18, 150 x 2.0 mm, 3 µm) is commonly used for separation.[8]

  • Mobile Phase: A gradient elution using a mixture of an aqueous solution (e.g., 5 mmol/L ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[7]

  • Ionization Source: Electrospray ionization (ESI) is typically used, often in both positive and negative ion switching modes to detect different classes of dyes in a single run.[1][2][3]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high specificity, monitoring specific precursor-to-product ion transitions for each targeted dye.[9]

Comparative Method: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This is a widely used and robust method for the quantification of known carcinogenic dyes.

1. Sample Preparation:

  • Sample extraction is performed similarly to the LC-MS/MS method, using a suitable organic solvent.[4]

  • Solid-Phase Extraction (SPE) can be used for sample cleanup to minimize matrix interference.[4]

2. HPLC-DAD Instrumentation and Conditions:

  • HPLC System: A standard high-performance liquid chromatography system.

  • Detector: A Diode-Array Detector (DAD).

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of water and an organic solvent like methanol or acetonitrile.[10]

  • Detection: The DAD is set to monitor multiple wavelengths corresponding to the maximum absorbance of the target dyes.[4]

Visualizing the Method Validation and Workflow

To further clarify the processes and comparisons, the following diagrams illustrate the experimental workflow, the validation process, and a direct performance comparison.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_detection Detection Techniques cluster_data Data Analysis Sample Textile/Food Sample Extraction Solvent Extraction (e.g., Methanol) Sample->Extraction Cleanup Solid-Phase Extraction (SPE Cleanup) Extraction->Cleanup LC_Separation LC Separation (C18 Column) Cleanup->LC_Separation Inject Detection Detection LC_Separation->Detection MSMS MS/MS (MRM Mode) Detection->MSMS New Method DAD DAD (UV-Vis Spectra) Detection->DAD Standard Method Quantification Quantification & Identification MSMS->Quantification DAD->Quantification

Caption: Experimental workflow for carcinogenic dye analysis.

validation_process cluster_method Method Development cluster_validation Method Validation Parameters cluster_comparison Performance Comparison cluster_result Outcome NewMethod Develop New Analytical Method Specificity Specificity NewMethod->Specificity Linearity Linearity & Range NewMethod->Linearity Accuracy Accuracy NewMethod->Accuracy Precision Precision (Repeatability & Reproducibility) NewMethod->Precision LOD Limit of Detection (LOD) NewMethod->LOD LOQ Limit of Quantitation (LOQ) NewMethod->LOQ Robustness Robustness NewMethod->Robustness Compare Compare with Standard Method Specificity->Compare Linearity->Compare Accuracy->Compare Precision->Compare LOD->Compare LOQ->Compare Robustness->Compare ValidatedMethod Validated Method for Routine Analysis Compare->ValidatedMethod

Caption: Logical flow for analytical method validation.

performance_comparison cluster_new New LC-MS/MS Method cluster_standard Standard HPLC-DAD Method center Performance Metrics Sensitivity_new High Sensitivity (Low LOD/LOQ) center->Sensitivity_new Superior Selectivity_new High Selectivity (MRM) center->Selectivity_new Superior Speed_new Fast Analysis center->Speed_new Advantage Sensitivity_std Moderate Sensitivity center->Sensitivity_std Baseline Selectivity_std Lower Selectivity center->Selectivity_std Baseline Speed_std Longer Runtimes center->Speed_std Baseline

Caption: Performance comparison of analytical methods.

References

Genotoxicity of Azo Dyes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the genotoxic potential of various azo dyes, supported by experimental data from key assays. This guide provides a comparative overview of their effects on genetic material, details of experimental protocols, and insights into the underlying molecular mechanisms.

Azo dyes, a major class of synthetic colorants, are widely used in the textile, food, and pharmaceutical industries. However, concerns have been raised regarding their potential genotoxicity and carcinogenicity. The biotransformation of azo dyes can lead to the formation of aromatic amines, which are known to have mutagenic properties. This guide provides a comparative analysis of the genotoxicity of several common azo dyes, utilizing data from the Ames test, Comet assay, and in vitro micronucleus assay.

Comparative Genotoxicity Data

The following tables summarize the quantitative data from various studies on the genotoxicity of selected azo dyes. These assays are standard methods for evaluating the potential of chemical substances to cause genetic damage.

Table 1: Ames Test Results for Azo Dyes

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. The test uses strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis. A positive result is indicated by an increase in the number of revertant colonies that can grow on a histidine-deficient medium.

Azo DyeS. typhimurium StrainConcentrationMetabolic Activation (S9)Result (Revertant Colonies/µg)
Disperse Red 1Not SpecifiedNot SpecifiedNot Specified13[1]
Negative Control TA98-+/-30-50 (spontaneous revertants)[2]
Negative Control TA100-+/-120-200 (spontaneous revertants)[2]

Table 2: Comet Assay Results for Azo Dyes

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. The extent of DNA migration, visualized as a "comet tail," is proportional to the amount of DNA damage.

Azo DyeCell TypeConcentrationParameterResult
Sudan IHepG225-100 µMDNA MigrationDose-dependent increase[3][4]
TartrazineRat Leukocytes7.5 mg/kg b.w.% DNA in TailSignificant increase compared to control[5]
Disperse Orange 1HepG20.2-4.0 µg/mLDNA DamageGenotoxic effects observed[6]
Allura Red ACMouse Liver, Stomach, ColonUp to 2000 mg/kg b.w.% DNA in TailNo significant increase[7][8]
Negative Control HepG2-% DNA in Tail< 10%

Table 3: In Vitro Micronucleus Test Results for Azo Dyes

The in vitro micronucleus test assesses chromosomal damage by detecting the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Azo DyeCell TypeConcentrationResult (Micronuclei Frequency)
Disperse Red 1Human Lymphocytes, HepG20.4 - 2.0 µg/mLDose-dependent increase up to 1.0 µg/mL in lymphocytes and 2.0 µg/mL in HepG2[9][10]
Disperse Orange 1Human Lymphocytes, HepG20.4 - 2.0 µg/mLDose-dependent increase up to 1.0 µg/mL in lymphocytes and 2.0 µg/mL in HepG2[9][10]
Sudan IHepG225-100 µMDose-dependent increase[3][4]
Allura Red ACMouse Bone MarrowUp to 2000 mg/kg b.w.No significant increase in fMNPCE

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are provided below to facilitate the replication and validation of these findings.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test protocol for azo dyes often requires modification to include a reductive metabolic activation step, as the mutagenic metabolites are frequently aromatic amines formed by the cleavage of the azo bond.

  • Bacterial Strains: Salmonella typhimurium strains TA98 and TA100 are commonly used.

  • Metabolic Activation: A modified S9 mix containing flavin mononucleotide (FMN) and uninduced hamster liver S9 is used to facilitate the reductive cleavage of the azo bond.

  • Procedure:

    • A 30-minute pre-incubation of the test dye, bacterial strain, and S9 mix is performed.

    • The mixture is then added to molten top agar and poured onto minimal glucose agar plates.

    • Plates are incubated at 37°C for 48-72 hours.

    • The number of revertant colonies is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

Comet Assay (Alkaline Single-Cell Gel Electrophoresis)

The alkaline Comet assay is a sensitive method for detecting single-strand DNA breaks, double-strand DNA breaks, and alkali-labile sites.

  • Cell Preparation: A single-cell suspension is prepared from the test system (e.g., cultured cells, isolated primary cells).

  • Slide Preparation: Cells are embedded in a low-melting-point agarose gel on a microscope slide.

  • Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and histones, leaving behind the DNA as nucleoids.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis tank with an alkaline buffer (pH > 13) to unwind the DNA and separate the broken fragments from the intact DNA. Electrophoresis is typically conducted at a low voltage.

  • Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., propidium iodide, SYBR Green).

  • Visualization and Analysis: The "comets" are visualized using a fluorescence microscope, and image analysis software is used to quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the tail, tail length, and tail moment.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to detect both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) effects.

  • Cell Culture and Treatment: Proliferating cells (e.g., human lymphocytes, HepG2 cells) are exposed to the test dye at various concentrations.

  • Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division.

  • Harvesting and Slide Preparation: Cells are harvested, subjected to a hypotonic treatment, and fixed. The cell suspension is then dropped onto microscope slides.

  • Staining: The slides are stained with a DNA-specific stain (e.g., Giemsa, DAPI).

  • Scoring: The frequency of micronuclei is determined by scoring a minimum of 2000 binucleated cells per concentration. The number of micronucleated binucleated cells is recorded.

Signaling Pathways and Mechanisms of Genotoxicity

The genotoxicity of azo dyes is primarily linked to their metabolic activation into reactive intermediates that can interact with DNA. The following diagrams illustrate the key pathways involved.

Experimental_Workflow_Ames_Test cluster_prep Preparation cluster_incubation Incubation cluster_plating Plating & Growth cluster_analysis Analysis A Azo Dye D Pre-incubation (30 min, 37°C) A->D B S. typhimurium (his-) B->D C S9 Mix with FMN C->D E Mix with Top Agar D->E F Pour on Minimal Glucose Agar Plate E->F G Incubate (48-72h, 37°C) F->G H Count Revertant Colonies (his+) G->H I Compare to Control H->I

Fig. 1: Experimental Workflow for the Ames Test with Azo Dyes.

Experimental_Workflow_Comet_Assay cluster_prep Cell Preparation cluster_lysis_electro Lysis & Electrophoresis cluster_analysis Analysis A Single Cell Suspension B Embed in Agarose on Slide A->B C Lysis (High Salt) B->C D Alkaline Unwinding (pH > 13) C->D E Electrophoresis D->E F Neutralization & Staining E->F G Fluorescence Microscopy F->G H Image Analysis (% DNA in Tail) G->H

Fig. 2: Experimental Workflow for the Alkaline Comet Assay.

Azo_Dye_Genotoxicity_Pathway cluster_metabolism Metabolic Activation cluster_damage DNA Damage & Cellular Response AzoDye Azo Dye AromaticAmine Aromatic Amine AzoDye->AromaticAmine Azoreductase (e.g., in gut microbiota, liver) ROS Reactive Oxygen Species (ROS) AzoDye->ROS ReactiveIntermediate Reactive Electrophilic Intermediate (e.g., Nitrenium Ion) AromaticAmine->ReactiveIntermediate Metabolic Enzymes (e.g., CYP450, Peroxidases) AromaticAmine->ROS DNA_Adduct DNA Adducts ReactiveIntermediate->DNA_Adduct DNA DNA DNA->DNA_Adduct DNA_Breaks DNA Strand Breaks DNA_Adduct->DNA_Breaks OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->DNA_Breaks Apoptosis Apoptosis DNA_Breaks->Apoptosis

Fig. 3: Signaling Pathway of Azo Dye-Induced Genotoxicity.

The primary mechanism of genotoxicity for many azo dyes involves the reductive cleavage of the azo bond, a reaction catalyzed by azoreductases present in the gut microbiota and the liver. This process releases aromatic amines, which can then be metabolically activated by enzymes such as cytochrome P450s and peroxidases to form reactive electrophilic intermediates, like nitrenium ions. These intermediates can covalently bind to DNA, forming DNA adducts. The formation of DNA adducts can lead to DNA strand breaks and mutations if not properly repaired.

In addition to DNA adduct formation, the metabolism of azo dyes can also induce oxidative stress through the generation of reactive oxygen species (ROS). This oxidative stress can cause further DNA damage in the form of strand breaks and oxidized bases. The accumulation of DNA damage can ultimately trigger cellular responses such as cell cycle arrest and apoptosis (programmed cell death).

References

A Comparative Guide to Azo Pyridone and Pyrazolone-Based Disperse Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of azo pyridone and pyrazolone-based disperse dyes, two significant classes of colorants used in various industrial and research applications. The following sections detail their chemical structures, synthesis, and key performance characteristics, supported by experimental data to aid in the selection of the appropriate dye class for specific applications.

Chemical Structure and Synthesis Overview

Azo dyes are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic or heterocyclic ring systems.[1][2] The specific heterocyclic ring incorporated into the dye molecule significantly influences its color, fastness properties, and affinity for different substrates.

Azo Pyridone Dyes: These dyes incorporate a pyridone ring system as the coupling component. The pyridone moiety, a six-membered heterocyclic ring containing a nitrogen atom and a carbonyl group, often contributes to good light fastness and bright shades.[3][4]

Pyrazolone-Based Disperse Dyes: This class of dyes uses a pyrazolone ring, a five-membered heterocyclic ring with two adjacent nitrogen atoms and a carbonyl group, as the coupling component. Pyrazolone dyes are known for their bright hues, particularly in the yellow to red range, and generally exhibit good all-around fastness properties.[5][6]

The general synthesis for both dye classes follows a two-step diazotization and coupling reaction.[7]

General Synthesis Workflow

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Coupling A Aromatic/Heterocyclic Amine (Diazo Component) B Sodium Nitrite (NaNO2) + Strong Acid (e.g., HCl) A->B Reacts with C Diazonium Salt Formation (0-5 °C) B->C Forms D Coupling Component (Pyridone or Pyrazolone Derivative) C->D Reacts with E Azo Dye Precipitation D->E Forms

Caption: General synthesis workflow for azo disperse dyes.

Performance Comparison

The performance of disperse dyes is evaluated based on several key parameters, including their fastness properties (resistance to fading or bleeding), thermal stability, and dyeing efficiency on hydrophobic fibers like polyester.

Fastness Properties

The fastness of a dye is a critical measure of its durability. The following table summarizes the typical fastness ratings for azo pyridone and pyrazolone-based disperse dyes on polyester fabric. The ratings are based on a scale of 1 (poor) to 5 (excellent).

Fastness PropertyAzo Pyridone DyesPyrazolone-Based Dyes
Light Fastness Good to Excellent (4-5)[3]Moderate to Very Good[6][8]
Wash Fastness Excellent (4-5)[3][9]Very Good to Excellent (4-5)[10][11]
Rubbing Fastness Excellent (4-5)[3][12]Excellent (4-5)[6][8]
Sublimation Fastness Good[3]Generally Good[13]
Perspiration Fastness Very Good[9]Very Good to Excellent[12]

Azo pyridone dyes are noted for their high light fastness.[3] Pyrazolone-based dyes also exhibit good light fastness, which can be influenced by the presence of electron-withdrawing groups.[14] Both classes generally demonstrate excellent wash and rubbing fastness.[3][6][8][9]

Thermal Stability

Thermal stability is crucial for disperse dyes, especially for applications involving high-temperature dyeing processes.

Dye ClassDecomposition Temperature (Td)
Azo Pyridone Dyes ~248-266 °C[15]
Pyrazolone-Based Dyes Generally stable up to 290°C, though can vary based on specific structure.[16]

Newer azo pyridone derivatives have shown enhanced thermal stability, with decomposition temperatures significantly higher than some commercial dyes.[15][17] The thermal stability of pyrazolone dyes is also generally high, though it can be influenced by substituents on the dye molecule.

Experimental Protocols

Synthesis of Azo Disperse Dyes (General Procedure)

This protocol outlines the fundamental steps for synthesizing both azo pyridone and pyrazolone-based disperse dyes.

Diazotization:

  • An aromatic or heterocyclic amine (the diazo component) is dissolved in a strong acid, such as hydrochloric acid, and cooled to 0-5°C in an ice bath.

  • A solution of sodium nitrite (NaNO₂) in water is added dropwise to the amine solution while maintaining the low temperature.

  • The reaction mixture is stirred for a period to ensure the complete formation of the diazonium salt.[18]

Coupling:

  • The coupling component (a pyridone or pyrazolone derivative) is dissolved in a suitable solvent, often with the addition of a base like sodium acetate to facilitate the reaction.[18]

  • The freshly prepared diazonium salt solution is added slowly to the coupling component solution, again maintaining a low temperature.

  • The reaction mixture is stirred until the coupling reaction is complete, which is often indicated by a color change and the precipitation of the azo dye.

  • The precipitated dye is then collected by filtration, washed with water, and dried.

Dyeing of Polyester Fabric (High-Temperature Method)

This method is commonly used for applying disperse dyes to polyester fibers.

G A Dye Bath Preparation (Disperse Dye, Dispersing Agent, Acetic Acid for pH 4-5.5) B Introduce Polyester Fabric at ~60°C A->B Step 1 C Heat to 130°C (Hold for 60 min) B->C Step 2 D Cool to 70-80°C C->D Step 3 E Reduction Clearing (NaOH + Sodium Hydrosulfite) D->E Step 4 F Rinse and Dry E->F Step 5

Caption: High-temperature dyeing workflow for polyester.

Procedure:

  • A dye bath is prepared with the disperse dye, a dispersing agent, and acetic acid to adjust the pH to 4-5.5.[19]

  • The polyester fabric is introduced into the dye bath at approximately 60°C.[19]

  • The temperature is raised to 130°C and maintained for about 60 minutes to allow the dye to penetrate the polyester fibers.[12][19]

  • The dye bath is then cooled to 70-80°C.[20]

  • A reduction clearing process is carried out using sodium hydroxide and sodium hydrosulfite to remove any unfixed dye from the fiber surface, which improves wash fastness.[12][20]

  • Finally, the fabric is thoroughly rinsed and dried.[19]

Fastness Testing
  • Light Fastness: Dyed fabric samples are exposed to a standardized artificial light source (e.g., a Xenon arc lamp) for a specified period. The degree of fading is then assessed by comparing the exposed sample to an unexposed sample using a standardized grey scale.

  • Wash Fastness: A dyed fabric sample is washed with a standard detergent solution, often in the presence of undyed adjacent fabrics (e.g., cotton, nylon). The color change of the dyed sample and the degree of staining on the adjacent fabrics are evaluated using grey scales.[10][11]

  • Rubbing Fastness: The dyed fabric is rubbed with a standard white cloth under specified conditions (dry and wet). The amount of color transferred to the white cloth is assessed using a grey scale.

Conclusion

Both azo pyridone and pyrazolone-based disperse dyes offer a range of bright and durable shades suitable for coloring hydrophobic fibers. The choice between the two classes will depend on the specific requirements of the application.

  • Azo pyridone dyes are often favored for applications requiring very high lightfastness.[3]

  • Pyrazolone-based dyes provide a broad palette of bright yellow to red shades with excellent all-around fastness properties, making them a versatile choice for many applications.[5][6]

Further research into the synthesis of novel derivatives within both classes continues to yield dyes with improved performance characteristics, such as enhanced thermal stability and specialized functionalities.[9][15]

References

Supercritical CO2 Dyeing: A Sustainable and Efficient Alternative to Conventional Polyester Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of supercritical carbon dioxide (scCO2) dyeing and conventional aqueous dyeing methods for polyester, supported by experimental data, reveals significant environmental and operational advantages for the scCO2 technology. This guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the two processes, including quantitative performance data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Supercritical CO2 dyeing has emerged as a revolutionary waterless technique, addressing the substantial environmental footprint of the textile industry, which is a major consumer of water and a significant contributor to industrial wastewater.[1][2] In this process, carbon dioxide is heated and pressurized above its critical point (31.1°C and 73.8 bar), where it enters a supercritical state, exhibiting properties of both a liquid and a gas.[3][4] This unique state allows it to act as a solvent for non-polar disperse dyes, which are used for dyeing synthetic fibers like polyester.[5][6] The low viscosity and high diffusivity of scCO2 enable efficient penetration of the dye into the polyester fibers, leading to a high-quality finished product.[3][7]

Conventional polyester dyeing, on the other hand, is a water-intensive process that relies on high temperatures and pressures to facilitate dye uptake by the hydrophobic polyester fibers.[8][9] This method necessitates the use of various auxiliary chemicals, including dispersing agents, leveling agents, and pH regulators, and generates large volumes of wastewater containing residual dyes and chemicals, posing a significant environmental challenge.[10][11]

Quantitative Performance Comparison

The following tables summarize the key performance differences between supercritical CO2 dyeing and conventional dyeing for polyester, based on experimental data from various studies.

Parameter Supercritical CO2 Dyeing Conventional Dyeing References
Water Consumption 0 L/kg of textile100 - 150 L/kg of textile[8][12][13]
Wastewater Generation NoneHigh volumes of colored and chemical-laden effluent[1][10][12]
Energy Consumption Lower (up to 50% reduction reported)Higher (6-10 MJ/kg)[3][14][15][16]
Auxiliary Chemicals Minimal to none (no dispersing agents, salts, or pH regulators needed)Required (dispersing agents, carriers, acids, etc.)[6][10]
Dye Utilization High (up to 90-95%) with dye recycling possibleLower (dye losses of 10-15% in effluent)[10][17][18]
Process Time Shorter (15-80 minutes)Longer (3-4 hours including washing and drying)[4][10][17]
Performance Metric Supercritical CO2 Dyeing Conventional Dyeing References
Color Strength (K/S Value) Generally higher or comparable to conventional methods.Standard[16][19][20][21]
Color Fastness (Washing) Good to Excellent (Grade 4-5)Good to Excellent (Grade 4-5)[17][22]
Color Fastness (Rubbing) Good to Excellent (Grade 4-5)Good to Excellent (Grade 4-5)[21]
Color Fastness (Light) Generally similar to conventional methods.Standard[17][22]
Levelness Excellent due to high diffusivity of scCO2.Good, but can be an issue requiring leveling agents.[10]
Fabric Property Supercritical CO2 Dyeing Conventional Dyeing References
Tensile Strength Negligible to slight reduction (e.g., 3% for PET).Can be affected by high temperatures and chemicals.[23]
Elongation at Break Slight decrease (e.g., 4.3% for PET).Can be affected.[23]
Fiber Morphology Minimal impact on crystallinity.Can be altered by high-temperature aqueous conditions.[7]

Experimental Protocols

Supercritical CO2 Dyeing of Polyester

This protocol describes a typical laboratory-scale supercritical CO2 dyeing process for polyester fabric.

Materials and Equipment:

  • Polyester fabric sample

  • Disperse dye (e.g., C.I. Disperse Red 153)

  • Supercritical fluid dyeing apparatus (autoclave, high-pressure pump, temperature controller)

  • Liquid CO2 cylinder (99.99% purity)

  • Spectrophotometer for color strength measurement

Procedure:

  • The polyester fabric sample is weighed and placed inside the dyeing vessel (autoclave) along with a specified amount of disperse dye (e.g., 2% on weight of fabric).[17]

  • The autoclave is sealed, and the air is purged with low-pressure CO2 gas.

  • Liquid CO2 is pumped into the autoclave until the desired pressure is reached (e.g., 17-29 MPa).[5][17]

  • The temperature of the autoclave is raised to the set dyeing temperature (e.g., 80-140°C).[17][22]

  • The dyeing process is carried out for a specific duration (e.g., 20-80 minutes) with continuous circulation of the supercritical CO2-dye mixture.[5][17]

  • After the dyeing cycle, the autoclave is depressurized, and the CO2 is vented or recycled. The un-dissolved dye can be recovered as a powder.[10]

  • The dyed fabric is removed from the autoclave. No subsequent washing or drying is required.[10]

  • The color strength (K/S value) of the dyed fabric is measured using a spectrophotometer.

Conventional High-Temperature High-Pressure (HTHP) Dyeing of Polyester

This protocol outlines a standard laboratory procedure for the conventional aqueous dyeing of polyester.

Materials and Equipment:

  • Polyester fabric sample

  • Disperse dye

  • Dispersing agent

  • Acetic acid (to control pH)

  • High-temperature, high-pressure beaker dyeing machine

  • Beakers, measuring cylinders, pipettes

  • Drying oven

  • Spectrophotometer

Procedure:

  • A dye bath is prepared with a specific liquor-to-material ratio (e.g., 1:40).[24]

  • The required amount of disperse dye (e.g., 1-2% on weight of fabric), dispersing agent (e.g., 1 g/L), and acetic acid (to maintain a pH of 4.5-5.5) are added to the water in the beaker.[24]

  • The pre-treated polyester fabric sample is placed in the dye bath.

  • The beaker is sealed in the HTHP dyeing machine, and the temperature is raised to 130°C at a rate of 2°C/min.[8][9]

  • Dyeing is continued at 130°C for 60 minutes.[9][24]

  • After dyeing, the bath is cooled down to 70°C.

  • The dyed fabric is removed and rinsed with hot and cold water.

  • A reduction clearing process is often performed to remove unfixed dye from the surface, which involves treating the fabric with a solution of sodium hydroxide and sodium hydrosulfite.[10]

  • The fabric is then rinsed again and dried in an oven.

  • The color strength (K/S value) of the dyed fabric is measured using a spectrophotometer.

Visualizing the Processes

The following diagrams illustrate the workflows of both dyeing methods and the key parameters influencing the supercritical CO2 dyeing process.

Supercritical_CO2_Dyeing_Workflow cluster_preparation Preparation cluster_dyeing_process Dyeing Process cluster_post_processing Post-Processing & Recovery Fabric Polyester Fabric Autoclave Load Fabric & Dye into Autoclave Fabric->Autoclave Dye Disperse Dye Powder Dye->Autoclave Pressurize Pressurize with Liquid CO2 Autoclave->Pressurize Heat Heat to Supercritical State (e.g., 120°C, 25 MPa) Pressurize->Heat Dyeing Dyeing Cycle (e.g., 60 min) Heat->Dyeing Depressurize Depressurize Vessel Dyeing->Depressurize CO2_Recycle CO2 Gas Recycled Depressurize->CO2_Recycle Dye_Recovery Excess Dye Recovered Depressurize->Dye_Recovery Dyed_Fabric Final Dyed Fabric (No Drying Needed) Depressurize->Dyed_Fabric

Caption: Workflow of the Supercritical CO2 Dyeing Process.

Conventional_Dyeing_Workflow cluster_preparation Preparation cluster_dyeing_process Dyeing Process cluster_post_processing Post-Processing Fabric Polyester Fabric Dye_Bath Prepare Dye Bath Fabric->Dye_Bath Dye_Chemicals Dye & Chemicals (Dispersing Agent, Acid) Dye_Chemicals->Dye_Bath Water Water Water->Dye_Bath HTHP_Dyeing HTHP Dyeing (e.g., 130°C, 60 min) Dye_Bath->HTHP_Dyeing Rinsing Rinsing HTHP_Dyeing->Rinsing Reduction_Clearing Reduction Clearing Rinsing->Reduction_Clearing Wastewater Wastewater Effluent Rinsing->Wastewater Final_Rinsing Final Rinsing Reduction_Clearing->Final_Rinsing Reduction_Clearing->Wastewater Drying Drying Final_Rinsing->Drying Final_Rinsing->Wastewater Dyed_Fabric Final Dyed Fabric Drying->Dyed_Fabric

Caption: Workflow of the Conventional Aqueous Dyeing Process.

scCO2_Dyeing_Factors cluster_parameters Process Parameters cluster_effects Influencing Factors Dyeing_Efficiency scCO2 Dyeing Efficiency Temperature Temperature Dye_Solubility Dye Solubility in scCO2 Temperature->Dye_Solubility Fiber_Swelling Polyester Fiber Swelling Temperature->Fiber_Swelling Pressure Pressure CO2_Density CO2 Density Pressure->CO2_Density Time Dyeing Time Dye_Diffusion Dye Diffusion Rate Time->Dye_Diffusion Dye_Solubility->Dyeing_Efficiency CO2_Density->Dye_Solubility Fiber_Swelling->Dye_Diffusion Dye_Diffusion->Dyeing_Efficiency

Caption: Key Factors Influencing Supercritical CO2 Dyeing Efficiency.

References

A Researcher's Guide to Cross-Validation of TLC and HPLC for Dye Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical analysis, particularly within the pharmaceutical and materials science sectors, establishing the purity of dyes is a critical step that ensures the quality, safety, and efficacy of the end product. Two of the most common chromatographic techniques employed for this purpose are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). This guide provides a comprehensive comparison of these two methods, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Principles at a Glance: TLC vs. HPLC

Both TLC and HPLC are powerful separation techniques that rely on the differential partitioning of components between a stationary phase and a mobile phase.[1]

Thin-Layer Chromatography (TLC) is a planar chromatographic technique where the stationary phase is a thin layer of an adsorbent material, such as silica gel, coated onto a flat support like a glass or plastic plate. The mobile phase, a solvent or a mixture of solvents, moves up the plate by capillary action, and the separation of the components in a sample mixture is achieved based on their differential affinity for the stationary and mobile phases.[2] TLC is often used for qualitative analysis, such as checking the purity of a compound or monitoring the progress of a chemical reaction.[3]

High-Performance Liquid Chromatography (HPLC) is a form of column chromatography that pumps a sample mixture or analyte in a solvent (the mobile phase) at high pressure through a column with a chromatographic packing material (the stationary phase).[4] HPLC's high resolution, sensitivity, and reproducibility make it a powerful tool for both qualitative and quantitative analysis, including the precise determination of dye purity and the quantification of impurities.[5][6]

Comparative Analysis: TLC vs. HPLC for Dye Purity

The choice between TLC and HPLC for dye purity analysis depends on various factors, including the specific analytical goal, the required level of accuracy and precision, sample throughput, and budget constraints. The following table summarizes the key characteristics of each technique.

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Primary Use Qualitative screening, purity checks, reaction monitoringQuantitative analysis, impurity profiling, quality control
Resolution LowerHigh
Sensitivity Lower (ng-µg range)High (pg-ng range)
Speed Fast (minutes per sample)Moderate to fast (minutes to an hour per sample)
Cost Low (instrumentation and consumables)High (instrumentation, columns, and high-purity solvents)
Sample Throughput High (multiple samples can be run simultaneously)Moderate (typically one sample at a time, but autosamplers enable high throughput)
Quantitative Capability Semi-quantitative to quantitative (with densitometry)Highly quantitative and reproducible
Automation LimitedFully automatable
Solvent Consumption LowHigh
Ease of Use Simple and easy to learnRequires more training and expertise

Quantitative Data Comparison

The following table presents a summary of quantitative data for the analysis of specific dyes using TLC and HPLC, compiled from various studies. It is important to note that direct comparison of values between different studies should be done with caution due to variations in experimental conditions.

ParameterDyeTLCHPLC
Limit of Detection (LOD) Rhodamine B-0.5 µg/L[7]
Sudan Dyes< 1 ng[6]4.54-14.3 µg/L[8]
Tartrazine--
Limit of Quantification (LOQ) Rhodamine B-0.63 ppm[9]
Synthetic Food Dyes0.04–0.09 µ g/spot [10]15.0-47.6 µg/L[8]
Purity Determination Rhodamine BQualitative2.89 µg/g and 19.67 µg/g in seasoning powder[11]
Crystal Violet-Quantitative analysis of purity

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the analysis of a dye sample using TLC and HPLC.

Thin-Layer Chromatography (TLC) Protocol for Dye Purity

This protocol is based on the analysis of Sudan dyes.[12][13]

1. Materials and Reagents:

  • TLC plates (e.g., Silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp for visualization

  • Dye sample and a reference standard

  • Solvents for mobile phase (e.g., a mixture of hexane and ethyl acetate)

  • Solvent for sample preparation (e.g., acetonitrile)

2. Sample Preparation:

  • Dissolve a small, accurately weighed amount of the dye sample in a suitable solvent (e.g., acetonitrile) to obtain a known concentration.

  • Prepare a solution of the reference standard at a similar concentration.

3. Spotting:

  • Using a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate.

  • Using a capillary tube, spot a small amount of the sample solution and the reference standard solution on the baseline, ensuring the spots are small and do not spread.

4. Development:

  • Pour the mobile phase into the developing chamber to a depth of about 0.5 cm.

  • Place the TLC plate in the chamber, ensuring the baseline is above the solvent level.

  • Cover the chamber and allow the solvent front to move up the plate until it is about 1 cm from the top.

5. Visualization and Analysis:

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry.

  • Visualize the spots under a UV lamp.

  • The purity of the sample can be assessed by comparing the number and intensity of the spots in the sample lane to the reference standard lane. The presence of additional spots indicates impurities.

  • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).

High-Performance Liquid Chromatography (HPLC) Protocol for Dye Purity

This protocol is a generalized procedure based on the analysis of Crystal Violet and Rhodamine B.[7][14]

1. Instrumentation and Reagents:

  • HPLC system with a suitable detector (e.g., UV-Vis or Diode Array Detector)

  • Analytical column (e.g., C18 reversed-phase column)

  • High-purity solvents for the mobile phase (e.g., acetonitrile and water with a buffer like sulfuric acid or ammonium acetate)

  • Dye sample and a reference standard

  • Solvent for sample preparation (e.g., a mixture of the mobile phase)

2. Sample Preparation:

  • Accurately weigh and dissolve the dye sample in the mobile phase to a known concentration.

  • Prepare a series of standard solutions of the reference dye at different known concentrations for calibration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Set the column temperature.

  • Equilibrate the column with the mobile phase at a constant flow rate.

  • Set the detector wavelength to the maximum absorbance of the dye.

4. Injection and Data Acquisition:

  • Inject a fixed volume (e.g., 20 µL) of the sample and standard solutions into the HPLC system.

  • Record the chromatograms and the peak areas.

5. Data Analysis:

  • Identify the peak corresponding to the dye by comparing its retention time with that of the reference standard.

  • Generate a calibration curve by plotting the peak areas of the standard solutions against their concentrations.

  • Determine the concentration of the dye in the sample solution from the calibration curve.

  • Calculate the purity of the dye sample using the formula: Purity (%) = [(Area of dye peak in sample) / (Total area of all peaks in the chromatogram)] x 100.

Visualization of Workflows and Logic

Diagrams created using Graphviz (DOT language) help in visualizing the experimental workflows and the logical relationship in the cross-validation process.

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results SamplePrep Sample & Standard Preparation Spotting Spotting SamplePrep->Spotting PlatePrep TLC Plate Preparation PlatePrep->Spotting Development Development Spotting->Development Visualization Visualization (UV Light) Development->Visualization Rf_Calc Rf Value Calculation Visualization->Rf_Calc Purity_Assess Qualitative Purity Assessment Rf_Calc->Purity_Assess

Caption: Experimental workflow for dye purity analysis using TLC.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results SamplePrep Sample & Standard Preparation Injection Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhasePrep->SystemEquilibration SystemEquilibration->Injection Separation Chromatographic Separation Injection->Separation DataAcquisition Data Acquisition (Chromatogram) Separation->DataAcquisition Quantification Quantification & Purity Calculation DataAcquisition->Quantification

Caption: Experimental workflow for dye purity analysis using HPLC.

Cross_Validation_Logic cluster_TLC TLC Analysis cluster_HPLC HPLC Analysis DyeSample Dye Sample TLC_Purity Qualitative Purity (Number of spots) DyeSample->TLC_Purity HPLC_Purity Quantitative Purity (% Area) DyeSample->HPLC_Purity TLC_ID Identification (Rf value) TLC_Purity->TLC_ID Result_Comparison Result Comparison & Cross-Validation TLC_ID->Result_Comparison HPLC_ID Identification (Retention Time) HPLC_Purity->HPLC_ID HPLC_ID->Result_Comparison Final_Report Comprehensive Purity Report Result_Comparison->Final_Report

Caption: Logical workflow for cross-validation of TLC and HPLC results.

Cross-Validation of Results: A Synergistic Approach

Cross-validation of TLC and HPLC results provides a more comprehensive and reliable assessment of dye purity. TLC serves as a rapid and cost-effective preliminary screening tool to quickly assess the number of components in a sample.[15] If impurities are detected by TLC, HPLC can then be employed for their separation, identification, and precise quantification.

The synergistic use of these two techniques is highly recommended in a research and development setting. For instance, TLC can be used to optimize the mobile phase for a subsequent HPLC separation. Furthermore, if an unexpected impurity is detected by HPLC, TLC can be used as a quick orthogonal method to confirm its presence.

Conclusion

Both TLC and HPLC are invaluable tools for the assessment of dye purity. TLC excels as a rapid, simple, and low-cost method for qualitative screening, making it ideal for routine purity checks and reaction monitoring.[13] In contrast, HPLC offers high resolution, sensitivity, and quantitative accuracy, making it the method of choice for detailed impurity profiling and quality control in regulated environments.

For a comprehensive and robust evaluation of dye purity, a cross-validation approach that leverages the strengths of both techniques is the most effective strategy. By integrating the qualitative insights from TLC with the quantitative power of HPLC, researchers can ensure the highest standards of quality and purity for their dye materials.

References

Comparative study of photostability in different disperse yellow dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Photostability of Commercially Significant Disperse Yellow Dyes

The selection of a disperse dye for textile and other applications hinges on numerous factors, with photostability—or lightfastness—being paramount for products expected to endure prolonged light exposure. This guide provides a comparative study of the photostability of various disperse yellow dyes, supported by experimental data and standardized testing protocols.

Comparative Photostability Data

The photostability of disperse dyes is intrinsically linked to their chemical structure. Dyes are broadly categorized into chromophoric classes, with azo and anthraquinone structures being predominant. Generally, anthraquinone dyes exhibit superior photostability compared to their azo counterparts. The following table summarizes the lightfastness ratings of several commercially available disperse yellow dyes, evaluated on polyester substrates according to the ISO 105-B02 standard. The ratings are on the Blue Wool Scale, which ranges from 1 (very low lightfastness) to 8 (very high lightfastness).

C.I. NameChemical ClassLightfastness Rating (ISO 105-B02)
Disperse Yellow 23Double Azo6-7[1][2]
Disperse Yellow 42Nitrodiphenylamine6-7[3]
Disperse Yellow 54QuinophthaloneFair to good (rating not specified)[4]
Disperse Yellow 64QuinophthaloneGood (rating not specified)[4]
Disperse Yellow 114Pyridone-azo6-7
Disperse Yellow 163MonoazoExcellent (rating of 7)[5][6]
Dianex Yellow BrownNot SpecifiedFair to good (rating of 4-5)
Coumarin Disperse Yellow 82CoumarinFair to good (rating of 4-5)

Experimental Protocols

The evaluation of photostability in disperse dyes is conducted using standardized methodologies to ensure reproducibility and comparability of results. The most widely accepted standard is ISO 105-B02.

ISO 105-B02: Colour Fastness to Artificial Light: Xenon Arc Fading Lamp Test

This standard specifies a method to determine the resistance of the colour of textiles to the action of an artificial light source representative of natural daylight (D65).

Objective: To assess the fading and color change of dyed textiles upon exposure to a controlled artificial light source.

Apparatus:

  • Xenon Arc Fading Lamp Apparatus: Equipped with an air-cooled or water-cooled xenon arc lamp, optical filters to simulate daylight, and a system for controlling temperature and humidity.

  • Specimen Holders: To mount the textile samples for exposure.

  • Blue Wool References: A set of eight standard blue wool fabrics with known lightfastness (rated 1 to 8) are exposed alongside the test specimens.

  • Grey Scale for Assessing Change in Colour: A standard scale used to visually assess the degree of color change in the specimens.

Methodology:

  • Sample Preparation: Specimens of the dyed textile are prepared in the specified dimensions and mounted in the holders.

  • Exposure Conditions: The apparatus is set to one of the standard test conditions, which specifies the irradiance level, black standard temperature, and relative humidity. Common conditions include:

    • Normal (Temperate): Black Standard Temperature of 45°C ± 2°C, Relative Humidity of 40% ± 5%.

    • Extreme (Dry, Hot): Black Standard Temperature of 60°C ± 2°C, Relative Humidity of 15% ± 5%.

  • Exposure: The test specimens and a set of Blue Wool references are simultaneously exposed to the light from the xenon arc lamp under the chosen conditions. A portion of each specimen and reference is shielded from the light to serve as an unexposed control.

  • Assessment: The exposure is continued until a specified degree of fading is observed on the test specimen or the Blue Wool references. The lightfastness of the specimen is then rated by comparing the change in its color with the change in color of the Blue Wool references. The rating corresponds to the number of the Blue Wool reference that shows a similar degree of fading.

Visualization of Experimental and Logical Relationships

To further elucidate the processes involved in assessing and understanding the photostability of disperse dyes, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_exposure Exposure cluster_assessment Assessment Dyeing Dyeing of Polyester Fabric with Disperse Dye SampleCut Cutting of Dyed Fabric to Standard Dimensions Dyeing->SampleCut Mounting Mounting of Samples and Blue Wool References SampleCut->Mounting XenonArc Exposure in Xenon Arc Fading Lamp Apparatus (ISO 105-B02) Mounting->XenonArc Conditions Controlled Conditions: - Irradiance - Temperature - Humidity Visual Visual Comparison with Unexposed Samples XenonArc->Visual GreyScale Rating against Grey Scale for Colour Change Visual->GreyScale BlueWool Comparison with Fading of Blue Wool References Visual->BlueWool Rating Assignment of Lightfastness Rating (1-8) GreyScale->Rating BlueWool->Rating

Experimental workflow for determining the lightfastness of disperse yellow dyes.

photodegradation_pathways cluster_azo Azo Dyes cluster_anthraquinone Anthraquinone Dyes Azo_Start Azo Dye (-N=N-) Azo_Excited Excited State (Light Absorption) Azo_Start->Azo_Excited Azo_Cleavage Cleavage of Azo Bond Azo_Excited->Azo_Cleavage Azo_Products Degradation Products Azo_Cleavage->Azo_Products AQ_Start Anthraquinone Dye AQ_Excited Excited State (Light Absorption) AQ_Start->AQ_Excited AQ_Dealkylation N-dealkylation AQ_Excited->AQ_Dealkylation AQ_Hydroxylation Hydroxylation of Aromatic Ring AQ_Excited->AQ_Hydroxylation AQ_Products Degradation Products AQ_Dealkylation->AQ_Products AQ_Hydroxylation->AQ_Products Light Light (UV-Visible Radiation) Light->Azo_Excited Light->AQ_Excited

Simplified photodegradation pathways for azo and anthraquinone disperse dyes.

References

Safety Operating Guide

Proper Disposal of C.I. Disperse Yellow 70: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before handling C.I. Disperse Yellow 70, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes are mandatory.
Respiratory Protection In case of insufficient ventilation or potential for aerosol formation, use a NIOSH-approved particulate respirator.

Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or vapors. Avoid contact with skin and eyes.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent environmental contamination.

Spill Containment and Clean-up:

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material, such as sand or earth, to contain the spill.

  • Collect the Spillage: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose of Contaminated Materials: All contaminated cleaning materials should be treated as hazardous waste and disposed of accordingly.

Step-by-Step Disposal Procedures

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. As a general rule, chemical waste should not be disposed of down the drain or in regular trash.

  • Waste Identification and Segregation:

    • This compound waste should be classified as hazardous chemical waste.

    • Segregate it from other laboratory waste to prevent accidental reactions.

  • Waste Collection and Storage:

    • Collect all waste containing this compound, including unused product, contaminated materials, and spill clean-up debris, in a designated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical, properly sealed, and stored in a cool, dry, and well-ventilated area away from incompatible materials.

  • Engage a Licensed Waste Disposal Service:

    • Contact a licensed environmental waste management company to arrange for the collection and disposal of the hazardous waste.

    • Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.

  • Documentation:

    • Maintain a detailed record of the waste generated, including the quantity, date of generation, and disposal manifest provided by the waste management company.

Logical Relationship for Safe Disposal

Caption: Workflow for the safe handling and disposal of this compound.

Disclaimer: The information provided in this guide is based on general safety protocols for disperse dyes. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and refer to the specific Safety Data Sheet for this compound, when available, for comprehensive guidance. Always adhere to all applicable local, state, and federal regulations for chemical waste disposal.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.